Boc-D-valine methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Boc-D-valine Methyl Ester
This guide provides an in-depth exploration of the chemical synthesis of N-(tert-butoxycarbonyl)-D-valine methyl ester, a critical chiral building block in modern pharmaceutical and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. Instead, it offers a detailed narrative that elucidates the underlying chemical principles, justifies experimental choices, and provides a robust, self-validating framework for the successful synthesis, purification, and characterization of the target compound.
Strategic Importance of Boc-D-valine Methyl Ester
N-(tert-butoxycarbonyl)-D-valine methyl ester is a derivative of the proteinogenic amino acid D-valine, featuring two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl ester. These modifications are not arbitrary; they are strategic maneuvers that render the molecule an invaluable intermediate in multi-step organic syntheses.
The Boc protecting group is acid-labile, meaning it can be removed under acidic conditions, while remaining stable to a wide range of other reagents, including bases and nucleophiles.[1][] This orthogonality is fundamental in peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.[3] The methyl ester serves to protect the carboxylic acid functionality, preventing it from participating in unwanted side reactions, particularly during the coupling of the amino group of another amino acid.[4] Furthermore, the D-configuration of the chiral center is often a key structural element in peptidomimetics and other therapeutic agents, contributing to their biological activity and metabolic stability. For instance, this compound is a known intermediate in the synthesis of potent antitubulin agents like Taltobulin.[5]
The Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from D-valine is most effectively achieved through a two-step process:
-
Esterification: The carboxylic acid of D-valine is first converted to its methyl ester. This is typically accomplished using thionyl chloride in methanol, which generates the hydrochloride salt of the amino ester.
-
Boc Protection: The amino group of the D-valine methyl ester hydrochloride is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride).
This sequence is strategically chosen. Attempting to protect the amino group of D-valine first would yield Boc-D-valine, which has a free carboxylic acid. The subsequent esterification of Boc-D-valine can be more challenging and may require different reagents to avoid side reactions or racemization. The chosen pathway is efficient and provides the target molecule in good yield and high purity.
In-Depth Experimental Protocols and Mechanistic Insights
Step 1: Esterification of D-Valine to D-Valine Methyl Ester Hydrochloride
The esterification of amino acids can be achieved through various methods, including Fischer esterification with acid catalysis and the use of reagents like trimethylchlorosilane (TMSCl) in methanol.[4] However, the use of thionyl chloride (SOCl₂) in methanol is a particularly effective and widely used method for this transformation.[6]
Why Thionyl Chloride in Methanol?
This method offers several advantages:
-
In Situ Acid Catalyst Generation: Thionyl chloride reacts with methanol to generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas in situ.[7] The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.
-
Favorable Reaction Kinetics: The reaction is generally faster and more efficient than traditional Fischer esterification.
-
Volatile Byproducts: The byproducts of the reaction, SO₂ and excess HCl, are gases that can be easily removed from the reaction mixture, simplifying the workup procedure.
-
Protection of the Amino Group: The in situ generated HCl also protonates the amino group of D-valine, forming an ammonium salt. This effectively protects the amino group from reacting with thionyl chloride, preventing the formation of undesired side products.
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of D-valine is protonated by the HCl generated in situ.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Proton Transfer and Elimination of Water: A series of proton transfers occurs, leading to the elimination of a molecule of water and the formation of the protonated methyl ester.
-
Formation of the Hydrochloride Salt: The amino group is protonated by HCl, resulting in the formation of D-valine methyl ester hydrochloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Valine | 117.15 | 10.0 g | 0.085 |
| Anhydrous Methanol | 32.04 | 100 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.3 mL (11.9 g) | 0.10 |
| Diethyl Ether | 74.12 | As needed for washing | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 100 mL of anhydrous methanol.
-
Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add 7.3 mL of thionyl chloride dropwise to the cold methanol with vigorous stirring over 15-20 minutes. Caution: This reaction is highly exothermic and releases toxic HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
After the addition of thionyl chloride is complete, add 10.0 g of D-valine to the reaction mixture in one portion.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 2-3 hours.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 7-9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude solid is triturated with diethyl ether, collected by vacuum filtration, washed with fresh diethyl ether, and dried under vacuum to yield D-valine methyl ester hydrochloride as a white crystalline solid.
Step 2: Boc Protection of D-Valine Methyl Ester Hydrochloride
The Boc protection of the amino group is achieved by reacting the D-valine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1]
The Role of the Base:
The starting material from the first step is a hydrochloride salt, where the amino group is protonated. For the amino group to act as a nucleophile and attack the Boc anhydride, it must be in its free, deprotonated form. A base is required to neutralize the hydrochloride salt and liberate the free amine. Triethylamine (Et₃N) is a common and suitable choice for this purpose as it is a non-nucleophilic organic base that is strong enough to deprotonate the ammonium salt. The resulting triethylammonium chloride is typically soluble in the reaction mixture or can be easily removed during the workup.
The mechanism for Boc protection is a nucleophilic acyl substitution:
-
Deprotonation: Triethylamine deprotonates the ammonium group of D-valine methyl ester hydrochloride, generating the free amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks one of the carbonyl carbons of the Boc anhydride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination of the Leaving Group: The intermediate collapses, eliminating a tert-butoxycarbonate anion as a leaving group.
-
Formation of Byproducts: The tert-butoxycarbonate anion is unstable and breaks down into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then deprotonates the protonated triethylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Valine Methyl Ester Hydrochloride | 167.64 | 14.3 g (from Step 1) | 0.085 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 20.4 g | 0.094 |
| Triethylamine (Et₃N) | 101.19 | 13.0 mL (9.4 g) | 0.093 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| 1 M HCl (aq) | 36.46 | As needed for washing | - |
| Saturated NaHCO₃ (aq) | 84.01 | As needed for washing | - |
| Brine (Saturated NaCl solution) | 58.44 | As needed for washing | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed for drying | - |
Procedure:
-
Suspend 14.3 g of D-valine methyl ester hydrochloride in 150 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 13.0 mL of triethylamine to the suspension. Stir for 15-20 minutes at 0 °C.
-
Add 20.4 g of di-tert-butyl dicarbonate to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product as a colorless oil or a white solid.[9]
Visualization of the Synthetic Workflow
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound from D-valine.
Experimental Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: Expected signals include a singlet for the nine protons of the Boc group, a singlet for the three protons of the methyl ester, and multiplets for the protons of the valine side chain and the α-carbon. The chemical shifts for the L-enantiomer can be used as a reference.[10][11]
-
¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the valine residue.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate, and the C-H bonds.
Conclusion
The synthesis of this compound from D-valine via a two-step esterification and Boc protection protocol is a robust and efficient method for producing this valuable chiral intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably obtain the target compound in high yield and purity. This guide provides the necessary technical details and mechanistic insights to empower scientists in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and peptide chemistry.
References
- Wuts, P. G. M. & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- CN101898973A - Preparation method of L-valine methyl ester hydrochloride. ()
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 18. Retrieved from [Link]
- JP4356292B2 - Method for producing amino acid ester hydrochloride. ()
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119. [Link]
-
Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023). Iraqi Journal of Pharmacy, 20(2), 111-125. ([Link])
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(11), 2843. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2014). Tetrahedron, 70(40), 7350-7356. ([Link])
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. ()
-
What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate. ([Link])
-
Experimental Procedures. (n.d.). The Royal Society of Chemistry. ([Link])
-
Peptides subjected to the thionyl chloride esterification with methanol... (n.d.). ResearchGate. ([Link])
-
Dual protection of amino functions involving Boc. (2013). RSC Advances, 3(40), 18256-18283. ([Link])
-
Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. (2003). Canadian Journal of Chemistry, 81(6), 565-574. ([Link])
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. ([Link])
-
Table of Contents. (n.d.). The Royal Society of Chemistry. ([Link])
-
Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. (2016). Molecules, 21(8), 1058. [Link]
-
D-Boc valine methyl ester. (n.d.). Chemsrc. ([Link])
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. ([Link])
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). The Journal of Organic Chemistry, 66(23), 7883–7886. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119. [Link]
-
13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). (n.d.). Human Metabolome Database. ([Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. ([Link])
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc [chemsrc.com]
- 5. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]
- 10. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Boc-D-valine Methyl Ester
This guide provides an in-depth analysis of the spectroscopic data for N-tert-butoxycarbonyl-D-valine methyl ester (Boc-D-valine methyl ester), a crucial building block in peptide synthesis and pharmaceutical development.[1][2] The structural integrity and purity of this chiral amino acid derivative are paramount for its successful application. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers and scientists in the field of drug development.
Introduction
This compound, with the chemical formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol , is a derivative of the amino acid D-valine.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled reactions in peptide synthesis.[2] Accurate spectroscopic characterization is essential to confirm the identity, purity, and structural features of the molecule before its use in further synthetic steps. This guide will delve into the key spectroscopic techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence of its structure.
Note on Enantiomers: The NMR spectra of enantiomers, such as this compound and Boc-L-valine methyl ester, are identical in an achiral solvent. The data presented here is based on the widely available spectra for the L-enantiomer and is expected to be identical for the D-enantiomer.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Structure | Expected Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |
| Boc (t-butyl) | (CH ₃)₃C-O- | ~1.45 | Singlet (s) | N/A |
| Valine γ-CH₃ | (CH ₃)₂CH- | ~0.90 - 1.00 | Doublet (d) | ~6.8 |
| Valine β-CH | (CH₃)₂CH - | ~2.15 | Multiplet (m) | - |
| Valine α-CH | -CH (NHBoc)- | ~4.20 | Doublet of doublets (dd) | ~8.8, ~4.4 |
| Ester CH₃ | -COOCH ₃ | ~3.73 | Singlet (s) | N/A |
| Amide NH | -NH -Boc | ~5.00 | Doublet (d) | ~8.8 |
Data is compiled and interpreted based on typical values for Boc-protected amino acid esters and available data for the L-isomer.
Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the single deuterium lock signal. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The coupling constants (J values) are critical for confirming the connectivity of the protons. For instance, the doublet for the amide proton confirms its coupling to the α-proton.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Structure | Expected Chemical Shift (δ) in ppm (CDCl₃) |
| Boc C(CH₃)₃ | (C (CH₃)₃) | ~80.0 |
| Boc C(CH₃)₃ | (C(C H₃)₃) | ~28.3 |
| Valine γ-CH₃ | (C H₃)₂CH- | ~19.0, ~17.5 |
| Valine β-CH | (CH₃)₂C H- | ~31.5 |
| Valine α-CH | -C H(NHBoc)- | ~58.5 |
| Ester CH₃ | -COOC H₃ | ~52.2 |
| Ester C=O | -C OOCH₃ | ~173.0 |
| Boc C=O | -NHC O- | ~155.8 |
Data is compiled and interpreted based on typical values for Boc-protected amino acid esters and available data for the L-isomer.[5][6]
Expertise in Interpretation: The downfield chemical shifts of the carbonyl carbons are characteristic. The two distinct signals for the diastereotopic γ-methyl carbons of the valine side chain are a key feature.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Processing: Fourier transform, phase correct, and reference the spectrum.
Caption: Workflow for obtaining and analyzing a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3350 |
| C-H (Alkyl) | Stretching | ~2960 |
| C=O (Ester) | Stretching | ~1740 |
| C=O (Carbamate/Boc) | Stretching | ~1715 |
| N-H (Amide) | Bending | ~1510 |
Data is compiled and interpreted based on typical values for Boc-protected amino acids and esters.[5]
Trustworthiness of Data: The presence of two distinct carbonyl stretching frequencies for the ester and the Boc group is a strong indicator of the correct structure. The N-H stretch and bend are also characteristic of the protected amino acid.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction.
Caption: Workflow for obtaining and analyzing an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | C₁₁H₂₂NO₄⁺ | 232.15 | Protonated molecule (Electrospray Ionization - ESI) |
| [M+Na]⁺ | C₁₁H₂₁NNaO₄⁺ | 254.13 | Sodiated adduct (ESI) |
| [M-C₄H₈]⁺ | C₇H₁₃NO₄⁺ | 175.08 | Loss of isobutylene from Boc group |
| [M-C₅H₉O₂]⁺ | C₆H₁₂NO₂⁺ | 130.08 | Loss of the Boc group |
Data is compiled based on the molecular formula and common fragmentation patterns of Boc-protected amino acids.
Authoritative Grounding: The exact mass of this compound is 231.1471 g/mol .[3] High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy. The fragmentation pattern, particularly the loss of isobutylene (56 Da) or the entire Boc group (101 Da), is a hallmark of Boc-protected compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Analysis: Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Caption: Workflow for obtaining and analyzing a mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of this compound. Each technique offers complementary information that, when taken together, confirms the identity, structure, and purity of this important synthetic building block. This guide serves as a practical reference for researchers, ensuring the quality and reliability of their starting materials in the pursuit of novel therapeutics.
References
-
Chemsrc. (2025, September 10). D-Boc valine methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83693, Boc-L-Valine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270655, Boc-DL-valine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94285, Valine methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71563, D-Valine. Retrieved from [Link]
-
Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+. Retrieved from [Link]
-
Lokesh, K. S., et al. (2018). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... ResearchGate. Retrieved from [Link]
-
Next Peptide. (n.d.). N-Boc-D-valine methyl ester. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883). Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. Retrieved from [Link]
Sources
The Essential Guide to Boc-D-valine Methyl Ester: Properties, Synthesis, and Applications
An In-depth Technical Resource for Chemical Researchers and Pharmaceutical Scientists
This guide provides a comprehensive overview of N-Boc-D-valine methyl ester, a crucial building block in modern synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, established synthetic routes, and diverse applications, offering field-proven insights for researchers and developers.
Core Compound Identification
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Below is a summary of the key physicochemical data for Boc-D-valine methyl ester.
| Property | Value | Source |
| Molecular Weight | 231.29 g/mol | [1][2] |
| IUPAC Name | methyl (tert-butoxycarbonyl)-D-valinate | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a foundational procedure in peptide chemistry, involving the protection of both the amine and carboxylic acid functionalities of the D-valine amino acid. The process typically involves two key steps:
-
N-terminal Protection: The amino group of D-valine is protected using di-tert-butyl dicarbonate (Boc)2O under basic conditions. This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)2O, leading to the formation of a carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
-
C-terminal Esterification: The carboxylic acid group of the Boc-protected D-valine is then esterified to form the methyl ester. This is commonly achieved using methanol in the presence of a coupling agent or under acidic catalysis. This step enhances the solubility of the amino acid derivative in organic solvents and protects the carboxylic acid from participating in subsequent amide bond formation reactions.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: As a protected amino acid, it is a fundamental component in the solid-phase and solution-phase synthesis of peptides. The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain, with the methyl ester protecting the C-terminus of the valine residue.
-
Drug Discovery: The incorporation of D-amino acids, such as D-valine, into peptide-based drug candidates can enhance their metabolic stability and resistance to enzymatic degradation. This is a critical strategy for improving the pharmacokinetic properties of therapeutic peptides.
-
Asymmetric Synthesis: The chiral nature of this compound makes it a valuable chiral auxiliary and starting material in asymmetric synthesis, enabling the stereoselective synthesis of complex organic molecules.
Experimental Protocols
General Procedure for Deprotection of the Boc Group:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting D-valine methyl ester salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Note: This is a general protocol and may require optimization based on the specific substrate and reaction scale.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
References
-
Next Peptide. (n.d.). 106391-85-9 | N-Boc-D-valine methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Boc-DL-valine. Retrieved from [Link]
Sources
Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Boc-D-Valine Methyl Ester
Abstract
This technical guide provides a comprehensive analysis of the solubility of Boc-D-valine methyl ester, a critical building block in peptide synthesis and pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of solvents to explore the underlying physicochemical principles that govern the dissolution of this protected amino acid derivative. We will examine the interplay of molecular structure, solvent polarity, and intermolecular forces. While precise quantitative solubility data for this specific compound is not widely published, this guide synthesizes available qualitative data and provides a robust theoretical framework, empowering researchers to make informed decisions in their experimental designs. Furthermore, a detailed, self-validating experimental protocol for determining quantitative solubility is provided to enable laboratories to generate their own precise data.
Introduction: The Role and Significance of this compound
N-tert-butoxycarbonyl-D-valine methyl ester (this compound) is a cornerstone reagent in modern synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable shield for the amino functionality of the D-valine core, enabling its controlled incorporation into growing peptide chains. The methyl ester modification at the C-terminus further enhances its utility by preventing unwanted side reactions. Its application is particularly prominent in solid-phase peptide synthesis (SPPS) and the development of chiral pharmaceuticals. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in these sensitive applications.
Physicochemical Properties and Their Impact on Solubility
The solubility of a solute is dictated by its molecular structure and its interactions with the solvent. For this compound, several key features are at play:
-
Molecular Weight: 231.29 g/mol [1]
-
The Boc Protecting Group: The bulky tert-butyl group is nonpolar and significantly increases the compound's lipophilicity compared to unprotected valine. This sterically hindered group also limits the potential for intermolecular hydrogen bonding at the nitrogen atom.
-
The Valine Side Chain: The isopropyl side chain of valine is hydrophobic, further contributing to the molecule's affinity for nonpolar environments.
-
The Methyl Ester: The esterification of the carboxylic acid to a methyl ester removes a potential hydrogen bond donor and a site for ionization, thereby decreasing its polarity and rendering it less soluble in highly polar, protic solvents like water.
-
Amide Linkage: The amide bond within the Boc group provides a site for hydrogen bond acceptance.
The combination of these features results in a molecule with a predominantly nonpolar character, which is a key determinant of its solubility profile.
Qualitative Solubility Profile in Common Organic Solvents
Based on available data for this compound and closely related N-protected amino acid esters, a qualitative solubility profile can be constructed. The principle of "like dissolves like" is a powerful predictor in this context. Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective solubilizing agents.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds, including those with moderate polarity like Boc-protected amino acid esters.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble | These solvents are relatively nonpolar and can effectively solvate the nonpolar regions of the molecule. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions and accept hydrogen bonds, making it a good solvent for this compound.[3] |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a range of polar and nonpolar compounds.[3] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | While polar and protic, the smaller alcohols can still effectively solvate the ester and amide functionalities of the molecule. Methanol is explicitly mentioned as a good solvent.[4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are excellent at dissolving a wide array of organic molecules, including protected amino acids, due to their strong dipole moments.[3] |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the amide and ester groups in this compound is likely too high for effective dissolution in these nonpolar solvents. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the Boc group and the valine side chain, coupled with the non-ionizable methyl ester, leads to very poor solubility in water. |
Theoretical Framework: Understanding Solute-Solvent Interactions
The dissolution of a solid in a liquid is a thermodynamically driven process. For this compound to dissolve, the energy released from the formation of new solute-solvent interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.
Step-by-Step Methodology:
-
Preparation: For each solvent to be tested, add an excess amount of this compound to a known volume of the solvent in a sealed, inert vial (e.g., 20 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature environment (e.g., a 25°C incubator shaker) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled. For fine suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a validated and calibrated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Back-calculate the concentration in the original saturated solution to determine the solubility. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Practical Implications and Solvent Selection
The choice of solvent will depend on the specific application:
-
For Reaction Chemistry: Dichloromethane, THF, and DMF are excellent choices for ensuring the complete dissolution of this compound, leading to homogenous reaction mixtures and facilitating efficient coupling reactions.
-
For Purification: A solvent system where the desired product has high solubility while impurities have low solubility is ideal for recrystallization. A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes) can be effective.
-
For Analytical Characterization: Solvents used for NMR or other spectroscopic techniques should be chosen based on their ability to dissolve the compound without interfering with the analysis (e.g., deuterated chloroform, DMSO-d6).
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar, non-ionic organic molecule. It is readily soluble in a range of common organic solvents, including chlorinated hydrocarbons, esters, ketones, alcohols, and polar aprotic solvents. Its insolubility in water and nonpolar hydrocarbons is a direct consequence of its molecular structure. For researchers and process chemists, understanding these solubility characteristics is fundamental to the successful application of this vital synthetic building block. When precise quantitative data is required, the provided isothermal shake-flask protocol offers a robust method for its determination.
References
Sources
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of Boc-D-valine Methyl Ester
Foreword: The Significance of Crystalline Form in Drug Development
In the landscape of modern pharmaceutical development, the precise control and understanding of a molecule's solid-state properties are not merely academic pursuits; they are critical determinants of a drug candidate's success. The crystalline form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount. This guide focuses on Boc-D-valine methyl ester, a vital chiral building block in the synthesis of numerous pharmaceutical agents.[1] While its role in solution-phase chemistry is well-established, a detailed exploration of its solid-state structure provides invaluable insights into its conformational preferences, intermolecular interactions, and potential for polymorphism—all of which are critical parameters in drug design and formulation. This document serves as an in-depth technical guide, not to a predetermined structure, but to the robust and validated methodology for its determination via single-crystal X-ray diffraction.
This compound: A Profile of a Key Synthetic Intermediate
N-tert-butoxycarbonyl-D-valine methyl ester, commonly abbreviated as this compound, is a protected amino acid derivative extensively utilized in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise peptide bond formation, a cornerstone of modern solid-phase and solution-phase peptide synthesis. The D-configuration of the valine residue is often incorporated to enhance peptide stability against enzymatic degradation and to modulate biological activity.
| Property | Value | Source |
| CAS Number | 106391-85-9 | [2] |
| Molecular Formula | C11H21NO4 | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | N/A |
The seemingly subtle addition of a methyl ester to the carboxylic acid of Boc-D-valine can significantly influence its solid-state packing and, consequently, its handling and reactivity in solid-phase synthesis. Understanding the crystal structure of this specific derivative is therefore of great practical importance.
The Rationale for Crystal Structure Determination: A Self-Validating System
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a self-validating process. The causality behind this experimental choice is rooted in the fundamental principles of crystallography, which provide a direct and unambiguous depiction of atomic arrangement. The resulting structural model is not merely a theoretical construct but is rigorously refined against experimentally collected diffraction data. This process yields a wealth of information, including:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This provides insight into the lowest energy conformation, which can be crucial for understanding receptor binding and molecular modeling.
-
Stereochemistry: Unambiguous confirmation of the D-chiral center of the valine residue.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing. These interactions are fundamental to understanding the material's physical properties.
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have drastically different physical properties, making polymorph screening a critical step in drug development. An initial crystal structure determination is the first step in identifying and characterizing potential polymorphs.
The experimental workflow for determining the crystal structure of this compound can be visualized as follows:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Guide to Structure Determination
The following protocols are designed to be a self-validating system, where the quality of the outcome at each step informs the feasibility and potential success of the subsequent steps.
Crystal Growth: The Cornerstone of a Successful Analysis
The adage "a chain is only as strong as its weakest link" is particularly apt for crystallography; the quality of the diffraction data is fundamentally limited by the quality of the single crystal. For a small organic molecule like this compound, several standard techniques can be employed for crystal growth. The choice of solvent is critical and should be guided by the known solubility of the compound.
Protocol 1: Slow Evaporation
-
Solvent Selection: Prepare saturated or near-saturated solutions of this compound in a variety of volatile organic solvents (e.g., methanol, ethanol, ethyl acetate, hexane, or mixtures thereof).
-
Preparation: Filter the solutions through a syringe filter (0.22 µm) into clean, small vials.
-
Crystallization: Loosely cap the vials to allow for slow evaporation of the solvent over a period of days to weeks at a constant temperature.
-
Monitoring: Periodically inspect the vials under a microscope for the formation of well-defined, single crystals with sharp edges and faces.
Protocol 2: Vapor Diffusion
-
Setup: Place a small, open vial containing a concentrated solution of this compound inside a larger, sealed jar.
-
Antisolvent: Add a small amount of a more volatile "antisolvent" (a solvent in which the compound is less soluble) to the bottom of the larger jar.
-
Diffusion: The antisolvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully select a high-quality single crystal and mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
The relationship between the incident X-ray beam, the crystal lattice, and the diffracted beam is governed by Bragg's Law, a fundamental principle of X-ray crystallography.
Figure 2: A conceptual representation of Bragg's Law.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The collected diffraction data, which is a reciprocal space representation of the crystal lattice, is then used to solve and refine the crystal structure.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: Employ direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model. This step often reveals the positions of the heavier atoms.
-
Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
-
Difference Fourier Maps: Calculate difference Fourier maps to locate missing atoms, particularly hydrogen atoms, and to identify any regions of disorder.
-
Validation: Once the refinement has converged, validate the final structural model using a variety of crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any chemically unreasonable features.
Anticipated Structural Features and Their Implications
While the precise crystal structure of this compound remains to be experimentally determined, we can anticipate several key features based on its molecular structure and the known crystal structures of related compounds:
-
Hydrogen Bonding: The N-H group of the Boc-protected amine is a potential hydrogen bond donor, while the carbonyl oxygens of the Boc group and the methyl ester are potential hydrogen bond acceptors. The formation of intermolecular hydrogen bonds is highly likely and will play a significant role in the crystal packing.
-
Conformational Flexibility: The rotatable bonds within the molecule, particularly around the ester and the Boc group, allow for conformational flexibility. The crystal structure will reveal the preferred conformation in the solid state.
-
Chiral Purity: The crystallographic data will provide an absolute confirmation of the D-configuration at the alpha-carbon of the valine residue.
Conclusion: A Pathway to Deeper Understanding
This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the crystal structure of this compound. By following the outlined protocols, researchers and drug development professionals can obtain a detailed and unambiguous understanding of the solid-state architecture of this important synthetic building block. The resulting crystallographic data will not only be of fundamental scientific interest but will also provide critical insights for the rational design and development of novel pharmaceutical agents. The elucidation of this crystal structure will contribute to a more complete understanding of the solid-state properties of protected amino acids and will serve as a valuable reference for future studies in medicinal chemistry and materials science.
References
-
Valine methyl ester . PubChem. [Link]
-
Application and microbial preparation of D-valine . PubMed. [Link]
Sources
A Senior Application Scientist's Guide to Sourcing Enantiomerically Pure Boc-D-valine Methyl Ester for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The stereochemistry of these building blocks can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing enantiomerically pure N-α-(tert-butoxycarbonyl)-D-valine methyl ester (Boc-D-valine-OMe), a critical intermediate in the synthesis of complex peptides and chiral drugs.[1][2] We will explore the landscape of commercial suppliers, delve into the essential quality control parameters, and provide actionable protocols for in-house verification, ensuring the chiral fidelity of your synthetic endeavors.
The Criticality of Enantiomeric Purity in Drug Synthesis
The use of single-enantiomer drugs has become a standard in the pharmaceutical industry, as the "undesired" enantiomer can be inactive, less active, or in some cases, contribute to off-target effects and toxicity.[3] Boc-D-valine methyl ester is a key chiral building block, and its enantiomeric purity directly impacts the stereochemical integrity of the subsequent synthetic products.[1][2] For instance, it serves as an intermediate in the synthesis of potent therapeutic agents like the tubulin inhibitor Taltobulin.[4] Therefore, sourcing this reagent with the highest possible enantiomeric excess (e.e.) is not just a matter of quality, but a foundational requirement for the development of safe and effective medicines.
The Commercial Supplier Landscape: A Comparative Overview
Sourcing high-purity this compound requires careful consideration of several factors beyond just price and availability. The table below provides a snapshot of some commercial suppliers. It is important to note that while some suppliers list the direct product, others may offer the precursor, D-valine methyl ester hydrochloride, which would require an additional synthesis step (Boc-protection) in the lab.
| Supplier | Product Name | CAS Number | Stated Purity | Additional Notes |
| AChemBlock | N-Boc-D-valine methyl ester | 106391-85-9 | 95% | Provides basic physical and chemical properties.[5] |
| Chem-Impex | D-Valine methyl ester hydrochloride | 7146-15-8 | ≥ 99% (Assay) | This is the precursor to the desired compound.[1] |
| Tokyo Chemical Industry (TCI) | D-Valine Methyl Ester Hydrochloride | 7146-15-8 | >98.0%(N) | Also a precursor, requiring Boc-protection.[4] |
| Sigma-Aldrich | D-Valine methyl ester hydrochloride | 7146-15-8 | ≥99.0% (AT) | A well-established supplier of the precursor.[6] |
| Arctom | N-Boc-D-valine methyl ester | 106391-85-9 | Not specified | Lists the product for sale in various quantities.[7] |
This table is not exhaustive and is intended for illustrative purposes. Researchers should always obtain the latest specifications directly from the supplier.
A critical observation is the frequent listing of the precursor, D-valine methyl ester hydrochloride, which necessitates an in-house Boc-protection step. While this offers more control over the reaction, it also introduces the need for purification and rigorous quality control of the final product. When direct sourcing of this compound is possible, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is non-negotiable.
Decoding the Certificate of Analysis: A Scientist's Checklist
The Certificate of Analysis is the most critical document accompanying your starting material. It is a testament to the quality and purity of the product. Here are the key parameters to scrutinize:
-
Chemical Identity: Verified by techniques like ¹H NMR and ¹³C NMR. The spectra should be consistent with the structure of this compound.
-
Chemical Purity: Typically determined by HPLC. A purity of >98% is generally acceptable for many applications, but for GMP processes, >99% is often required.
-
Enantiomeric Purity (e.e. or Optical Purity): This is the most crucial parameter for this specific reagent. It should be determined by a chiral separation technique, most commonly chiral HPLC. Look for an e.e. of ≥99%.
-
Optical Rotation ([α]D): This is a measure of the rotation of plane-polarized light by a solution of the chiral compound. The value should be within the specified range and have the correct sign (negative for the D-enantiomer of valine methyl ester hydrochloride).[1]
-
Residual Solvents: Assessed by Gas Chromatography (GC), to ensure that solvents used in the synthesis and purification are below acceptable limits.
-
Water Content: Determined by Karl Fischer titration. Excess water can interfere with subsequent reactions.
In-House Quality Control: Trust but Verify
While a supplier's CoA is a valuable starting point, it is prudent practice in drug development to perform in-house verification of critical parameters, especially for a new supplier or a new batch of a critical raw material.
Visualizing the QC Workflow
The following diagram illustrates a typical workflow for the quality control of an incoming batch of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Valine methyl ester | C6H13NO2 | CID 94285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. D-Valine Methyl Ester Hydrochloride | 7146-15-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Boc-D-valine methyl ester 95% | CAS: 106391-85-9 | AChemBlock [achemblock.com]
- 6. D -Valine methyl ester = 99.0 AT 7146-15-8 [sigmaaldrich.com]
- 7. Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for Boc-D-valine methyl ester
An In-Depth Technical Guide to the Stability and Storage of Boc-D-valine Methyl Ester
Introduction
N-tert-butoxycarbonyl-D-valine methyl ester, commonly referred to as this compound, is a pivotal chiral building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility is particularly pronounced in peptide synthesis, where the acid-labile Boc group provides temporary protection for the amine functionality, while the methyl ester safeguards the carboxylic acid.[1] The integrity and purity of this reagent are paramount, as any degradation can introduce impurities that are often difficult to separate and can compromise the yield, stereochemical purity, and biological activity of the final product.
This technical guide provides an in-depth analysis of the chemical stability of this compound, delineates its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term viability and reliable performance of this essential synthetic intermediate.
Chapter 1: Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability profile. The molecule's structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a reactive methyl ester, dictates its behavior under various environmental conditions.
| Property | Value |
| Chemical Name | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate |
| Synonyms | N-Boc-D-valine methyl ester, Boc-D-Val-OMe |
| CAS Number | 106391-85-9 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility | Soluble in a wide range of organic solvents (e.g., methanol, ethyl acetate, dichloromethane, THF). Insoluble in water.[2] |
| Melting Point | Not well-defined, often an oil at room temperature. |
| Boiling Point | Approximately 194 °C |
Chapter 2: Fundamental Principles of Stability
The stability of this compound is a tale of two functional groups: the robust yet strategically labile Boc group and the susceptible methyl ester. Their individual characteristics and interplay, influenced by the steric hindrance of the valine side chain, govern the molecule's overall shelf-life and in-use stability.
The Boc Protecting Group: A Guardian with a Built-in Achilles' Heel
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability under a broad range of reaction conditions, particularly those that are basic, nucleophilic, or involve catalytic hydrogenation.[] This stability is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the carbonyl carbon of the carbamate.
However, the Boc group is designed for facile removal under acidic conditions. This acid lability is its "Achilles' heel" in the context of long-term stability. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically fragments into isobutylene and a proton. This process ultimately liberates the free amine.[]
The Methyl Ester Functional Group: Susceptibility to Hydrolysis
The methyl ester is a common protecting group for carboxylic acids, but it is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is reversible and typically requires elevated temperatures to proceed at a significant rate.
-
Base-Catalyzed Hydrolysis (Saponification): This is a more common and often faster degradation pathway for esters. A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and methanol. This reaction is irreversible.[4]
Synergistic Effects and the Role of Steric Hindrance
The isopropyl side chain of the valine residue imparts significant steric hindrance around the stereocenter. This bulk can influence the rate of degradation. It may slightly retard the rate of nucleophilic attack at the adjacent ester carbonyl, but its more significant impact is on providing a stable, bulky environment that, in the solid state, can help to protect the labile functional groups.
Chapter 3: Primary Degradation Pathways
The two primary modes of degradation for this compound are acid-catalyzed deprotection of the Boc group and base-catalyzed hydrolysis of the methyl ester. The presence of moisture is a critical factor in both pathways.
Acid-Catalyzed Degradation
Exposure to acidic conditions, even trace amounts of acidic impurities in solvents or on glassware, can initiate the cleavage of the Boc group. If water is present, the methyl ester can also undergo hydrolysis, although this is generally slower than Boc deprotection.
Caption: Acid-catalyzed degradation pathways.
Base-Catalyzed Degradation
In the presence of basic residues, the primary degradation pathway is the saponification of the methyl ester to form the corresponding carboxylate salt, Boc-D-valine. The Boc group is stable under these conditions.[]
Caption: Base-catalyzed degradation (saponification).
Thermal, Photolytic, and Oxidative Stress
-
Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures (e.g., > 40°C) can accelerate both acid- and base-catalyzed hydrolysis in the presence of impurities. Thermolytic cleavage of the Boc group without a catalyst typically requires much higher temperatures (around 150°C).[5]
-
Photolytic Stress: There is no strong chromophore in the molecule that would suggest significant sensitivity to light in the visible spectrum. However, as a general precaution, storage in the dark is recommended to prevent any potential radical-initiated degradation.
-
Oxidative Stress: The molecule does not possess functional groups that are highly susceptible to oxidation under normal storage conditions.
Chapter 4: Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, a set of best practices for the storage and handling of this compound can be established to maximize its shelf-life and ensure its purity at the point of use.
Long-Term Storage
For long-term storage, the primary objectives are to minimize exposure to moisture, acidic or basic contaminants, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Slows the rate of any potential hydrolytic degradation. While some suppliers suggest room temperature, refrigerated storage provides a greater margin of safety against temperature fluctuations.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, minimizing the risk of hydrolysis and potential long-term oxidative degradation. |
| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air. Amber glass protects the compound from potential long-term exposure to light. |
| Desiccation | Store in a desiccator or with a desiccant. | Provides an additional layer of protection against moisture. |
Short-Term Handling and In-Use Stability
When handling the compound for experimental use, it is crucial to maintain an environment that is as dry and inert as possible.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).
-
Solvents: Use anhydrous solvents to prepare solutions. The stability of this compound in solution is highly dependent on the purity of the solvent. Trace acidic or basic impurities can catalyze degradation.
-
Solution Storage: If solutions must be stored, they should be kept under an inert atmosphere at low temperatures (-20°C) and used as quickly as possible. Long-term storage of solutions is not recommended.
Chapter 5: Analytical Methodologies for Stability Assessment
A robust analytical program is essential for monitoring the purity of this compound and detecting the onset of degradation. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the compound's integrity.
Purity Determination by HPLC: A Stability-Indicating Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for this compound. A well-developed stability-indicating method can separate the intact compound from its potential degradation products and other process-related impurities.
Step-by-Step Protocol for a Stability-Indicating RP-HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
This method will typically elute the more polar degradation product, D-valine methyl ester, earlier than the parent compound. The Boc-D-valine degradant will have a retention time that is also different from the parent ester.
Structural Elucidation of Degradants by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structures of degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weights of impurities, which is the first step in their structural elucidation. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. For instance, a neutral loss of 56 (isobutylene) or 100 (isobutylene + CO₂) from a protonated molecule is a characteristic fragmentation pattern for Boc-protected amines.[7]
Purity Assessment by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent tool for rapid purity assessment and for confirming the identity of the compound. It can also be used to quantify the levels of major impurities if suitable internal standards are used.[8]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~5.0 (d, 1H): NH proton of the carbamate.
-
~4.2 (dd, 1H): α-proton of the valine residue.
-
~3.7 (s, 3H): Methyl protons of the ester.
-
~2.1 (m, 1H): β-proton of the valine side chain.
-
~1.4 (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
~0.9 (d, 6H): Methyl protons of the isopropyl side chain.
-
The appearance of a new singlet around 3.7 ppm could indicate the formation of methanol from ester hydrolysis, while the disappearance of the characteristic singlet at 1.4 ppm would signal the loss of the Boc group.
Chapter 6: Case Study: A Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2] The goal is to induce degradation to a level of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.
Step-by-Step Protocol for a Forced Degradation Study:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light according to ICH Q1B guidelines.
-
-
Neutralization (for hydrolytic samples): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, along with an unstressed control sample, by the stability-indicating HPLC-UV and LC-MS methods described in Chapter 5.
Caption: Forced degradation study workflow.
Conclusion
The stability of this compound is governed by the lability of its two primary functional groups: the acid-sensitive Boc group and the hydrolysis-prone methyl ester. By understanding the mechanisms of their degradation and implementing the recommended storage and handling protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure its integrity for use in sensitive synthetic applications. The cornerstone of a robust stability program is the use of appropriate analytical methods, such as a well-validated stability-indicating HPLC method, to monitor purity over time and to characterize any potential degradation products. Adherence to the principles and protocols outlined in this guide will contribute to more reproducible and reliable scientific outcomes.
References
-
Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Summary for CID 83693. Retrieved from [Link]
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
ResearchGate. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]
-
ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
-
PubMed. (1998). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. Retrieved from [Link]
- Google Patents. (2005). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Boc-L-alanine methyl ester. PubChem Compound Summary for CID 10856577. Retrieved from [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Application of Boc-D-valine Methyl Ester in Modern Peptide Synthesis
Preamble: The Imperative of Control in Peptide Architectonics
In the intricate field of peptide synthesis, precision is paramount. The stepwise assembly of amino acid monomers into a defined polypeptide sequence demands absolute control over the reactive termini of each building block. Unchecked, the inherent bifunctionality of amino acids—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—would lead to a chaotic polymerization, yielding a statistical mixture of oligomers rather than the desired, unique peptide sequence.[1] This necessitates a strategic intervention: the use of orthogonal protecting groups.
This guide provides an in-depth examination of a key player in this strategy: Boc-D-valine methyl ester . We will dissect its molecular components to understand their individual and synergistic roles in directing the course of peptide synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this reagent to optimize synthetic workflows, troubleshoot side reactions, and innovate in the design of novel peptide-based therapeutics.
Deconstructing the Reagent: A Triumvirate of Functionality
This compound is not a monolithic entity but a carefully designed molecule where each component serves a distinct and critical purpose. Understanding these individual roles is fundamental to grasping its mechanism of action.
-
The Nα-Boc Group: The tert-butyloxycarbonyl (Boc) group is the cornerstone of the N-terminal protection strategy. Introduced in 1957, its genius lies in its acid lability.[2] It effectively masks the nucleophilicity of the α-amino group, preventing self-condensation and ensuring that the amino acid can only act as an electrophile (at its C-terminus) during the coupling step. Its steric bulk also contributes to preventing certain side reactions.
-
The C-Terminal Methyl Ester: The methyl ester serves as a simple, yet effective, protecting group for the carboxylic acid terminus. By converting the acidic and potentially reactive carboxylate into a non-reactive ester, it prevents the amino acid from acting as a nucleophile acceptor at its C-terminus during the initial coupling stages. This protection is stable to the acidic conditions required for Boc deprotection, providing essential orthogonality.[1][3]
-
The D-Valine Stereocenter: The incorporation of a D-amino acid, as opposed to the naturally occurring L-isomers, is a deliberate design choice in peptidomimetic and drug development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This can significantly increase the in vivo half-life of a peptide therapeutic.
`dot graph Boc_D_Valine_Methyl_Ester { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define nodes for atoms and groups C_alpha [label="Cα", pos="0,0!"]; H_alpha [label="H", pos="-0.5,-0.5!"]; Side_chain [label="CH(CH₃)₂\n(Valine Side Chain)", pos="-1,1!"]; N_terminus [label="N", pos="1,0.5!"]; Boc_group [label="Boc Group\n(N-terminus Protection)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,1.5!"]; C_terminus [label="C", pos="0,-1.5!"]; O_carbonyl [label="O", pos="0.5,-2!"]; O_ester [label="O", pos="-0.5,-2!"]; Methyl_group [label="CH₃\n(C-terminus Protection)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-3!"];
// Define edges (bonds) C_alpha -- H_alpha; C_alpha -- Side_chain; C_alpha -- N_terminus; C_alpha -- C_terminus; N_terminus -- Boc_group [label=" Amide Bond"]; C_terminus -- O_carbonyl [style=double]; C_terminus -- O_ester; O_ester -- Methyl_group [label=" Ester Linkage"];
// Add labels for chirality label_chirality [label="D-Stereocenter", pos="0.5,-0.5!", fontcolor="#EA4335"]; } ` Figure 1: Molecular architecture of this compound, highlighting the three key functional components.
The Core Mechanism: A Stepwise Orchestration of Reactions
The utility of this compound is realized in a cyclical process of deprotection and coupling. The Boc/Bzl (benzyl-based side-chain protection) strategy is a classic approach in solid-phase peptide synthesis (SPPS).[4]
The Critical Step: Nα-Boc Deprotection
The entire synthetic cycle hinges on the selective and efficient removal of the Boc group to liberate the α-amino group for the subsequent coupling reaction. This is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]
Mechanism of Acidolytic Cleavage: The deprotection proceeds via a specific, well-understood E1-type elimination mechanism.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). This is the rate-determining step.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free primary amine.[5]
-
Protonation of Amine: Under the strongly acidic conditions, the newly liberated amine is protonated, forming an ammonium trifluoroacetate salt. This salt must be neutralized in situ or in a separate step before the subsequent coupling can occur.[2][4]
Field Insight: The generation of the tert-butyl carbocation is a critical event. This electrophilic species can alkylate sensitive amino acid side chains, particularly tryptophan and methionine. Therefore, it is standard practice to include "scavengers" such as triethylsilane or thioanisole in the deprotection cocktail to trap the carbocation and prevent these deleterious side reactions.[7]
The Main Event: Peptide Bond Formation
Once the N-terminus is deprotected, the free amine can act as a nucleophile, attacking the activated C-terminus of the next incoming Boc-protected amino acid. This compound itself would typically be the second or subsequent residue in a chain, coupled to a resin-bound amino acid. For illustrative purposes, we will describe the general coupling process.
The carboxylic acid of the incoming amino acid must first be activated to become a potent electrophile. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common activating agents.
-
Activation: The carboxylate oxygen attacks the central carbon of DCC, forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The free N-terminal amine of the growing peptide chain (e.g., the deprotected valine residue) attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Collapse and Bond Formation: The intermediate collapses, forming the new peptide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct.
Field Insight: A significant risk during activation is racemization of the chiral α-carbon. The O-acylisourea intermediate can cyclize to form an oxazolone, which can readily tautomerize, scrambling the stereochemistry. To suppress this, an activating agent additive such as 1-hydroxybenzotriazole (HOBt) is almost universally employed. HOBt reacts with the O-acylisourea to form a less reactive but more selective HOBt-active ester, which minimizes racemization and improves coupling efficiency.
Experimental Protocols: A Self-Validating System
The following protocols represent standard, field-proven methodologies. Each step includes causality-driven explanations to ensure trustworthiness and reproducibility.
Table 1: Reagents and Typical Conditions
| Step | Reagent/System | Solvent | Time | Key Purpose |
| Boc Deprotection | 25-50% TFA, 1% Triethylsilane | Dichloromethane (DCM) | 20-30 min | Remove N-terminal Boc group |
| Neutralization | 10% Diisopropylethylamine (DIEA) | DCM or DMF | 2 x 5 min | Generate free amine nucleophile |
| Coupling | 3 eq. Boc-AA, 3 eq. HBTU/HOBt, 6 eq. DIEA | N,N-Dimethylformamide (DMF) | 1-2 hours | Form the peptide bond |
| Capping (Optional) | Acetic Anhydride / DIEA | DMF | 15 min | Block unreacted amino groups |
| Final Cleavage | Hydrofluoric Acid (HF) or TFMSA | Anisole (scavenger) | 1-2 hours | Cleave peptide from resin & side-chains |
| Ester Saponification | Lithium Hydroxide (LiOH) | THF/Water | 1 hour | Cleave C-terminal methyl ester |
Protocol 3.1: Standard Boc-SPPS Cycle (Manual)
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[8]
-
Causality: Swelling the polystyrene resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient reagent access.
-
-
Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM containing 1% triethylsilane (10 mL/g of resin).[2] Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 20 minutes.
-
Causality: A two-stage deprotection ensures complete removal of the Boc group. The scavenger is non-negotiable for protecting sensitive residues.
-
-
Washing: Wash the resin thoroughly (6 times) with DCM to remove all traces of TFA and byproducts.
-
Causality: Residual acid will neutralize the incoming activated amino acid and the base catalyst, preventing the coupling reaction.
-
-
Neutralization: Wash the resin twice with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes each.
-
Causality: This deprotonates the ammonium salt to generate the free amine, which is the active nucleophile for the coupling step. DIEA is a non-nucleophilic base, preventing unwanted side reactions.
-
-
Washing: Wash the resin thoroughly (6 times) with DCM, followed by 3 washes with N,N-dimethylformamide (DMF).
-
Causality: Removes excess DIEA and prepares the resin for the coupling reaction in a polar aprotic solvent.
-
-
Peptide Coupling: In a separate vial, dissolve the incoming Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2-3 minutes. Add this coupling cocktail to the resin. Agitate for 1-2 hours.
-
Causality: Pre-activation ensures the formation of the active ester before addition to the resin, maximizing coupling speed and efficiency. A large excess of reagents drives the reaction to completion.
-
-
Washing: Wash the resin thoroughly (3 times each) with DMF, DCM, and Methanol. Dry the resin for the next cycle.
-
Validation: A small sample of resin can be taken for a Kaiser test. A blue bead color indicates a successful coupling (presence of a protected secondary amine), while a yellow color indicates an incomplete reaction (presence of a free primary amine).
-
Protocol 3.2: C-Terminal Methyl Ester Saponification
This step is performed after the full peptide has been synthesized and cleaved from the solid support.
-
Dissolution: Dissolve the purified peptide methyl ester (10 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (36 mL).[9] Cool the solution to 0°C in an ice bath.
-
Causality: THF acts as a co-solvent to ensure the solubility of the often-hydrophobic peptide in the aqueous medium required for hydrolysis.
-
-
Hydrolysis: Add a solution of lithium hydroxide (LiOH, 15 mmol) in water.[9] Stir the reaction at room temperature for 1 hour, monitoring by HPLC or TLC.
-
Causality: Hydroxide is a strong nucleophile that attacks the ester carbonyl, leading to hydrolysis. LiOH is often preferred over NaOH or KOH due to the lower solubility of lithium salts of some amino acids, which can sometimes aid in purification.
-
-
Acidification & Extraction: Carefully acidify the reaction mixture to pH ~3.5 with 1N H₂SO₄.[9] Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Causality: Acidification protonates the newly formed carboxylate, rendering the peptide product neutral and extractable into an organic solvent.
-
-
Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.[9]
Conclusion: A Versatile Tool for Peptide Innovation
This compound is a powerful and versatile building block in peptide synthesis. Its mechanism of action is a well-orchestrated interplay between its three core components: the acid-labile Boc group enabling chain elongation, the stable methyl ester providing orthogonal C-terminal protection, and the D-stereocenter conferring proteolytic resistance. A thorough, mechanistic understanding of the deprotection, coupling, and saponification reactions is essential for any scientist aiming to leverage this reagent for the efficient and reliable synthesis of simple and complex peptide targets. By mastering the principles and protocols outlined in this guide, researchers can confidently incorporate this and similar reagents into their workflows to advance the frontiers of drug discovery and materials science.
References
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Distefano, M. D., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH Public Access. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chempep.com [chempep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. japer.in [japer.in]
A Technical Guide to Boc-D-valine Methyl Ester: From Discovery to Application
Introduction
Boc-D-valine methyl ester is a chemically modified form of the amino acid D-valine, a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds and other bioactive molecules.[1] The addition of a tert-butyloxycarbonyl (Boc) protecting group to the amine and a methyl ester to the carboxylic acid functional groups enhances the compound's utility in complex organic syntheses, particularly in peptide synthesis and the development of peptidomimetics.[1][2] This guide provides an in-depth exploration of the historical context, synthesis, and diverse applications of this compound, tailored for researchers and professionals in the fields of drug discovery and development.
The Genesis of a Chiral Building Block: A Historical Perspective
The development of this compound is intrinsically linked to the advancements in peptide chemistry during the mid-20th century. The pioneering work on protecting group strategies by chemists like Max Bergmann and Leonidas Zervas in the 1930s and 1940s laid the foundational principles for modern peptide synthesis.[2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group was a significant milestone in this field.[3] This group's stability under a variety of reaction conditions, coupled with its facile removal under specific acidic conditions, made it an invaluable tool for chemists.[4]
The synthesis and utilization of D-amino acids, such as D-valine, gained prominence as researchers began to explore their potential in creating more stable and potent therapeutic peptides. D-amino acids are less susceptible to enzymatic degradation in biological systems compared to their naturally occurring L-counterparts, leading to improved pharmacokinetic profiles of peptide-based drugs.[1] The esterification of the carboxylic acid group, in this case to a methyl ester, further enhances the compound's solubility and stability, making it an ideal intermediate for various synthetic transformations.[1]
Synthesis and Methodologies
The preparation of this compound involves a two-step process: the protection of the amino group of D-valine with a Boc group, followed by the esterification of the carboxylic acid.
Boc Protection of D-Valine
The introduction of the Boc protecting group is typically achieved by reacting D-valine with di-tert-butyl dicarbonate (Boc anhydride) under mild alkaline conditions.[2][5] This reaction is a nucleophilic acyl substitution where the amino group of D-valine attacks one of the carbonyl carbons of the Boc anhydride.
Caption: Esterification using Thionyl Chloride
Method 2: Using Trimethylchlorosilane (TMSCl)
An alternative, milder method utilizes trimethylchlorosilane in methanol. [6]This system is effective for the esterification of various amino acids. [6]
Caption: Esterification using TMSCl
| Method | Reagents | Key Advantages |
| Thionyl Chloride | SOCl₂, Methanol | High reactivity, good yields. [7] |
| Trimethylchlorosilane | TMSCl, Methanol | Milder conditions, good for sensitive substrates. [6] |
Applications in Drug Discovery and Development
This compound is a versatile intermediate with significant applications in the pharmaceutical industry. [8]Its unique structural features make it a valuable component in the synthesis of complex molecules with therapeutic potential. [1]
Peptide Synthesis
The primary application of this compound is in peptide synthesis. [1]The Boc group provides temporary protection of the N-terminus, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. [9]The methyl ester protects the C-terminus and can be later hydrolyzed to reveal the free carboxylic acid for further coupling reactions. The incorporation of D-valine can enhance the metabolic stability of the resulting peptide. [1]
Synthesis of Bioactive Compounds
Beyond standard peptide synthesis, this compound serves as a key building block for a variety of bioactive compounds. [1]Its chiral nature is exploited in asymmetric synthesis to produce enantiomerically pure drugs. [1]For instance, it is an intermediate in the synthesis of Taltobulin, a potent tubulin inhibitor with applications in cancer therapy. [10]It is also utilized in the preparation of antiviral drugs like Valacyclovir, an L-valyl ester prodrug of acyclovir. [11]
Chiral Auxiliary
The D-valine moiety can act as a chiral auxiliary, guiding the stereochemical outcome of a reaction to favor the formation of a specific stereoisomer. [1]This is particularly important in the synthesis of complex natural products and pharmaceuticals where biological activity is often dependent on a precise three-dimensional arrangement of atoms.
Conclusion
This compound has emerged from the foundational principles of peptide chemistry to become an indispensable tool in modern drug discovery and organic synthesis. Its strategic combination of a protecting group and an esterified C-terminus, built upon a chiral D-amino acid scaffold, provides chemists with a versatile and reliable building block. The continued exploration of its applications promises to yield novel therapeutic agents and advance our understanding of the role of chirality in biological systems.
References
- CN102070473B - Method for synthesizing D-valine - Google Patents.
- US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents.
- CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents.
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]
-
Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide - ResearchGate. Available at: [Link]
-
China BOC-L-Valine methyl ester Manufacturer and Supplier | Xinchem. Available at: [Link]
-
26.7: Peptide Synthesis - Chemistry LibreTexts. Available at: [Link]
-
D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc. Available at: [Link]
- US7598373B2 - Process for the production of 2-C-methyl-D-ribonolactone - Google Patents.
-
Peptide Synthesis with the Boc Protecting Group - YouTube. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. chempep.com [chempep.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 8. China BOC-L-Valine methyl ester Manufacturer and Supplier | Xinchem [xinchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc [chemsrc.com]
- 11. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Boc-D-valine Methyl Ester and its Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities stemming from Boc-D-valine methyl ester. While primarily recognized as a crucial building block in synthetic chemistry, its incorporation into larger molecules opens a gateway to a diverse range of pharmacological effects. We will delve into the rationale behind its use, its role in the synthesis of potent molecules, and provide actionable experimental protocols to investigate the biological activity of its derivatives.
Introduction to this compound: A Chemist's Tool with Biological Implications
N-tert-Butoxycarbonyl-D-valine methyl ester, commonly abbreviated as this compound, is a protected amino acid derivative. Its structure is characterized by two key modifications to the D-valine backbone: the N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. These protecting groups are fundamental in synthetic organic chemistry, particularly in peptide synthesis, as they prevent unwanted side reactions and allow for the controlled, sequential formation of peptide bonds.[1][2]
While this compound itself is not known to possess direct biological activity, its true significance lies in its role as a chiral building block for the synthesis of more complex, biologically active molecules. The presence of the unnatural D-enantiomer of valine can confer unique properties to peptides and other compounds, such as increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in methanol |
| Storage | 0-4°C (Freeze) |
The Synthetic Gateway to Bioactivity: Key Applications
The primary utility of this compound is as an intermediate in the synthesis of molecules with established or potential therapeutic value. Understanding these synthetic routes is crucial to appreciating its indirect contribution to biological activity.
A Crucial Component in the Synthesis of Taltobulin
This compound is a key intermediate in the synthesis of Taltobulin (formerly known as HTI-286).[5] Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin and functions as a powerful microtubule inhibitor.[5] By disrupting tubulin polymerization, Taltobulin induces mitotic arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies.[5] The D-amino acid moiety, derived from this compound, is a critical feature of this class of compounds.
Diagram 1: Role of this compound in Taltobulin Synthesis
Caption: Synthetic pathway from this compound to the anticancer agent Taltobulin.
Incorporation into Peptides for Enhanced Stability and Novel Activity
The use of D-amino acids, such as D-valine, in peptide synthesis can lead to peptides with enhanced stability against degradation by proteases.[6] This increased metabolic stability can translate to longer in vivo half-lives and improved therapeutic efficacy. Furthermore, the incorporation of D-amino acids can alter the three-dimensional structure of a peptide, potentially leading to novel receptor binding affinities and biological activities that are not observed with the corresponding all-L-amino acid peptide.
D-valine itself is an important chiral source for the synthesis of various pharmaceuticals, including antibiotics and agricultural pesticides.[7][8] This underscores the broad potential for biological activity in molecules derived from this amino acid.
Investigating Potential Biological Activities: A Practical Guide
Given that the primary value of this compound lies in the molecules it helps create, this section provides a framework and detailed protocols for synthesizing a simple peptide containing D-valine and subsequently screening it for potential biological activities.
Workflow for Investigating Biological Activity
The overall workflow involves peptide synthesis, purification, and a tiered screening approach to identify potential antimicrobial and cytotoxic activities.
Diagram 2: Experimental Workflow for Biological Activity Screening
Caption: Workflow from peptide synthesis using this compound to biological screening.
Experimental Protocols
The following protocols provide a starting point for researchers. It is essential to adapt these methods based on the specific peptide sequence and available laboratory resources.
This protocol outlines the manual synthesis of a tripeptide amide on a Rink Amide MBHA resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Phe-OH, Boc-D-Val-OH, Boc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF and DCM.
-
First Amino Acid Coupling (Boc-L-Phe-OH):
-
Dissolve Boc-L-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.[9]
-
Wash with DCM and DMF.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DMF. Wash with DMF.
-
-
Second Amino Acid Coupling (Boc-D-Val-OH):
-
Repeat step 3 using Boc-D-Val-OH.
-
-
Boc Deprotection:
-
Repeat step 4.
-
-
Third Amino Acid Coupling (Boc-L-Ala-OH):
-
Repeat step 3 using Boc-L-Ala-OH.
-
-
Final Boc Deprotection:
-
Repeat step 4.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
This protocol determines the lowest concentration of the synthesized peptide that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized and purified peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Prepare Peptide Dilutions: Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration in which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Synthesized and purified peptide
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion and Future Directions
This compound is a foundational tool for the synthesis of molecules with significant biological potential. While inert on its own, its incorporation into peptides and other scaffolds, such as the potent anticancer agent Taltobulin, provides a clear pathway to discovering novel therapeutics. The D-configuration of the valine residue can impart crucial properties like enhanced metabolic stability and unique conformational characteristics.
The experimental framework provided in this guide offers a robust starting point for researchers to synthesize and screen novel D-valine-containing compounds for antimicrobial and cytotoxic activities. Future investigations could expand to explore other biological targets, including enzymatic inhibition and receptor modulation, further unlocking the therapeutic potential hidden within this versatile chemical building block.
References
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
- D-Boc valine methyl ester | CAS#:106391-85-9. Chemsrc.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.
- D-Valine methyl ester hydrochloride. Chem-Impex.
- BOC-L-VALINE METHYL ESTER FOR BIOCHEMISTRY. CDH Fine Chemical.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- N-Boc-N-methyl-L-valine methyl ester - (CAS 24164-06-5). BOC Sciences.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- 106391-85-9, this compound Formula. ECHEMI.
- Application and microbial preparation of D-valine. PubMed.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- CN102070473B - Method for synthesizing D-valine. Google Patents.
Sources
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent | MDPI [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc [chemsrc.com]
- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 9. chempep.com [chempep.com]
Methodological & Application
Application Note: A Two-Stage Protocol for the Preparation and Coupling of Boc-D-Valine with Amino Acids
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
In the field of peptide synthesis, the formation of an amide bond between two amino acids is the fundamental step.[1][2][3][4] The strategic use of protecting groups is paramount to ensure regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for α-amino functions.[] Concurrently, carboxyl groups are often protected as simple alkyl esters, such as methyl esters, to prevent their participation in coupling reactions until desired.
This application note addresses a common scenario in solution-phase peptide synthesis: the coupling of Boc-D-valine methyl ester with another amino acid. A critical point of chemistry must be addressed at the outset: standard peptide coupling reagents activate a free carboxylic acid, not an ester. Therefore, a direct coupling of this compound is not feasible. The protocol must be a two-stage process:
-
Saponification: Hydrolysis of the methyl ester to unmask the free carboxylic acid.
-
Peptide Coupling: Activation of the newly formed carboxyl group of Boc-D-Valine-OH and subsequent reaction with the amino group of the coupling partner.
This guide provides a detailed, field-proven protocol for both stages, with a special focus on reagent selection and reaction conditions tailored to the sterically hindered nature of the valine side chain, which presents unique challenges.[6][7]
The Challenge of Steric Hindrance and Racemization
Valine, with its bulky isopropyl side chain, is a sterically hindered amino acid.[6][7] This bulkiness can significantly slow down the rate of amide bond formation, which in turn increases the risk of a major side reaction: racemization.[1][8][9] Racemization at the α-carbon of the activated amino acid can occur via the formation of a 5(4H)-oxazolone intermediate, especially in the presence of base.[1][3] The use of urethane-based protecting groups like Boc significantly reduces this risk compared to acyl groups.[1] However, for hindered couplings, the choice of coupling reagent is critical to ensure both high yield and preservation of stereochemical integrity.
Overall Experimental Workflow
The logical flow of the synthesis is critical for success. The process begins with the deprotection of the carboxyl group, followed by purification, and then proceeds to the coupling reaction with the second amino acid.
Sources
- 1. bachem.com [bachem.com]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Note: Boc-D-Valine Methyl Ester as a Versatile Chiral Building Block in Asymmetric Synthesis
Abstract
Asymmetric synthesis is a cornerstone of modern pharmaceutical and materials science, where the precise control of stereochemistry is paramount to molecular function. Chiral building blocks—enantiomerically pure compounds incorporated into a larger molecular framework—are indispensable tools in this endeavor. This application note provides a comprehensive technical guide on the use of N-(tert-Butoxycarbonyl)-D-valine methyl ester (Boc-D-valine methyl ester), a highly versatile chiral building block. We will explore its fundamental properties, the strategic importance of its protecting groups, and its application in the synthesis of complex molecules, including non-natural amino acids and pharmacologically active agents. Detailed, field-proven protocols for key transformations are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.
Introduction: The Strategic Value of this compound
The demand for enantiomerically pure compounds, particularly in the life sciences, has driven the development of robust strategies for asymmetric synthesis. The use of a "chiral pool"—readily available, inexpensive, and enantiopure natural products like amino acids—is a highly effective approach. D-amino acids and their derivatives are of particular interest as they can be incorporated into peptide-based therapeutics to enhance stability against enzymatic degradation.
This compound emerges as a preeminent chiral building block for several key reasons:
-
Defined Stereochemistry: It possesses a fixed (R)-configuration at the α-carbon, derived from natural D-valine, which can be transferred with high fidelity into target molecules.
-
Orthogonal Protection: The molecule features two distinct protecting groups. The N-terminal tert-butoxycarbonyl (Boc) group is labile under acidic conditions, while the C-terminal methyl ester is stable to acid but can be removed or modified under basic, reductive, or nucleophilic conditions.[] This orthogonality is crucial for selective, stepwise synthesis.
-
Steric Influence: The bulky isopropyl side chain of the valine residue provides significant steric hindrance, which can be exploited to direct the stereochemical outcome of subsequent reactions, a foundational principle of diastereoselective synthesis.
This guide will elucidate the causality behind experimental choices involving this reagent and provide actionable protocols for its successful implementation.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is critical for its effective use and storage.
| Property | Value | Reference |
| CAS Number | 106391-85-9 | [2] |
| Molecular Formula | C₁₁H₂₁NO₄ | [2] |
| Molecular Weight | 231.29 g/mol | [2][3] |
| Appearance | White to off-white powder or oil | [4] |
| Density | ~1.02 g/cm³ | [2] |
| Boiling Point | ~306 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents (DCM, DMSO, EtOAc); sparingly soluble in water. | [4][5] |
Handling & Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Due to the acid-labile nature of the Boc group, avoid storage with or near strong acids. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[4]
The Architecture of Control: Protecting Group Strategy
The dual-protection scheme of this compound is central to its utility. The choice of protecting groups is not arbitrary; it is a deliberate strategy to orchestrate a specific sequence of chemical events.
The N-Boc Group: An Acid-Labile Shield
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[6] Its primary function is to render the highly nucleophilic amine inert, preventing unwanted side reactions such as self-coupling during peptide bond formation.[7]
Causality of Deprotection: The Boc group's key advantage is its clean and efficient removal under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the departure of a highly stable tert-butyl cation. This cation is typically scavenged by reagents like anisole or triisopropylsilane to prevent unwanted alkylation of nucleophilic residues on the substrate.[] The resulting unstable carbamic acid rapidly decomposes to release the free amine and carbon dioxide.[]
The C-Methyl Ester: A Robust and Versatile Handle
The methyl ester protects the carboxylic acid from participating in undesired reactions, such as acting as a nucleophile or being reduced. It is stable to the acidic conditions required for Boc group removal, which is the foundation of its orthogonality.[9] This allows for selective deprotection and functionalization of the N-terminus while the C-terminus remains masked. The ester can be readily converted into other functional groups:
-
Hydrolysis (Saponification): Treatment with a base (e.g., LiOH, NaOH) in an aqueous organic solvent mixture yields the free carboxylic acid (Boc-D-valine).
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding Boc-D-valinol, itself a valuable chiral auxiliary.[10]
-
Aminolysis/Amidation: Direct reaction with amines can form the corresponding amides, often requiring elevated temperatures or catalysis.
Caption: Structure of this compound highlighting the orthogonal protecting groups.
Core Applications & Protocols
The utility of this compound is best illustrated through its application in synthesizing molecules of significant scientific interest.
Case Study: Synthesis of a Taltobulin Intermediate
This compound is a documented intermediate in the synthesis of Taltobulin.[2] Taltobulin is a powerful inhibitor of tubulin polymerization and is utilized as a cytotoxic component in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] In this context, the valine derivative serves as a chiral starting fragment, providing a key stereocenter and the backbone for further elaboration into the complex peptide-like structure of the final drug.
Caption: Simplified workflow illustrating the role of this compound in total synthesis.
Synthesis of Non-Natural Amino Acids
The synthesis of non-natural amino acids is crucial for creating novel peptides with enhanced properties or for use as chiral scaffolds.[11][12] this compound is an excellent precursor for β³-amino acids, which are important structural motifs in peptidomimetics and biologically active compounds.[13] Safe and scalable methods have been developed that avoid hazardous reagents like diazomethane or cyanides, demonstrating the practical value of this starting material.[13][14]
Key Experimental Protocols
The following protocols are foundational for manipulating this compound and its derivatives. They are designed to be self-validating, with clear rationales for each step.
Protocol 1: N-Boc Deprotection to Yield D-Valine Methyl Ester Hydrochloride
Principle: This protocol utilizes trifluoroacetic acid (TFA) to selectively cleave the N-Boc protecting group. The resulting free amine is isolated as its hydrochloride salt, which is typically a stable, crystalline solid that is convenient for storage and subsequent reactions.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, ~10-20 eq)
-
Diethyl ether
-
4M HCl in 1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (e.g., 2.31 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath. This is critical to control the initial exotherm of adding the strong acid.
-
Slowly add TFA (e.g., 15 mL, ~200 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The product (free amine) will have a much lower Rf and will stain with ninhydrin.
-
Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the excess TFA and DCM. The residue will be an oil (the amine trifluoroacetate salt).
-
Dissolve the oily residue in a minimal amount of DCM or diethyl ether.
-
Add 4M HCl in dioxane (e.g., 3 mL, 12 mmol, 1.2 eq) to the solution.
-
Add an excess of diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield D-valine methyl ester hydrochloride as a white solid.[15]
-
Protocol 2: Saponification of the Methyl Ester to Yield Boc-D-Valine
Principle: This protocol uses lithium hydroxide (LiOH) to hydrolyze the methyl ester to a carboxylate salt. Subsequent acidification protonates the salt to yield the free carboxylic acid. A mixed solvent system is used to ensure the solubility of both the organic substrate and the aqueous base.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Lithium hydroxide (LiOH) aqueous solution (1.5-2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (e.g., 2.31 g, 10 mmol) in a mixture of THF (20 mL) and MeOH (5 mL) in a round-bottom flask.
-
To the stirred solution, add 1M aqueous LiOH (15 mL, 15 mmol, 1.5 eq) at room temperature.
-
Stir the biphasic mixture vigorously for 2-4 hours.
-
Causality Check: Monitor the reaction by TLC. The product (Boc-D-valine) is a carboxylic acid and will appear as a streak or a spot with a much lower Rf than the starting ester. The spot will be UV-inactive but will stain with an acidic permanganate solution.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether or EtOAc (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. The product will often precipitate as a white solid or oil.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-D-valine, typically as a white solid or foam.[16]
-
Conclusion
N-Boc-D-valine methyl ester is more than a simple protected amino acid; it is a sophisticated chiral tool that offers chemists precise control over synthetic outcomes. Its robust, orthogonal protecting groups, combined with the inherent stereochemistry and steric influence of the D-valine core, make it an exceptionally valuable building block. From the construction of peptide-based therapeutics to the total synthesis of complex natural products and the creation of novel molecular scaffolds, the applications of this reagent are broad and impactful. The protocols and strategic insights provided in this note serve as a reliable foundation for researchers aiming to leverage the full potential of this versatile chiral synthon.
References
-
Chem-Impex. D-Valine methyl ester hydrochloride.
-
Chemsrc. D-Boc valine methyl ester | CAS#:106391-85-9.
-
Guidechem. Boc-D-Valine 22838-58-0 wiki.
-
PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
CymitQuimica. CAS 89536-85-6: Boc-N-Me-D-Val-OH.
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
-
NIH PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters.
-
Benchchem. A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
-
Benchchem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
-
NIH PubMed Central. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
-
ECHEMI. 106391-85-9, this compound Formula.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Master Organic Chemistry. Introduction to Peptide Synthesis.
-
The Royal Society of Chemistry. Experimental Procedures.
-
ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.
-
BOC Sciences (YouTube). Creating Unnatural Amino Acids.
-
BOC Sciences. Amino Acid Protection & Deprotection Services.
-
Chem-Impex. Boc-D-valine.
-
Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
Sources
- 2. D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. CAS 89536-85-6: Boc-N-Me-D-Val-OH | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Deprotection of the Boc Group from Boc-D-valine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Boc Protecting Group
In the intricate field of peptide synthesis and drug development, the precise manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its stability under a wide range of synthetic conditions, yet readily removable under specific acidic environments.[1] This duality makes it an invaluable tool in the construction of complex molecules. Boc-D-valine methyl ester is a common building block in the synthesis of pharmaceuticals, where the D-configuration is essential for biological activity and the methyl ester provides a convenient handle for further transformations.[2] The selective removal of the Boc group is a critical step to liberate the amine functionality for subsequent peptide bond formation or other derivatization. This guide provides a detailed examination of the deprotection of this compound, delving into the underlying mechanisms, offering field-proven protocols, and discussing the critical parameters for successful execution.
Mechanistic Insight: The Acid-Catalyzed Cascade
The deprotection of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This initial protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.
The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate.[3] This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas.[3] The liberated amine is then protonated by the excess acid in the reaction medium, resulting in the formation of the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
It is crucial to note that the formation of the highly reactive tert-butyl cation can lead to undesired side reactions.[4] This cation can act as an alkylating agent, particularly with electron-rich aromatic residues like tryptophan or tyrosine, or other nucleophilic functional groups present in more complex substrates.[4] While the side chain of valine is aliphatic and non-nucleophilic, in the context of larger peptides containing sensitive residues, the inclusion of a "scavenger" such as triisopropylsilane (TIS) or triethylsilane (TES) is a common strategy to quench the tert-butyl cation and prevent these side reactions.[5][6]
Visualizing the Deprotection Pathway
Caption: Acid-catalyzed deprotection of this compound.
Comparative Analysis of Deprotection Protocols
The choice of acidic reagent is a critical parameter that can influence the reaction rate, selectivity, and work-up procedure. The two most prevalent methods for Boc deprotection involve the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl), typically in an organic solvent.
| Parameter | Method A: Trifluoroacetic Acid (TFA) | Method B: Hydrochloric Acid (HCl) |
| Reagent | Neat TFA or a solution in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane or other solvents |
| Typical Conditions | 25-50% TFA in DCM, 0°C to room temperature, 30-60 min[7] | 4M HCl in Dioxane, room temperature, 30-60 min |
| Advantages | High volatility of TFA and byproducts simplifies removal by evaporation.[3] Excellent solvating power for protected peptides. | Cost-effective. The resulting hydrochloride salt is often highly crystalline and easy to isolate. |
| Disadvantages | TFA is corrosive and requires careful handling. The resulting TFA salt can sometimes be challenging to handle or require salt exchange. | Dioxane is a suspected carcinogen and peroxide-former. Residual water can potentially lead to ester hydrolysis.[8] |
| Work-up | Evaporation of solvent and excess TFA, followed by precipitation with a non-polar solvent like diethyl ether.[7] | Evaporation of solvent, followed by precipitation with diethyl ether.[7] |
| Best For | Solid-phase peptide synthesis and when high solubility of intermediates is required. | Bench-scale synthesis where cost and ease of product isolation are key considerations. |
Experimental Protocols
Safety Precautions
Always work in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and can cause severe burns. Hydrochloric acid in dioxane is also corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is highly efficient and widely used due to the ease of removing the volatile reagents during work-up.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (approximately 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. A common and effective concentration is a 1:1 (v/v) mixture of DCM and TFA.[9]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (the salt product).[9][10]
-
Work-up: a. Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting oil or solid, add cold, anhydrous diethyl ether to precipitate the D-valine methyl ester trifluoroacetate salt. c. Stir the suspension for 10-15 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether. e. Dry the product under high vacuum to obtain the final D-valine methyl ester trifluoroacetate salt as a white solid.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a cost-effective alternative to TFA and often yields a highly crystalline hydrochloride salt that is easy to handle.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound, add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold excess of HCl relative to the substrate is typical).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC as described in Protocol A.[10]
-
Work-up: a. Upon completion, remove the solvent and excess HCl by rotary evaporation. b. Add cold, anhydrous diethyl ether to the residue to induce precipitation of the D-valine methyl ester hydrochloride salt. c. Stir the resulting slurry for 10-15 minutes. d. Isolate the white, crystalline solid by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether. e. Dry the product under high vacuum to yield D-valine methyl ester hydrochloride.[7]
Experimental Workflow Visualization
Caption: General workflow for the deprotection of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, extend the stirring time or add a small additional amount of the acidic reagent. Ensure that the reagents are of good quality and anhydrous, as water can interfere with the reaction.[8]
-
Ester Hydrolysis: While methyl esters are generally stable under these anhydrous conditions, prolonged exposure to acid, especially in the presence of trace amounts of water, can lead to hydrolysis.[11] Therefore, it is crucial to use anhydrous solvents and limit the reaction time to what is necessary for complete deprotection.
-
Product Isolation: The resulting amino acid ester salts are often hygroscopic. It is important to handle them quickly during filtration and dry them thoroughly under high vacuum to prevent absorption of atmospheric moisture.
-
Solvent Choice: While DCM and dioxane are common, other solvents such as ethyl acetate can also be used for HCl-mediated deprotection.[10] The choice of solvent can influence reaction rates and solubility of the starting material and product.
References
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25681–25688. Available at: [Link]
-
"Advice on N-boc deprotection in the presence of acid sensitive groups." (2024). Reddit. Available at: [Link]
-
"Boc-Protected Amino Groups." Organic Chemistry Portal. Available at: [Link]
-
Hartwig, S., et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Fekih, A., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2009. Available at: [Link]
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(36), 5967–5991. Available at: [Link]
-
"Boc Deprotection Mechanism - TFA." Common Organic Chemistry. Available at: [Link]
-
Rooj, S. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]
-
Yang, E. (2016). How to confirm BOC deprotection by TFA? ResearchGate. Available at: [Link]
- "Method for synthesizing D-valine." Google Patents. (CN102070473B).
-
Li, B., et al. (2005). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Chinese Chemical Letters, 16(7), 893-895. Available at: [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(16), 3882-3893. Available at: [Link]
-
Kumar, A., et al. (2013). Deprotection of N-Boc group present in amino acids and other derivatives a. RSC Advances, 3(45), 23371-23376. Available at: [Link]
-
Tiz, D. B. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]
-
"D-Boc valine methyl ester." Chemsrc. (CAS#:106391-85-9). Available at: [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. Available at: [Link]
-
Atherton, E., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Journal of the Chemical Society, Perkin Transactions 1, (18), 2057-2064. Available at: [Link]
-
Lu, J., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(12), 2691–2699. Available at: [Link]
-
Karas, J. A., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3120. Available at: [Link]
-
Kemp, D. S., & Fotouhi, N. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216–3218. Available at: [Link]
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. Available at: [Link]
- "Method for preparing L-valine and D-valine by chemical resolution." Google Patents. (CN1477096A).
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc [chemsrc.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Introduction: The Strategic Value of a Non-Natural Chiral Building Block
An Application Guide to Boc-D-Valine Methyl Ester in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with high specificity, enhanced metabolic stability, and optimized pharmacokinetic profiles is paramount. This compound, a protected form of the non-natural D-isomer of valine, has emerged as a critical chiral building block in this endeavor.[1][] Unlike its natural L-counterpart, the incorporation of D-valine into peptide-based therapeutics or as a chiral scaffold in small molecules offers a significant strategic advantage: increased resistance to enzymatic degradation by endogenous proteases. This inherent stability makes it an invaluable tool for medicinal chemists aiming to extend the in-vivo half-life and improve the oral bioavailability of drug candidates.[1]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It details the core applications of this compound, explains the rationale behind its use, and provides robust, validated protocols for its practical application in the laboratory.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The properties of this compound are summarized below.[3][4][5]
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 106391-85-9 | [3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [3][4] |
| Molecular Weight | 231.29 g/mol | [3][4] |
| Appearance | White or crystalline powder/solid | [5] |
| Melting Point | 164-165 °C | [5] |
| Solubility | Soluble in Methanol, DMSO | [4][5] |
| Storage Conditions | 0-8 °C, Keep in dark place, Sealed | [1][4] |
Key Applications in Drug Discovery
The utility of this compound is primarily centered on its identity as a chiral synthon, providing stereochemical control and metabolic stability to the final active pharmaceutical ingredient (API).
Application I: A Chiral Synthon for Complex Antiviral Agents
The precise three-dimensional architecture of a drug molecule is often the determinant of its efficacy. Chiral building blocks are used to construct these complex structures with a high degree of stereochemical purity.[] Boc-D-valine and its derivatives are integral components in the synthesis of several potent antiviral drugs, including HCV protease inhibitors like Boceprevir and Telaprevir.[6][7][8] In these molecules, the valine moiety or a derivative thereof often serves as a key structural element that fits into the active site of the viral protease, blocking its function and halting viral replication.[9][10]
The diagram below illustrates the conceptual integration of a chiral building block, derived from a protected amino acid like this compound, into a complex API.
Caption: Integration of a chiral building block into a complex API.
Application II: Building Block for Peptidomimetics and Peptide Drugs
Standard peptides composed of L-amino acids are rapidly cleared by proteolysis. The strategic substitution of an L-amino acid with a D-isomer, such as D-valine, can render the adjacent peptide bond unrecognizable to proteases, significantly enhancing the molecule's stability and therapeutic window.[1] this compound is an excellent starting point for the solution-phase synthesis of such modified peptides or peptidomimetics.
The Boc (tert-Butyloxycarbonyl) group is an acid-labile protecting group for the N-terminus, while the methyl ester protects the C-terminus. This orthogonal protection scheme allows for selective deprotection and controlled peptide bond formation. The general workflow for Boc-based peptide synthesis is a cyclical process of deprotection and coupling.[11][12]
Caption: Workflow for Boc-based solution-phase peptide synthesis.
Experimental Protocols
The following protocols provide step-by-step methodologies for common applications of this compound. These are intended as a starting point and may require optimization based on the specific substrate and scale.
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-L-Ala-D-Val-OMe)
This protocol details the coupling of an N-protected amino acid (Boc-L-Alanine) to the free amine of D-valine methyl ester, which is generated in situ by deprotecting the starting material.
Objective: To synthesize the protected dipeptide Boc-L-Ala-D-Val-OMe, demonstrating a standard peptide bond formation.
Materials:
-
This compound
-
Boc-L-alanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Deprotection of this compound: a. Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration). b. Cool the solution to 0 °C in an ice bath. c. Add TFA (2.0 eq) dropwise. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the primary amine, while leaving the methyl ester intact.[11] d. Allow the reaction to stir at room temperature for 1-2 hours. e. Monitor the reaction to completion by Thin Layer Chromatography (TLC). f. Concentrate the mixture under reduced pressure to remove excess TFA and solvent. The resulting crude D-valine methyl ester trifluoroacetate salt is used directly in the next step.
-
Peptide Coupling: a. In a separate flask, dissolve Boc-L-alanine (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM. Causality: EDC is a carbodiimide that activates the carboxylic acid of Boc-L-alanine. HOBt is added to form an active ester intermediate, which suppresses racemization and improves coupling efficiency. b. Stir the solution at 0 °C for 20 minutes to allow for pre-activation. c. Dissolve the crude D-valine methyl ester salt from step 1f in DCM and add it to the activated Boc-L-alanine mixture. d. Add DIPEA (2.5 eq) dropwise to the reaction mixture. Causality: DIPEA is a non-nucleophilic base that neutralizes the trifluoroacetate salt, liberating the free amine of the D-valine methyl ester for the coupling reaction. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure dipeptide.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a Chiral Imine (Schiff Base) Auxiliary
This protocol demonstrates the use of D-valine methyl ester as a chiral template to synthesize a chiral imine. This imine can then be used in asymmetric synthesis to control the stereochemistry of subsequent reactions.
Objective: To prepare a chiral imine from D-valine methyl ester and salicylaldehyde.
Materials:
-
This compound
-
Reagents for deprotection (TFA, DCM)
-
Methanol or Ethanol
-
Salicylaldehyde
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare D-Valine Methyl Ester: a. Generate the D-valine methyl ester salt from this compound as described in Protocol 1, steps 1a-1f.
-
Imine Formation: a. Dissolve the crude D-valine methyl ester salt (1.0 eq) in methanol. b. Add TEA (2.2 eq) to the solution to neutralize the salt and bring the solution to a basic pH. c. Add salicylaldehyde (1.0 eq) to the methanolic solution. d. Add anhydrous Na₂SO₄ as a drying agent to remove the water formed during the reaction, driving the equilibrium towards the imine product. e. Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC. f. Once the reaction is complete, filter off the Na₂SO₄. g. Remove the solvent (methanol) under reduced pressure. The resulting crude product is a yellow oil or solid. h. The product can be purified by recrystallization or column chromatography if necessary.
Caption: Reaction scheme for the synthesis of a chiral imine.
Conclusion
This compound is more than a simple amino acid derivative; it is a strategic tool for overcoming fundamental challenges in medicinal chemistry. Its ability to impart metabolic stability and serve as a reliable source of chirality makes it a cornerstone reagent in the synthesis of advanced therapeutics, from peptidomimetics to complex small-molecule antivirals. The protocols and principles outlined in this guide provide a framework for leveraging its unique properties to accelerate the discovery and development of next-generation pharmaceuticals.
References
- Google Patents. (2010). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
- Google Patents. (2005). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
-
Kaduk, M., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 5(2), 125-128. Available at: [Link]
- Google Patents. (2013). CN103435532A - Synthetic method of boceprevir intermediate.
- Google Patents. (2011). CN102070635B - Preparation method for ganciclovir valine ester derivative.
-
Han, H., et al. (2001). Synthesis of analogs of L-valacyclovir and determination of their substrate activity for the oligopeptide transporter in Caco-2 cells. Pharmaceutical Research, 18(8), 1188-1194. Available at: [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Dömling, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(28), 5169-5171. Available at: [Link]
-
Xinchem. BOC-L-Valine methyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. Experimental Procedures. Retrieved from [Link]
-
Bentham Science. (2014). Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride. Retrieved from [Link]
-
Nowick Laboratory. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
MedCrave online. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. Retrieved from [Link]
-
Request PDF. (2025). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Retrieved from [Link]
-
PubChem. Boc-DL-valine. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Retrieved from [Link]
-
PubMed Central. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Organic Syntheses. N-BOC-L-SERINE METHYL ESTER. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Retrieved from [Link]
-
ACS Publications. (2016). Synthetic Approaches to the New Drugs Approved During 2015. Retrieved from [Link]
-
National Institutes of Health. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Boc-D-Valine | 22838-58-0 [chemicalbook.com]
- 6. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 7. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chempep.com [chempep.com]
The Versatility of Boc-D-valine Methyl Ester: A Chiral Synthon for Novel Compound Synthesis
Introduction: The Strategic Value of a Protected Chiral Building Block
In the landscape of modern drug discovery and synthetic chemistry, the demand for enantiomerically pure starting materials is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, making chiral control a critical aspect of rational drug design.[1] Boc-D-valine methyl ester, a readily available and stable derivative of the non-proteinogenic D-valine, serves as an exemplary chiral building block for the synthesis of complex and novel bioactive compounds.[2]
The strategic utility of this molecule lies in the orthogonal protection of its two primary functional groups. The tert-butyloxycarbonyl (Boc) group provides a robust, yet acid-labile, protection for the amine, rendering it stable to a wide range of nucleophilic and basic conditions.[3] Concurrently, the methyl esterification of the carboxylic acid allows for a diverse array of chemical transformations at or adjacent to this site. This dual-protection strategy enables chemists to selectively unmask and react each functional group, paving the way for the stereocontrolled synthesis of peptidomimetics, heterocyclic scaffolds, and macrocyclic structures. This guide will provide detailed application notes and protocols for the use of this compound as a starting material in several key synthetic transformations.
Core Applications and Synthetic Protocols
Synthesis of Boc-D-valinal: A Gateway to Further Functionalization
The reduction of the methyl ester to the corresponding aldehyde, Boc-D-valinal, is a pivotal transformation that opens up a vast number of synthetic possibilities, including reductive amination, olefination, and the formation of various heterocyclic systems. The use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the method of choice for this transformation, as it allows for the selective partial reduction of the ester to the aldehyde while minimizing over-reduction to the corresponding alcohol.[4]
Causality of Experimental Choices:
-
Low Temperature (-78 °C): This is crucial to prevent the over-reduction of the aldehyde to the alcohol. At this temperature, the tetrahedral intermediate formed upon the first hydride addition is stable and does not collapse to the aldehyde until aqueous workup.
-
DIBAL-H: This bulky reducing agent is known for its ability to selectively reduce esters to aldehydes at low temperatures.
-
Anhydrous Conditions: DIBAL-H reacts violently with water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to ensure the efficacy and safety of the reaction.
Protocol 1: Synthesis of (R)-tert-butyl (1-formyl-2-methylpropyl)carbamate (Boc-D-valinal)
| Reagent | MW | Amount | Equivalents |
| This compound | 231.31 | 5.0 g | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 23.8 mL | 1.1 |
| Methanol | 32.04 | 10 mL | - |
| Saturated aq. Rochelle's salt | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Step-by-Step Methodology:
-
To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (5.0 g, 21.6 mmol).
-
Add anhydrous dichloromethane (100 mL) and stir until the starting material is fully dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (23.8 mL of a 1.0 M solution in hexanes, 23.8 mmol) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (50 mL) and stir vigorously for 1 hour, or until the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
The product is often used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Self-Validating System:
-
TLC Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), visualizing with a potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, less polar aldehyde spot indicates reaction completion.
-
¹H NMR Spectroscopy: The formation of the aldehyde can be confirmed by the appearance of a characteristic singlet or doublet for the aldehydic proton between δ 9.5-9.7 ppm.
Application in Peptidomimetics: Synthesis of a Thiazole-Containing Dipeptide Analogue
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.[5] The thiazole ring is a common bioisostere for the peptide bond and can be found in numerous natural products with biological activity.[6] Boc-D-valinal, synthesized as described above, is a key precursor for the construction of thiazole-containing peptidomimetics via the Hantzsch thiazole synthesis.
Experimental Workflow Diagram:
Caption: Synthetic route to a thiazole-containing peptidomimetic.
Protocol 2: Synthesis of a Boc-D-Val-Thiazole Peptidomimetic
This protocol is presented in two parts: the formation of the key thioamide intermediate and the subsequent cyclization to the thiazole.
Part A: Amide Coupling to form a Thioamide
-
The carboxylic acid partner (e.g., Boc-L-Alanine, 1.1 eq) is activated using a standard coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) in an anhydrous solvent like DMF.[1][7]
-
The amine partner (in this case, the deprotected form of an amino-thioamide precursor) is added, and the reaction is stirred at room temperature until completion.
-
Standard aqueous workup and purification by column chromatography yield the dipeptide precursor.
-
The amide is then converted to the thioamide using Lawesson's reagent.
Part B: Hantzsch Thiazole Synthesis
-
The thioamide intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol.
-
An α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) is added.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the thiazole-containing peptidomimetic.
Causality of Experimental Choices:
-
EDC/HOBt: This coupling reagent combination is widely used for its efficiency in forming amide bonds while minimizing racemization.[3]
-
Lawesson's Reagent: This is a standard and effective reagent for the thionation of amides.
-
Hantzsch Synthesis: This is a classic and reliable method for the synthesis of thiazoles from a thioamide and an α-haloketone.
Synthesis of Macrocyclic Peptides
Macrocyclization is a key strategy in drug discovery to improve the conformational rigidity, receptor affinity, and metabolic stability of peptides.[8][9] this compound can be incorporated into a linear peptide sequence, which is then cyclized to form a macrocyclic peptide.
Logical Relationship Diagram:
Caption: Key stages in the synthesis of a macrocyclic peptide.
Protocol 3: Synthesis of a Macrocyclic Pentapeptide
This protocol outlines the synthesis of a linear pentapeptide on a solid support, followed by cleavage and solution-phase macrocyclization.
Step-by-Step Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): A suitable resin (e.g., Wang resin) is loaded with the first Fmoc-protected amino acid. Subsequent amino acids, including Boc-D-valine, are coupled sequentially using standard Fmoc-SPPS protocols.
-
Cleavage from Resin: The linear peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O), which also removes the side-chain protecting groups.
-
Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase HPLC.
-
Macrocyclization:
-
The purified linear peptide is dissolved in a large volume of an appropriate solvent (e.g., DMF) to achieve high dilution conditions (typically 0.1-1.0 mM).
-
A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added.
-
The reaction is stirred at room temperature for several hours to days, monitoring by LC-MS.
-
-
Purification of Macrocyclic Peptide: The crude macrocyclic peptide is purified by reverse-phase HPLC.
Causality of Experimental Choices:
-
Fmoc-SPPS: This is a standard and efficient method for the synthesis of linear peptides.
-
High Dilution: This is critical for macrocyclization to favor the intramolecular cyclization reaction over intermolecular polymerization.
-
HATU/HBTU: These are highly efficient coupling reagents for peptide bond formation, particularly in challenging cyclization reactions.
Conclusion
This compound is a versatile and valuable chiral starting material in organic synthesis. Its well-defined stereochemistry and orthogonally protected functional groups provide a robust platform for the construction of a diverse range of novel compounds. The protocols outlined in this guide for the synthesis of chiral aldehydes, thiazole-containing peptidomimetics, and macrocyclic peptides demonstrate the broad applicability of this synthon in modern medicinal chemistry and drug discovery. The careful selection of reagents and reaction conditions, grounded in a clear understanding of the underlying chemical principles, enables researchers to harness the full potential of this important chiral building block.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Design and synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1). PMC. [Link]
-
Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583–2586. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
- Hudson, D. (1988). Methodological implications of simultaneous solid-phase synthesis. A rapid, high-efficiency coupling procedure. Journal of Organic Chemistry, 53(4), 617-624.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Li, J., & Sha, Y. (2008). A convenient synthesis of amino acid methyl esters. Molecules, 13(5), 1111-1119. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. Method for synthesizing D-valine.
-
Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews, 119(17), 10241–10287. [Link]
- Wipf, P., & Venkatraman, S. (1996). A new synthesis of thiazoles and oxazoles from beta-keto thioesters and alpha-keto esters. The Journal of Organic Chemistry, 61(23), 8004–8005.
-
Singh, Y., et al. (2013). Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. PMC. [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]
- Ma, D., et al. (2003). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of Chemical Research, 36(4), 234-244.
- Hie, L., et al. (2015). Synthesis of sansalvamide A peptidomimetics: Triazole, oxazole, thiazole, and pseudoproline containing compounds. Tetrahedron, 71(35), 5847-5855.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]
-
Douglas, J. J., et al. (2017). Decarboxylative Peptide Macrocyclization via Photoredox Catalysis. PMC. [Link]
-
Chen, Y., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Jones, J. H. (2002). The chemical synthesis of peptides. Oxford University Press.
- Centko, R., et al. (2010). Structure and conformation of n- (t-butoxycarbonyl)-l-valine-l-phenylalanine-methyl ester (Boc-Val-Phe-OMe). Journal of Molecular Structure, 975(1-3), 264-269.
- Al-Tel, T. H. (2010). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 15(12), 9206-9214.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
-
Mitchell, N. J., & Moody, C. J. (2018). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. [Link]
- Google Patents.
-
Reddit. EDC-HOBt Amide coupling workup help. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Organic Syntheses. PREPARATION OF (S)-tert-ButylPHOX. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Boc-D-valine Methyl Ester
Introduction: Navigating the Synthesis of Peptides with Sterically Hindered D-Amino Acids
The incorporation of unnatural amino acids, particularly D-isomers and sterically hindered residues like D-valine, is a cornerstone of modern peptidomimetic and drug design. These modifications can dramatically enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles. Solution-phase peptide synthesis (SPPS), while often perceived as more classical than its solid-phase counterpart, offers significant advantages for the synthesis of short to medium-length peptides, particularly when scaling up production or when dealing with complex, aggregation-prone sequences.[1]
This comprehensive guide provides a detailed exploration of the use of N-α-tert-butyloxycarbonyl-D-valine methyl ester (Boc-D-Val-OMe) in solution-phase peptide synthesis. We will delve into the strategic considerations behind its use, from the initial deprotection of the ester to the critical coupling step, where the steric bulk of the valine side chain presents a notable challenge. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Boc-D-valine in their synthetic endeavors.
Physicochemical Properties of Boc-D-Valine and its Methyl Ester
A thorough understanding of the physical and chemical properties of the starting materials is fundamental to successful synthesis. The following tables summarize key data for Boc-D-valine and its methyl ester derivative.
Table 1: Physicochemical Properties of Boc-D-valine
| Property | Value | Source(s) |
| CAS Number | 22838-58-0 | [2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [2] |
| Molecular Weight | 217.26 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 76-87 °C | [5][6] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | [7] |
Table 2: Physicochemical Properties of Boc-D-valine Methyl Ester
| Property | Value | Source(s) |
| CAS Number | 106391-85-9 | [8] |
| Molecular Formula | C₁₁H₂₁NO₄ | [8] |
| Molecular Weight | 231.29 g/mol | [8] |
| Appearance | Colorless liquid | [9] |
| Solubility | Soluble in methanol | [9] |
Core Principles and Strategic Workflow
The use of this compound in solution-phase peptide synthesis necessitates a multi-step approach that involves the sequential deprotection of the C-terminal ester and the N-terminal amine of the coupling partners, followed by the formation of the peptide bond. The overall strategy is depicted in the workflow diagram below.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
Application Notes and Protocols: A Detailed Guide to the Esterification of Boc-D-valine
Introduction: The Strategic Importance of Boc-D-valine Esters
In the landscape of modern drug development and peptide chemistry, N-tert-butyloxycarbonyl-D-valine (Boc-D-valine) serves as a critical chiral building block. The Boc protecting group offers robust defense for the amine functionality under a wide range of reaction conditions, yet it can be cleaved under moderately acidic protocols, a cornerstone of orthogonal protection strategies.[1] The esterification of the carboxylic acid moiety of Boc-D-valine is a pivotal transformation, converting the amino acid into a versatile intermediate for peptide synthesis, particularly as a C-terminal residue, or for the synthesis of complex small molecule active pharmaceutical ingredients (APIs).[2][3]
This guide provides a comprehensive, field-tested protocol for the esterification of Boc-D-valine using the Steglich esterification method. This approach is distinguished by its mild reaction conditions, making it exceptionally suitable for substrates that are sensitive to acid or heat.[4] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidelines for product purification and characterization, ensuring researchers can confidently and successfully execute this essential synthesis.
Reaction Principle: The Steglich Esterification
The Steglich esterification is a powerful coupling method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[5] A key innovation of this method is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP), which significantly accelerates the reaction and suppresses common side reactions.[4][6]
The core principle involves three key stages:
-
Activation: The carboxylic acid of Boc-D-valine reacts with DCC to form a highly reactive O-acylisourea intermediate.[4]
-
Catalysis: DMAP, a potent nucleophilic catalyst, intercepts the O-acylisourea to generate an acylpyridinium species. This intermediate is more reactive towards the alcohol than the O-acylisourea and, crucially, is not susceptible to intramolecular rearrangement.[4][7] This step is vital to prevent the formation of the stable, unreactive N-acylurea byproduct, a common pitfall in DCC couplings without DMAP.[6]
-
Nucleophilic Attack: The alcohol reactant attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the process, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[5]
This catalytic cycle provides a mild and efficient pathway to ester formation, even with sterically hindered alcohols or sensitive substrates.[7]
Experimental Protocol: Synthesis of Boc-D-valine Methyl Ester
This protocol details the synthesis of this compound as a representative example. The procedure can be adapted for other simple alcohols like ethanol or benzyl alcohol with minor modifications.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Supplier Example |
| Boc-D-valine | 217.26 | 5.00 g | 23.0 | 1.0 | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | 32.04 | 1.11 mL | 27.6 | 1.2 | Fisher Scientific |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.22 g | 25.3 | 1.1 | Acros Organics |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.28 g | 2.30 | 0.1 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | - | Fisher Scientific |
| 0.5 M Hydrochloric Acid (HCl) | - | 2 x 50 mL | - | - | Lab Prepared |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 2 x 50 mL | - | - | Lab Prepared |
| Brine (Saturated NaCl) | - | 1 x 50 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - | VWR |
Step-by-Step Methodology
1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-D-valine (5.00 g, 23.0 mmol). b. Add anhydrous dichloromethane (100 mL) and stir until the Boc-D-valine is fully dissolved. c. Add 4-dimethylaminopyridine (0.28 g, 2.30 mmol) followed by anhydrous methanol (1.11 mL, 27.6 mmol). d. Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This initial cooling helps to control the initial exotherm upon DCC addition and minimizes potential side reactions.
2. Reaction Initiation: a. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (5.22 g, 25.3 mmol) in a minimal amount of anhydrous DCM (~15-20 mL). b. Add the DCC solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Let the reaction stir at room temperature for 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[7]
3. Reaction Monitoring: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Prepare a TLC plate (silica gel) and spot the starting material (Boc-D-valine), a co-spot, and the reaction mixture. c. A suitable eluent system is typically 30-50% ethyl acetate in hexanes. Visualize the spots using a potassium permanganate stain or by heating after dipping in a ceric ammonium molybdate solution. d. The reaction is complete when the Boc-D-valine spot has been consumed.
4. Work-up and Purification: a. Once the reaction is complete, filter the mixture through a fritted glass funnel or Celite pad to remove the precipitated DCU.[8] Wash the filter cake with a small amount of DCM (~20 mL) to recover any entrained product. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 0.5 M HCl (2 x 50 mL) to remove DMAP and any remaining traces of DCC.[7] d. Next, wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted Boc-D-valine.[7] e. Finally, wash with brine (1 x 50 mL) to remove residual water. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9] g. The resulting crude product, typically a colorless to pale yellow oil or solid, can be further purified by flash column chromatography on silica gel if necessary, though this procedure often yields a product of high purity.[10]
Workflow Visualization
Caption: Experimental workflow for Steglich esterification.
Mechanism of Catalysis Visualization
Caption: Catalytic cycle of the Steglich esterification.
Product Characterization
Confirmation of the product structure and assessment of its purity are essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a new singlet corresponding to the methyl ester protons (~3.7 ppm). The characteristic peaks for the Boc group (~1.4 ppm, singlet, 9H) and the valine backbone protons should remain.
-
¹³C NMR: Look for the appearance of a new carbonyl carbon signal for the ester (~172 ppm) and the methoxy carbon (~52 ppm).[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the product (this compound, C₁₁H₂₁NO₄, MW: 231.29). Expect to find the [M+H]⁺ or [M+Na]⁺ ion.[11]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product, which is critical for pharmaceutical applications.[8]
Troubleshooting and Key Considerations
-
Low Yield: This can result from incomplete reaction or loss during work-up. Ensure all reagents are anhydrous, as water will consume the DCC. If the product is partially water-soluble, minimize aqueous washes or perform back-extraction of the aqueous layers.[12]
-
N-Acylurea Formation: If a significant amount of the N-acylurea byproduct is observed, it suggests the DMAP catalyst was inefficient or used in too low a concentration. Ensure the DMAP is pure and consider slightly increasing its catalytic loading.[4]
-
Racemization: The Steglich esterification is known for its low propensity to cause racemization in N-urethane-protected amino acids like Boc-D-valine.[7] However, prolonged reaction times or elevated temperatures should be avoided.
-
Safety: DCC is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Dichloromethane is a volatile and potentially hazardous solvent.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Shukla, V. G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 406-413. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Ishikawa, T. (Ed.). (2017).
- Red-dy, K. L., et al. (2005). Process for the preparation of valacyclovir hydrochloride. U.S.
-
De Luca, L., et al. (2013). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 44(4), 1167-1172. [Link]
-
Pozdnev, V. F. (1983). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 61, 111. [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Karimi, A. (2017). Response to "Hello! I have been trying to use the Steglich Esterification technique...". ResearchGate. [Link]
- Dunn, P. J., et al. (2010). The importance of green chemistry in the pharmaceutical industry.
- E. Merck. (n.d.). Flash column chromatography was performed using the indicated solvents...
-
Shivaji College. (n.d.). Peptides. University of Delhi. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]
-
Yang, E. (2017). Response to "Hello! I have been trying to use the Steglich Esterification technique...". ResearchGate. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: The Strategic Use of Boc-D-valine Methyl Ester in Peptidomimetic Synthesis
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacological properties. A key strategy in their design is the incorporation of non-canonical amino acids to improve stability, bioavailability, and receptor affinity. This guide provides a detailed technical overview and experimental protocols for the application of Boc-D-valine methyl ester, a versatile building block for synthesizing peptidomimetics. We will explore the rationale behind its use, covering the distinct roles of the Boc protecting group, the D-chiral configuration, and the methyl ester in achieving desired molecular attributes. A comprehensive, step-by-step protocol for a solution-phase dipeptide synthesis is provided, complete with mechanistic insights, troubleshooting, and characterization guidelines.
Introduction: The Rationale for Peptidomimetic Design
Natural peptides are exquisite signaling molecules but often make poor drug candidates due to their rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations.[1] One of the most effective strategies in this endeavor is the incorporation of unnatural amino acids.[2]
This compound is a trifunctional building block that strategically addresses these challenges:
-
The D-Configuration: The use of D-amino acids is a well-established method to confer resistance to enzymatic degradation.[3] Proteases, which are chiral enzymes, are typically specific for L-amino acid substrates, rendering peptides containing D-amino acids significantly more stable in biological environments.[4] This increased stability leads to a longer in-vivo half-life.[4]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amine.[5] Its widespread use stems from its stability under a broad range of conditions and its clean, straightforward removal using acids like trifluoroacetic acid (TFA), which typically proceeds without side reactions.[5][6]
-
The Methyl Ester: The C-terminal methyl ester protects the carboxylic acid from participating in unwanted side reactions during peptide coupling. It is a stable protecting group that can be removed by saponification if a free C-terminal acid is required for the final compound. Its presence also enhances the solubility of the amino acid derivative in organic solvents commonly used for synthesis.[7]
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for successful and safe execution of synthetic protocols.
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-valine methyl ester | N/A |
| Molecular Formula | C₁₁H₂₁NO₄ | [8] |
| Molecular Weight | 231.29 g/mol | [8] |
| Appearance | Colorless liquid or low-melting solid | [8] |
| CAS Number | 106391-85-9 | [9] |
| Storage | Store refrigerated (0-4°C) under inert atmosphere | [8] |
| Solubility | Soluble in methanol, DCM, DMF, and other common organic solvents | [8] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
While not classified as hazardous, standard chemical handling precautions should be observed.[8] Avoid inhalation, ingestion, and skin contact.
Principle of Application: Solution-Phase Dipeptide Synthesis
To illustrate the utility of this compound, we will detail a representative solution-phase synthesis of a dipeptide, Boc-D-Val-L-Ala-OBn. This process involves two core steps: the deprotection of the Boc group from the first amino acid and the subsequent coupling with a second protected amino acid.
Step 1: Boc Deprotection
The synthesis begins with the acid-catalyzed removal of the Boc protecting group. Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is the standard reagent for this transformation.
Mechanism: The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[10] This intermediate spontaneously decarboxylates (releases CO₂) to yield the free amine as its trifluoroacetate salt.[5][10]
Step 2: Peptide Bond Formation (Coupling)
The newly formed amine salt is then coupled with a second N-protected amino acid (in this case, Boc-L-Alanine). This reaction, forming the crucial amide (peptide) bond, requires a coupling agent to activate the carboxylic acid of the incoming amino acid.[11]
Mechanism: We will use HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as the coupling agent in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). The base first neutralizes the amine trifluoroacetate salt. Simultaneously, it facilitates the reaction between the carboxylic acid and HBTU to form a highly reactive HOBt-ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free amine of the D-valine methyl ester, forming the peptide bond and releasing the HOBt leaving group.[12]
Detailed Experimental Protocol: Synthesis of Boc-D-Val-L-Ala-OBn
This protocol provides a self-validating workflow for the synthesis, purification, and characterization of a model dipeptide.
Workflow Diagram
Caption: Workflow for the synthesis of a dipeptide using this compound.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 231.29 | 1.0 | 1.0 |
| Dichloromethane (DCM) | 84.93 | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - |
| Boc-L-Alanine | 189.21 | 1.0 | 1.0 |
| L-Alanine benzyl ester HCl | 215.67 | 1.0 | 1.0 |
| HBTU | 379.25 | 1.1 | 1.1 |
| DIPEA | 129.24 | 2.5 | 2.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| 1M HCl (aq) | 36.46 | - | - |
| Sat. NaHCO₃ (aq) | 84.01 | - | - |
| Brine | - | - | - |
Step-by-Step Procedure
Part A: Boc Deprotection of L-Alanine benzyl ester
-
Dissolution: Dissolve L-Alanine benzyl ester hydrochloride (1.0 mmol, 1.0 eq) in DCM (10 mL). Note: This step is to generate the free amine for coupling. If starting with the free amine, this step is not needed.
-
Neutralization: Add a saturated solution of NaHCO₃ (10 mL) and stir vigorously for 15 minutes. Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine, H-L-Ala-OBn. Proceed immediately to the coupling step.
Part B: Peptide Coupling
-
Activation: In a separate flask, dissolve Boc-D-valine (1.0 mmol, 1.0 eq) and HBTU (1.1 mmol, 1.1 eq) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 mmol, 2.5 eq) dropwise while stirring. The solution may change color.
-
Pre-activation: Stir the mixture at 0°C for 10-15 minutes. This allows for the formation of the activated HOBt-ester.
-
Coupling: Add a solution of the H-L-Ala-OBn (from Part A) in DMF (5 mL) to the activated acid mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed. (Typical mobile phase: 30-50% EtOAc in Hexanes).
Part C: Work-up and Purification
-
Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[12] Causality: The acid wash removes excess DIPEA, while the base wash removes unreacted carboxylic acid and HOBt byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.[13]
Characterization
The identity and purity of the final product, Boc-D-Val-L-Ala-OBn, should be confirmed using standard analytical techniques.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time; presence of water. | Use a larger excess of TFA (e.g., 50% v/v in DCM).[16] Ensure anhydrous conditions. Extend reaction time. |
| Low Coupling Yield | Incomplete activation; moisture in the reaction; steric hindrance. | Ensure all reagents and solvents are anhydrous. Allow for a longer pre-activation time. Consider a more potent coupling agent like HATU for sterically hindered couplings.[11] |
| Epimerization/Racemization | Excess base or prolonged reaction time at elevated temperatures. | Use the minimum required amount of DIPEA. Avoid heating the reaction. Ensure coupling is complete within a reasonable timeframe (monitor by TLC). |
| Difficult Purification | Co-elution with urea byproduct from HBTU. | Ensure the aqueous work-up is thorough. The urea byproduct (N,N,N′,N′-tetramethylurea) has some water solubility and should be mostly removed during the washes.[12] |
Conclusion
This compound serves as a powerful and strategic building block in the synthesis of peptidomimetics. The orthogonal protection scheme of an acid-labile Boc group and a base-labile methyl ester, combined with the proteolytic resistance conferred by the D-configuration, provides chemists with a high degree of control and flexibility. The protocols and principles outlined in this guide demonstrate a reliable pathway for its incorporation into peptide chains, enabling the development of next-generation therapeutic agents with enhanced stability and drug-like properties.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Bhattacharjya, G., & Borthakur, N. (2009). Purification and characterization of a new enzyme dipeptidase from human lens. Molecular and Cellular Biochemistry, 323(1-2), 1-8. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Giralt, E. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons. Retrieved from [Link]
-
Marchesan, S., Vargiu, A. V., & Styan, K. E. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 17(20), 2313–2321. Retrieved from [Link]
-
Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Chemistry Today, 24(5), 31-34. Retrieved from [Link]
-
Venkatesh, P., & Arya, P. (2019). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 4(43), 12534-12551. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Blaskó, A., & Dörnyei, G. (1999). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Tetrahedron Letters, 40(25), 4709-4710. Retrieved from [Link]
-
AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
-
Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94285, Valine methyl ester. Retrieved from [Link]
-
Leman, P. (2021). Peptidomimetic Drug Design. Drug Designing: Open Access, 10(197). Retrieved from [Link]
-
Durham University. (2023, June 5). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. Retrieved from [Link]
-
Hartwig, J. F., et al. (2010). Supporting Information. Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
-
Maryanoff, B. E., & deSolms, S. J. (2009). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Topics in Heterocyclic Chemistry, 19, 1-35. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Kascatan-Nebioglu, A., et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Dalton Transactions, 43(37), 14055-14062. Retrieved from [Link]
-
ResearchGate. (2020, October 9). How do I prepare HBTU in a coupling solution? Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chempep.com [chempep.com]
- 7. chemimpex.com [chemimpex.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. bachem.com [bachem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. waters.com [waters.com]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. peptide.com [peptide.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of Boc-D-valine Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Boc-D-valine Methyl Ester in Pharmaceutical Synthesis
This compound is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allows for sequential and controlled peptide couplings and other synthetic transformations.[1][2] This derivative of the non-proteinogenic amino acid D-valine is particularly significant as an intermediate in the synthesis of potent therapeutic agents, such as the antimicrotubule agent Taltobulin.[3]
The D-configuration of the valine moiety can impart unique pharmacological properties to the final active pharmaceutical ingredient (API), including enhanced metabolic stability and specific target binding. Therefore, a robust, scalable, and economically viable synthesis protocol for this compound is of paramount importance for both academic research and industrial drug development.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The presented methodology emphasizes operational simplicity, high yield, and purity, while also addressing the safety and environmental considerations pertinent to industrial production.
Synthetic Strategy: A Two-Step Approach to High-Purity Product
The synthesis of this compound is efficiently achieved through a two-step process:
-
N-protection of D-valine: The amine group of D-valine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out under mild alkaline conditions.[1] The Boc group is a cornerstone of modern peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.
-
Esterification of Boc-D-valine: The carboxylic acid of the resulting Boc-D-valine is then esterified to yield the desired methyl ester. For this crucial step, we employ a highly efficient and convenient method utilizing trimethylchlorosilane (TMSCl) in methanol.[4][5] This system offers significant advantages over traditional esterification methods, such as those using thionyl chloride or gaseous HCl, by providing milder reaction conditions, simpler workup procedures, and excellent yields.[5]
Visualizing the Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale that is readily adaptable to larger-scale production with appropriate engineering controls.
Materials and Reagents
| Reagent | Grade | Supplier |
| D-Valine | ≥99% | Standard Chemical Supplier |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| Hexanes | ACS Grade | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier |
| Trimethylchlorosilane (TMSCl) | ≥98% | Standard Chemical Supplier |
| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
Step-by-Step Procedure
Step 1: Synthesis of Boc-D-Valine
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Dissolution: To the flask, add D-valine (117.15 g, 1.0 mol) and 1 M sodium hydroxide solution (1.0 L). Stir the mixture until all the D-valine has dissolved. Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (229.2 g, 1.05 mol) in 500 mL of dichloromethane (DCM). Add this solution to the dropping funnel.
-
Reaction: Add the (Boc)₂O solution dropwise to the stirred D-valine solution over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is complete when the D-valine spot is no longer visible.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the aqueous layer with DCM (2 x 250 mL). Combine the organic layers and discard the aqueous layer.
-
Acidification: Cool the combined organic layers in an ice-water bath and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain Boc-D-valine as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add the Boc-D-valine (217.27 g, 1.0 mol) from Step 1.
-
Reagent Addition: To the flask, add anhydrous methanol (1.0 L). Cool the mixture to 0 °C in an ice-water bath.
-
TMSCl Addition: Slowly add trimethylchlorosilane (217.0 g, 2.0 mol) to the stirred suspension. A clear solution should form.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC (ethyl acetate/hexanes, 1:4) until the starting material is consumed (typically 12-24 hours).[5]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (2 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product as a clear oil or a low-melting solid.[6]
Quantitative Data Summary
| Parameter | Step 1: Boc-D-Valine | Step 2: this compound |
| Starting Material | D-Valine | Boc-D-Valine |
| Molecular Weight | 117.15 g/mol | 217.27 g/mol |
| Amount | 1.0 mol | 1.0 mol |
| Key Reagents | (Boc)₂O (1.05 mol), NaOH | TMSCl (2.0 mol), Methanol |
| Reaction Time | 2-3 hours | 12-24 hours |
| Reaction Temperature | 0-5 °C | Room Temperature |
| Typical Yield | 90-95% | 85-90% |
| Final Product | White Solid | Clear Oil / Low-Melting Solid |
| Molecular Weight | 217.27 g/mol | 231.29 g/mol |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, a series of in-process controls and final product characterization are essential.
-
In-Process Controls (IPCs):
-
TLC Monitoring: Regular TLC analysis at each step ensures the reaction goes to completion and allows for the identification of any potential side products.
-
pH Control: During the workup of Step 1, careful control of the pH during acidification is crucial for efficient product isolation.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure of the final product. The spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable mass spectrometry technique should be used to confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the final product, ensuring no racemization has occurred during the synthesis.
-
Optical Rotation: Measurement of the specific rotation provides another confirmation of the stereochemical integrity of the product.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Trimethylchlorosilane is corrosive and reacts with moisture to produce HCl gas. Handle with extreme care in a dry environment.
-
Dichloromethane is a suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71302, Boc-D-valine. Retrieved from [Link]
-
Kadere, T. T., & L'Excellent, F. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(3), 1185–1192. [Link]
-
Chemsrc. (2025). D-Boc valine methyl ester | CAS#:106391-85-9. Retrieved from [Link]
- Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Research, 63(8), 1838–1845.
-
RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Retrieved from [Link]
- Google Patents. (n.d.). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
-
Organic Syntheses. (n.d.). 18 - Organic Syntheses Procedure. Retrieved from [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
PubMed. (1997). L-delta-(alpha-Aminoadipoyl)-L-cysteinyl-D-valine synthetase: thioesterification of valine is not obligatory for peptide bond formation. Retrieved from [Link]
-
Xinchem. (n.d.). China BOC-L-Valine methyl ester Manufacturer and Supplier. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Use of Boc-D-valine Methyl Ester in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Rationale for Incorporating Boc-D-valine Methyl Ester in Inhibitor Design
In the landscape of modern drug discovery, the design of potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. Proteases, in particular, represent a large and functionally diverse class of enzymes implicated in a myriad of pathologies, from viral replication to cancer progression and neurodegenerative diseases. The synthesis of small molecule inhibitors that can effectively target these enzymes requires a sophisticated understanding of both enzyme mechanism and synthetic chemistry. This compound has emerged as a strategically important building block in this endeavor for several key reasons.
The incorporation of a D-amino acid, such as D-valine, into a peptide-like inhibitor scaffold offers a significant advantage in terms of metabolic stability. Peptidomimetic inhibitors are often susceptible to degradation by endogenous proteases, which limits their bioavailability and therapeutic window. Peptides composed of D-amino acids, however, are highly resistant to proteolysis, which can dramatically increase their serum half-life.[1] This enhanced stability is a critical attribute for the development of viable drug candidates.
The valine side chain itself, a bulky and hydrophobic isopropyl group, plays a crucial role in the recognition and binding of inhibitors to the active sites of many proteases. For instance, in serine proteases, the substrate specificity is often dictated by the nature of the amino acid residues at the P1, P2, and P3 positions (using the Schechter and Berger nomenclature) that fit into corresponding S1, S2, and S3 pockets of the enzyme. The hydrophobic character of valine makes it an ideal candidate for interaction with hydrophobic pockets in the enzyme's active site.
The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine and a methyl ester for the carboxylic acid provides a versatile and widely used strategy in peptide synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid, allowing for sequential peptide bond formation. The methyl ester provides a convenient handle for further chemical modification, particularly for the elaboration into an electrophilic "warhead" that can covalently interact with the catalytic residues of the enzyme, leading to potent inhibition.
This application note will provide a detailed overview of the strategic application of this compound in the synthesis of enzyme inhibitors, complete with detailed protocols for key synthetic transformations and a summary of the biological activities of representative inhibitors.
Key Synthetic Strategies and Transformations
The journey from this compound to a potent enzyme inhibitor typically involves two key phases: first, the incorporation of the D-valine moiety into a di- or tripeptide scaffold, and second, the conversion of the C-terminal methyl ester into an electrophilic "warhead." Common warheads include α-ketoamides, trifluoromethyl ketones, and boronic acids, which are known to form reversible or irreversible covalent adducts with the catalytic residues of proteases.
I. Dipeptide Scaffold Synthesis: Coupling of Boc-D-valine
The initial step in the synthesis of many peptidomimetic inhibitors is the coupling of Boc-D-valine to another amino acid or a scaffold that will interact with the S' sites of the protease. A common strategy is the synthesis of a dipeptide, for example, by coupling Boc-D-valine with a proline analog, which is a frequent motif in inhibitors of dipeptidyl peptidases (DPPs).
Protocol 1: Synthesis of a Boc-D-Val-Proline Dipeptide Scaffold
This protocol describes a standard solution-phase peptide coupling to synthesize a dipeptide precursor.
Materials:
-
Boc-D-valine
-
L-Proline methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amine Free-Basing: To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) at 0 °C. Stir the mixture for 15 minutes to generate the free amine.
-
Coupling Agent Activation: In a separate flask, dissolve Boc-D-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Peptide Coupling: Add the cold solution of the L-proline methyl ester free base to the activated Boc-D-valine mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the pure Boc-D-Val-Pro-OMe.
Rationale for Experimental Choices:
-
DCC/HOBt: This is a classic and effective coupling reagent combination that minimizes racemization. HOBt reacts with the activated ester formed by DCC to generate an active ester that is less prone to racemization and reacts efficiently with the amine.
-
DIPEA: A non-nucleophilic base used to liberate the free amine from its hydrochloride salt without interfering with the coupling reaction.
-
Aqueous Work-up: The series of washes removes unreacted starting materials, coupling reagents, and byproducts, simplifying the subsequent purification.
II. Elaboration of the Methyl Ester to an α-Ketoamide Warhead
The α-ketoamide is a potent electrophilic warhead that forms a reversible covalent bond with the catalytic serine or cysteine residue of a protease. A reliable method to synthesize α-ketoamides from esters is via the Weinreb amide.[2]
Protocol 2: Synthesis of a Dipeptidyl α-Ketoamide via a Weinreb Amide
This protocol details the conversion of the dipeptide methyl ester from Protocol 1 into an α-ketoamide.
Part A: Synthesis of the Weinreb Amide
Materials:
-
Boc-D-Val-Pro-OMe (from Protocol 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Grignard Activation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in anhydrous THF. Cool the solution to 0 °C and slowly add i-PrMgCl (2.0 eq). Stir for 1 hour at 0 °C.
-
Amide Formation: To the prepared Grignard reagent solution, add a solution of Boc-D-Val-Pro-OMe (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the Boc-D-Val-Pro-Weinreb amide.
Part B: Conversion to the α-Ketoamide
Materials:
-
Boc-D-Val-Pro-Weinreb amide
-
Reagent for the P1' position (e.g., Cyclopropylmagnesium bromide in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Ketone Formation: Dissolve the Boc-D-Val-Pro-Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere. Add the Grignard reagent (e.g., cyclopropylmagnesium bromide, 1.2 eq) dropwise. Stir the reaction at 0 °C for 2-3 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected dipeptidyl ketone.
-
Final Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the final α-ketoamide inhibitor as its TFA salt.[3]
Rationale for Experimental Choices:
-
Weinreb Amide: The Weinreb amide is an excellent precursor for ketone synthesis because the tetrahedral intermediate formed upon addition of an organometallic reagent is stabilized by chelation to the N-methoxy group, preventing over-addition to form a tertiary alcohol.[2]
-
Grignard Reagents: These are readily available and highly reactive organometallic reagents suitable for C-C bond formation with the Weinreb amide.
Visualization of Synthetic and Mechanistic Pathways
Synthetic Workflow Diagram
The following diagram illustrates the overall synthetic strategy from this compound to a dipeptidyl α-ketoamide inhibitor.
Caption: General synthetic workflow for an α-ketoamide inhibitor.
Mechanism of Serine Protease Inhibition
The α-ketoamide warhead inhibits serine proteases by forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue.
Caption: Reversible covalent inhibition by an α-ketoamide.
Inhibitory Activity of Valine-Containing Peptidomimetics
The incorporation of D-valine into inhibitor scaffolds has led to the development of potent inhibitors against a range of proteases. The following table summarizes the inhibitory activities of selected valine-containing peptidomimetic inhibitors.
| Inhibitor Structure/Sequence | Target Enzyme | IC₅₀ | Kᵢ | Reference |
| Val-boroPro (Talabostat) | Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | 0.18 nM | [4] |
| Val-boroPro (Talabostat) | Fibroblast Activation Protein (FAP) | 560 nM | - | [4] |
| D-Peptide (D-CDP7) | SARS-CoV-2 3CLpro | 1.9 µM | - | [1] |
| VPV (Val-Pro-Val) | Human DPP-IV | 20.2 µM | 10.8 M⁻¹ | [5] |
| VPI (Val-Pro-Ile) | Human DPP-IV | 22.2 µM | 11.3 M⁻¹ | [5] |
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of enzyme inhibitors. Its inherent structural features—a proteolytically stable D-amino acid configuration, a hydrophobically favorable side chain, and synthetically tractable protecting groups—make it an ideal starting point for the development of potent and selective inhibitors against a wide range of proteases. The synthetic protocols and strategies outlined in this application note provide a robust framework for researchers to leverage the unique properties of this compound in their drug discovery programs. The continued exploration of novel warhead chemistries and scaffold designs incorporating this and other D-amino acids will undoubtedly lead to the development of next-generation enzyme inhibitors with improved therapeutic profiles.
References
-
Al-Hilal, M., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. Pharmaceuticals, 15(3), 329. [Link]
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Strategic Preparations of DPP-IV Inhibitory Peptides from Val-Pro-Xaa and Ile-Pro-Xaa Peptide Mixtures. (2020). ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-D-Valine Methyl Ester Coupling Reactions
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of Boc-D-valine methyl ester. The unique steric hindrance presented by the valine side chain can often lead to suboptimal reaction yields.[1][2] This resource provides in-depth troubleshooting strategies, detailed protocols, and a comparative analysis of coupling reagents to help you optimize your synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding low yields in this compound coupling reactions.
Q1: Why is the coupling reaction with this compound so challenging?
A1: The primary challenge lies in the steric hindrance imposed by the bulky isopropyl side chain of valine, which is in close proximity to the alpha-amino group.[2] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction kinetics and often leading to incomplete reactions under standard conditions.[2]
Q2: I see a positive ninhydrin test after my coupling step. What does this indicate?
A2: A positive ninhydrin test, which produces a blue or purple color, indicates the presence of unreacted primary amines on your resin or in your reaction mixture.[3] This is a direct confirmation that the coupling of this compound was incomplete.
Q3: Can I simply extend the reaction time to improve the yield?
A3: While extending the reaction time can sometimes improve yields for sterically hindered couplings, it is not always a sufficient solution and can sometimes lead to increased side reactions.[4] A more effective approach often involves a combination of optimized coupling reagents, temperature adjustments, and potentially a "double coupling" strategy.[3][4]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of the amino acid and coupling reagents immediately after the first coupling is complete.[3] This is a highly recommended strategy for difficult couplings, such as those involving Boc-D-valine, to ensure the reaction goes to completion.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential issues and their solutions, organized by experimental parameters.
Issue 1: Inefficient Activation and Coupling
If you consistently observe low yields, the core of the problem likely lies in the choice and implementation of your coupling chemistry.
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for sterically hindered amino acids. Standard carbodiimides like DCC or EDC alone may not be potent enough.
-
Inadequate Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for enhancing reactivity and suppressing racemization, especially in carbodiimide-mediated reactions.[1][5]
-
Reagent Degradation: Coupling reagents, especially those that are moisture-sensitive, can lose their efficacy if not stored and handled properly.
-
Select a More Potent Coupling Reagent: For sterically hindered amino acids like valine, aminium/uronium or phosphonium-based reagents are generally more effective than simple carbodiimides.[1][6] Reagents like HATU, HBTU, HCTU, and PyBOP are specifically designed to overcome steric challenges.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to minimize racemization.[6][8][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Cost-effective alternatives to HATU with excellent performance.[6][7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective and avoids the potential for guanidinylation, a side reaction sometimes seen with uronium reagents.[6][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on Oxyma, which offers high reactivity comparable to HATU with improved safety and solubility profiles.[5][10]
-
-
Optimize Your Reagent Stoichiometry: For challenging couplings, it's common to use an excess of the amino acid and coupling reagents. A molar ratio of 1.5 to 3 equivalents of the this compound and coupling reagents relative to the free amine is a good starting point.[11]
-
Ensure Reagent Quality: Always use fresh, high-purity reagents. Store coupling reagents under anhydrous conditions and consider preparing solutions immediately before use.[4]
Comparative Analysis of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Additive | Typical Coupling Time | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | HOBt | 1-2 hours | Low cost, soluble byproduct.[1] | Lower efficiency for hindered couplings, potential for racemization.[1] |
| EDC/HOBt | Carbodiimide | HOBt | 1-4 hours | Water-soluble byproducts, good for solution-phase. | Can be less efficient for solid-phase synthesis of hindered peptides. |
| HBTU | Aminium/Uronium | HOBt-based | 15-60 minutes | High efficiency, fast reaction times.[7] | Can cause guanidinylation if used in excess.[7] |
| HATU | Aminium/Uronium | HOAt-based | 5-20 minutes | "Gold standard" for hindered couplings, very low racemization.[6][8][12] | Higher cost.[12] |
| PyBOP | Phosphonium | HOBt-based | 15-60 minutes | High efficiency, no guanidinylation side reaction.[6] | Byproducts can be more difficult to remove. |
| COMU | Aminium/Uronium | Oxyma-based | 10-30 minutes | High reactivity, safer (non-explosive), water-soluble byproducts.[5][10] | Newer reagent, may be less familiar to some labs. |
Issue 2: Suboptimal Reaction Conditions
The reaction environment plays a critical role in the success of the coupling reaction.
-
Inappropriate Solvent: The choice of solvent affects the solubility of reagents and can influence reaction kinetics.
-
Incorrect Temperature: While room temperature is standard for many couplings, sterically hindered reactions may benefit from adjusted temperatures.
-
Presence of Moisture: Water can hydrolyze activated esters and deactivate coupling reagents, leading to lower yields.
-
Solvent Selection: High-purity, anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are the most common and effective solvents.[4] If peptide aggregation is suspected (especially in solid-phase synthesis), consider using N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (DMSO) to disrupt secondary structures.[3]
-
Temperature Optimization: For particularly difficult couplings, a slight increase in temperature (e.g., to 30-40°C) can help overcome the activation energy barrier.[4][12] However, this should be monitored carefully to avoid an increase in side reactions like racemization. Conversely, some carbodiimide-mediated couplings benefit from lower temperatures to minimize the formation of N-acylurea byproducts.[5]
-
Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially if your reagents are particularly sensitive to air and moisture.[11]
Issue 3: Side Reactions
Several side reactions can compete with the desired amide bond formation, reducing the overall yield.
-
Racemization: The stereochemical integrity of the amino acid can be compromised during activation, leading to the formation of the undesired L-enantiomer. This is a particular concern with strong bases or prolonged activation times.
-
N-acylurea Formation: In carbodiimide-mediated couplings, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5]
-
Guanidinylation: Uronium-based reagents like HBTU and HATU can react with the N-terminal amine of the peptide chain if used in excess, capping the chain and preventing further elongation.[7]
-
Minimize Racemization:
-
Use a coupling reagent known for low racemization, such as those incorporating HOAt (like HATU) or Oxyma (like COMU).[3][5] The combination of DIC with Oxyma is also highly effective.[3]
-
Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4] Avoid stronger bases like triethylamine (TEA) when possible.
-
Minimize the pre-activation time of the amino acid before adding the amine component.
-
-
Prevent N-acylurea Formation: The addition of HOBt or Oxyma to carbodiimide reactions effectively traps the O-acylisourea intermediate as a more stable active ester, preventing its rearrangement to N-acylurea.[5]
-
Avoid Guanidinylation: Use phosphonium-based reagents like PyBOP, which do not cause this side reaction.[6] If using uronium reagents, avoid a large excess and ensure efficient coupling to consume the reagent.
Experimental Protocols & Workflows
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high yields with sterically hindered amino acids.
Materials:
-
N-terminal deprotected peptide-resin or amine component (1.0 equiv)
-
This compound (2.0 equiv)
-
HATU (1.95 equiv)
-
N,N-diisopropylethylamine (DIEA) (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (2.0 equiv) and HATU (1.95 equiv) in anhydrous DMF.
-
Pre-activation: Add DIEA (3.0 equiv) to the solution and stir for 2-5 minutes at room temperature. The solution will typically change color, indicating activation.
-
Coupling: Add the activated amino acid solution to the vessel containing the N-terminal deprotected peptide-resin or amine component (1.0 equiv).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to check for reaction completion. If the test is positive, consider a second coupling.
-
Washing: After the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low coupling yields.
References
- BenchChem. (2025). Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. (n.d.). RSC Publishing.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Subirós-Funosas, R., et al. (2017).
- WuXi AppTec. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- ChemicalBook. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jpt.com [jpt.com]
- 12. file.globalso.com [file.globalso.com]
Technical Support Center: Boc-D-Valine Methyl Ester in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that incorporating sterically hindered amino acids like Boc-D-valine presents unique challenges in peptide synthesis. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate and resolve common side reactions, ensuring the integrity and purity of your synthetic peptides.
Section 1: The Challenge of Incomplete Coupling
One of the most frequent issues encountered with Boc-D-valine is incomplete or slow coupling reactions. This leads to deletion sequences (peptides missing the valine residue), which are often difficult to separate from the target peptide during purification.
Q1: My analysis shows a significant deletion sequence at the D-Valine position. What is the primary cause of this incomplete coupling?
A: The primary cause is steric hindrance. The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the isopropyl side chain of valine creates a sterically crowded environment around the carboxyl group. This physically impedes the approach of the nucleophilic amine from the growing peptide chain on the solid support, slowing down the rate of peptide bond formation significantly.
To visualize this, consider the space-filling arrangement of the activated amino acid.
Caption: Steric hindrance around Boc-D-Valine.
Q2: How can I improve the coupling efficiency for Boc-D-valine?
A: To overcome steric hindrance, you need to either increase the reactivity of the coupling reagents or extend the reaction time to ensure completion.
-
Utilize High-Potency Coupling Reagents: Standard carbodiimides like DCC or DIC may be insufficient. Aminium/uronium or phosphonium salt-based reagents are highly recommended for sterically hindered couplings.[1]
-
Perform a "Double Couple": After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated Boc-D-valine. This ensures that any unreacted sites from the first coupling are driven to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] However, be aware that extended times can increase the risk of racemization (see Section 2).
-
Elevate the Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. This should be done cautiously as it can also accelerate side reactions.
| Coupling Reagent | Type | Relative Reactivity | Notes on Racemization Risk |
| DCC/DIC | Carbodiimide | Standard | Moderate; increases without additives like HOBt.[1][3] |
| HBTU/TBTU | Aminium/Uronium | High | Low with in-situ neutralization protocols.[4] |
| HATU | Aminium/Uronium | Very High | Lower risk than HBTU due to the HOAt moiety.[4] |
| PyBOP | Phosphonium | High | Effective, but produces carcinogenic HMPA as a byproduct.[1] |
| COMU | Aminium/Uronium | Very High | Excellent reactivity with low racemization. |
Experimental Protocol: Double Coupling for Boc-D-Valine
This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup on a 0.1 mmol scale.[5]
-
Deprotection & Neutralization:
-
Perform the standard Boc deprotection using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][6][7]
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting TFA salt on the resin using 5-10% N,N-Diisopropylethylamine (DIEA) in DCM until the resin is neutral (verified by a qualitative test).[5][8] Wash again with DCM and then DMF.
-
-
First Coupling:
-
In a separate vessel, dissolve Boc-D-valine (0.4 mmol, 4 eq) and a coupling additive like HOBt or Oxyma (0.4 mmol, 4 eq) in DMF.
-
Add your coupling reagent (e.g., HBTU, 0.38 mmol, 3.8 eq) and DIEA (0.8 mmol, 8 eq). Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Intermediate Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all residual reagents.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Boc-D-valine as described in Step 2.
-
Add this new solution to the same resin.
-
Agitate for another 2 hours at room temperature.
-
-
Final Wash & Monitoring:
-
Drain the second coupling solution.
-
Wash the resin extensively with DMF and DCM.
-
Take a small sample of resin beads and perform a Kaiser test (or Chloranil test for secondary amines). A negative result (yellow beads for Kaiser test) indicates complete coupling. If the test is positive, a third coupling may be considered, though this is rare.
-
Section 2: Preventing Racemization (Epimerization)
A more insidious side reaction is the loss of stereochemical integrity at the alpha-carbon of D-valine, leading to the incorporation of L-valine. This results in a diastereomeric impurity that is often co-eluted with the desired peptide, making purification exceptionally difficult.
Q3: My peptide purity is low, and mass spectrometry confirms the correct mass. Could this be due to racemization of the D-valine residue?
A: Yes, this is a classic sign of racemization (in this context, epimerization). The underlying mechanism involves the formation of a 5(4H)-oxazolone intermediate. During the activation of the carboxyl group, the acidity of the alpha-proton is significantly increased. If a base is present, it can abstract this proton, leading to a planar, achiral oxazolone ring. Subsequent attack by the peptide's N-terminal amine can occur from either face of the ring, resulting in a mixture of D- and L-isomers.[9]
Caption: Racemization via Oxazolone Formation.
Q4: What are the best strategies to minimize or eliminate racemization during the coupling of Boc-D-valine?
A: Suppressing racemization hinges on preventing the formation or accumulation of the oxazolone intermediate.
-
Use Racemization-Suppressing Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) with your coupling reagent.[1] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation than the intermediates formed by carbodiimides or other coupling agents alone.
-
Careful Base Selection: Use a sterically hindered, non-nucleophilic base like DIEA for neutralization and coupling. Avoid using triethylamine (TEA), as it is less hindered and can more readily abstract the alpha-proton.
-
Control Stoichiometry and Time: Avoid excessively long pre-activation times. The longer the activated amino acid exists in solution before being added to the resin, the greater the opportunity for racemization. Use in situ neutralization protocols where the neutralization and coupling steps occur concurrently, minimizing the time the free amine is exposed to basic conditions.[4][9]
-
Lower Temperature: If racemization persists, perform the coupling at 0°C. This slows down the rate of both coupling and epimerization, but the reduction in the latter is often more significant.
Section 3: FAQs on Ester and Protecting Group Stability
Q5: The topic mentions Boc-D-valine methyl ester. Is the methyl ester group stable throughout the synthesis?
A: Yes, the methyl ester is generally stable under the standard conditions of Boc-SPPS. The Boc group is removed with moderate acid (TFA), which does not cleave the methyl ester.[7] The methyl ester would only be cleaved by strong basic conditions (saponification) or very harsh acidic conditions (like anhydrous HF used in final cleavage), depending on the overall cleavage strategy. If your final product is intended to be a C-terminal methyl ester, a milder cleavage cocktail that preserves the ester is required. If the methyl ester is simply part of a fragment being coupled, it will remain intact during subsequent coupling cycles.
Q6: Are there any side reactions associated with the Boc group itself during deprotection?
A: Yes. During deprotection with TFA, the Boc group is released as a highly reactive tert-butyl cation.[4] While valine itself is not susceptible, this cation can attack nucleophilic side chains of other amino acids in your sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), leading to unwanted alkylation.
-
Troubleshooting & Prevention: Always include a "scavenger" in your deprotection and final cleavage cocktails if your peptide contains these sensitive residues. Common scavengers like triisopropylsilane (TIPS), water, and ethanedithiol (EDT) effectively trap the tert-butyl cations, preventing them from reacting with your peptide. A standard cleavage cocktail is often 95% TFA, 2.5% Water, and 2.5% TIPS.[10]
General Troubleshooting Workflow
Sources
- 1. bachem.com [bachem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boc-D-valine Methyl Ester by Column Chromatography
Welcome to the technical support center for the purification of Boc-D-valine methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this critical building block. My aim is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your purification outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address the most common questions that arise during the column chromatography purification of this compound.
Q1: What is the most suitable stationary phase for the purification of this compound?
A1: For the purification of N-Boc protected amino acid derivatives like this compound, normal-phase chromatography using silica gel (60 Å, 230-400 mesh) is the industry standard and most effective choice.[1][2] The polarity of the silica gel allows for good separation of the moderately polar target compound from both non-polar and highly polar impurities.
-
Expert Insight: The slightly acidic nature of standard silica gel is generally not a problem for Boc-protected amino esters. However, if you observe degradation, you might consider using deactivated silica gel.
Q2: How do I select the optimal mobile phase (eluent) for the column?
A2: The key is to find a solvent system that provides a good retention factor (Rƒ) for your target compound on a Thin Layer Chromatography (TLC) plate. An ideal Rƒ value is typically between 0.25 and 0.35 .
A common and effective mobile phase for N-Boc protected amino acid esters is a mixture of a non-polar solvent and a polar solvent.[2] Start with a low polarity mixture and gradually increase the polarity.
-
Recommended Starting Solvent System: Hexane and Ethyl Acetate.
-
Methodology: Begin by running TLC plates with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The goal is to find a ratio that moves the this compound spot to the desired Rƒ range.
Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is very polar and does not move with standard solvent systems, you can try more aggressive eluents. A common strategy is to add a small amount of methanol to your mobile phase. For instance, you can try a solvent system of dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol.[3]
Q4: How can I visualize the this compound on a TLC plate?
A4: this compound is not UV active, so you will need to use a staining method for visualization. The most common and effective stains for this purpose are:
-
Ninhydrin Solution: This stain reacts with primary and secondary amines to produce a colored spot. While the Boc-protected amine will not react, any deprotected starting material or byproducts will be visible.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with most organic compounds and will visualize your product.
-
Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain for visualizing a wide range of organic compounds.
Q5: What are the common impurities I should expect to see?
A5: The impurities will largely depend on the synthetic route used to prepare the this compound. Common impurities include:
-
Unreacted D-valine methyl ester: This will be significantly more polar than your product.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: These are generally less polar.
-
Deprotected D-valine: If the Boc group is cleaved during the reaction or workup, you will have the free amino acid, which is highly polar.
-
Di-peptides: Small amounts of di-peptide formation can occur.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography process.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Broad or Tailing Bands of the Product | 1. Column Overloading: Too much sample has been loaded onto the column. 2. Poor Column Packing: The silica gel bed is not uniform, leading to channeling. 3. Inappropriate Solvent Polarity: The eluent polarity is too low, causing the compound to move too slowly and spread out. | 1. Reduce Sample Load: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w). 2. Repack the Column: Ensure the silica gel is packed evenly without any air bubbles or cracks. 3. Increase Eluent Polarity: Once the product starts to elute, you can gradually increase the percentage of the more polar solvent to speed up its movement and sharpen the band.[3] |
| Product Elutes with the Solvent Front | 1. Mobile Phase is Too Polar: The eluent is too strong, causing all components to move quickly without separation. 2. Sample is Insoluble in the Initial Mobile Phase: The sample precipitates at the top of the column and then redissolves and runs down when the polarity is increased. | 1. Decrease Mobile Phase Polarity: Start with a less polar solvent mixture. Refer to your initial TLC analysis to choose an appropriate starting polarity. 2. Use a Different Loading Solvent: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. |
| No Product is Eluting from the Column | 1. Compound is Stuck at the Top of the Column: The mobile phase is not polar enough to move the compound. 2. Product Degraded on the Silica Gel: The acidic nature of the silica gel may have caused decomposition of your product.[3] | 1. Gradually Increase Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. 2. Test for Silica Gel Stability: Run a 2D TLC to check for degradation. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely degrading on the silica.[5] If degradation is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Fractions are Contaminated with a Persistent Impurity | 1. Co-elution: The impurity has a very similar polarity to your product. 2. Hydrolysis of the Ester on the Column: The slightly acidic silica gel, potentially with residual water, can cause hydrolysis of the methyl ester back to the carboxylic acid.[5] | 1. Optimize the Mobile Phase: Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of hexane) can alter the selectivity and improve separation. 2. Use Dry Solvents and Silica: Ensure your solvents are anhydrous and consider oven-drying the silica gel before use to minimize the chance of hydrolysis.[5] |
| Loss of the Boc Protecting Group | 1. Acidic Conditions: The inherent acidity of silica gel can sometimes be sufficient to cleave the acid-labile Boc group.[6][7] | 1. Use Deactivated Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before packing the column. A common method is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine. 2. Work Quickly: Minimize the time the compound spends on the column. |
III. Experimental Protocols
A. Protocol for Thin Layer Chromatography (TLC) Analysis
This protocol is essential for determining the appropriate mobile phase for your column chromatography.
Materials:
-
Silica gel 60 F254 TLC plates[1]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate in various ratios (e.g., 9:1, 8:2, 7:3 v/v)
-
Sample Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1-2 mg/mL.
-
Visualization Reagent: A potassium permanganate (KMnO₄) stain or a Ceric Ammonium Molybdate (CAM) stain.
Procedure:
-
Pour the chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in saturation and cover it. Allow the atmosphere to saturate for at least 15-20 minutes.
-
Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly in a fume hood.
-
Dip the dried plate into the visualization stain solution.
-
Gently heat the plate with a heat gun until colored spots appear.
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by the spot / distance traveled by the solvent front). The ideal mobile phase will give your product an Rƒ of 0.25-0.35.
B. Protocol for Column Chromatography Purification
This protocol outlines the steps for purifying your crude this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)[1]
-
Glass chromatography column
-
Mobile Phase: The optimized solvent system determined from your TLC analysis.
-
Sand
-
Cotton or glass wool
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica gel.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and drain again.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions.
-
If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so gradually to ensure good separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
IV. Visualizations
Caption: Experimental workflow for the purification of this compound.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with Boc-D-Valine Methyl Ester
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a common yet critical challenge encountered in synthetic chemistry: the solubility of Boc-D-valine methyl ester in reaction media. Poor solubility can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a structured approach to troubleshooting and resolving these issues, ensuring your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions we receive regarding the handling and solubility of this compound.
Q1: What is the physical state and general solubility of this compound?
This compound is typically a colorless to light yellow oil or a low-melting solid at room temperature. Its enantiomer, Boc-L-valine methyl ester, is described as a colorless liquid.[1] The Boc (tert-butyloxycarbonyl) protecting group increases the lipophilicity of the valine methyl ester, making it generally soluble in a range of organic solvents.
Q2: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
Initial troubleshooting should involve simple physical methods. Gentle heating of the solvent and solute mixture can significantly increase solubility.[2] Sonication is another effective technique to break down solid particles and enhance dissolution. It's crucial to first test these methods on a small scale to ensure the compound's stability at elevated temperatures.
Q3: Which solvents are generally recommended for reactions involving this compound?
Based on the solubility profile of similar Boc-protected amino acids, a good starting point would be polar aprotic solvents. Dichloromethane (DCM) is widely used for Boc-chemistry protocols as it readily dissolves most Boc-protected amino acids.[3] Other effective solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (ACN), and ethyl acetate. For the related Boc-L-valine, it is known to be soluble in methanol, ethanol, DMSO, DMF, chloroform, and diethyl ether.
Q4: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent is a highly effective strategy. If your primary reaction solvent is not providing sufficient solubility, adding a small amount of a stronger, compatible solvent can make a significant difference. For instance, if your reaction is in DCM and solubility is poor, adding a percentage of DMF or N-methylpyrrolidone (NMP) can facilitate dissolution.
In-Depth Troubleshooting Guide
When basic troubleshooting is insufficient, a more systematic approach is required. This section details advanced strategies for overcoming significant solubility challenges.
Understanding the "Why": The Physicochemical Basis of Solubility
This compound possesses both nonpolar (the isobutyl side chain and the tert-butyl group of the Boc protector) and polar (the ester and carbamate functionalities) regions. Its solubility is therefore a balance of these characteristics. In highly nonpolar solvents, the polar groups may not be sufficiently solvated, while in highly polar protic solvents, the nonpolar regions may lead to poor solubility. The ideal solvent or solvent system will effectively solvate both the polar and nonpolar portions of the molecule.
Systematic Solvent Screening Protocol
If you are developing a new procedure or encountering persistent solubility issues, a systematic solvent screening is recommended.
Objective: To identify the most effective solvent or co-solvent system for your reaction.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials)
-
A selection of common laboratory solvents (see table below)
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Add a small, known amount of this compound to several vials.
-
Solvent Addition: Add a measured volume of a single solvent to each vial to achieve your target reaction concentration.
-
Observation at Room Temperature: Vortex each vial for 30 seconds and observe. Note if the compound dissolves completely, partially, or not at all.
-
Application of Energy: For vials where the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the vial (e.g., to 40 °C) and observe any changes.[2]
-
Co-Solvent Testing: For promising primary solvents where solubility is still limited, add a co-solvent in 10% increments and repeat the observation steps.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Comments |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile (ACN) | Generally excellent solvents for protected amino acids and peptides. DMF and NMP are particularly effective. |
| Chlorinated | Dichloromethane (DCM), Chloroform | DCM is a very common and effective solvent for peptide coupling reactions and dissolving Boc-protected amino acids.[3] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Good general-purpose solvents. Anhydrous THF is often used in reactions with organometallic reagents. |
| Esters | Ethyl Acetate (EtOAc) | A moderately polar solvent, useful for both reaction and workup. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | The L-isomer is known to be soluble in methanol.[1] However, be cautious as alcohols can potentially participate in side reactions (e.g., transesterification) depending on the reaction conditions. |
Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Sources
Technical Support Center: Optimizing Boc-D-valine Methyl Ester Deprotection
Welcome to the technical support center for the optimization of Boc-D-valine methyl ester deprotection. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amine protecting group removal. As Senior Application Scientists, we have compiled our field-proven insights into this comprehensive resource to help you troubleshoot common issues and refine your experimental conditions for optimal results.
Understanding the Core Chemistry: The "Why" Behind Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability in basic and nucleophilic conditions.[1][2] Its removal, however, requires acidic conditions. The generally accepted mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate swiftly decarboxylates to yield the free amine, carbon dioxide, and the tert-butyl cation.[3]
The critical point for optimization and troubleshooting is the fate of this highly reactive tert-butyl cation.[4][5] If not properly managed, it can lead to undesired side reactions, such as the alkylation of nucleophilic sites on your desired product or other molecules in the reaction mixture.[4][6] This fundamental understanding informs the choice of reagents, solvents, and the strategic use of scavengers.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when planning and executing the deprotection of this compound.
Q1: What are the standard, "go-to" conditions for this deprotection?
For most routine applications, the standard condition is treatment with an excess of strong acid in an anhydrous organic solvent. The most common systems are:
-
Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in dichloromethane (DCM) at room temperature is a robust and rapid method.[7][8][] Reactions are often complete within 30 to 60 minutes.
-
Hydrogen Chloride (HCl): A 4M solution of HCl in an anhydrous solvent like 1,4-dioxane or ethyl acetate is a slightly milder alternative to TFA.[7][10] This may require longer reaction times or gentle heating but can be beneficial for acid-sensitive substrates.
Q2: Why is my deprotection reaction sluggish or incomplete?
Several factors can contribute to an incomplete reaction:
-
Insufficient Acid: The deprotection is acid-catalyzed. Ensure you are using a sufficient excess of the acid. For TFA, a common ratio is 1:1 TFA to solvent, while for HCl in dioxane, it is used as the solvent system itself.
-
Presence of Water: Trace amounts of water can hydrolyze the acid, reducing its effective concentration and potentially leading to side reactions like ester hydrolysis.[7] Always use anhydrous solvents and fresh reagents.
-
Temperature: While most deprotections proceed readily at room temperature, sterically hindered substrates or milder acid systems may benefit from gentle warming (e.g., to 40-50°C).[7]
-
Aggregation: In some cases, particularly with larger peptide sequences, the substrate may aggregate, leading to incomplete deprotection.[11] Changing the solvent or adding denaturing agents can sometimes help.
Q3: What is the purpose of a "scavenger" and when should I use one?
A scavenger is a nucleophilic compound added to the reaction mixture to "trap" the reactive tert-butyl cation generated during deprotection.[4][6] This prevents the cation from alkylating your desired product or other sensitive functional groups. For this compound, which lacks highly nucleophilic side chains like tryptophan or cysteine, a scavenger is not always necessary but is good practice. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent scavengers that react with the tert-butyl cation.
-
Anisole or Thioanisole: These aromatic compounds are readily alkylated by the tert-butyl cation.[6]
Q4: Can the methyl ester be hydrolyzed during the deprotection?
Yes, this is a potential side reaction, especially under harsh acidic conditions or if water is present in the reaction mixture.[7] Using strictly anhydrous conditions is the best way to minimize this risk. If ester hydrolysis is a persistent issue, consider using a milder deprotection system, such as 4M HCl in dioxane, which is generally less prone to causing ester cleavage compared to TFA/DCM/water mixtures.
Deprotection Decision Workflow
The following diagram illustrates a logical workflow for selecting and optimizing your deprotection strategy.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization of Boc-D-Valine Methyl Ester
Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during peptide coupling. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization, specifically focusing on the challenging coupling of Boc-D-valine methyl ester.
Introduction
The synthesis of peptides with high optical purity is paramount for their biological activity and therapeutic efficacy. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a persistent challenge in peptide chemistry.[1][2] The activation of the carboxylic acid group, a necessary step for peptide bond formation, unfortunately also increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of D- and L-isomers, compromising the stereochemical integrity of the final peptide.[1]
Boc-D-valine is particularly prone to racemization due to the steric hindrance of its bulky isopropyl side chain.[3][4] This steric bulk can slow down the desired coupling reaction, giving more time for the competing racemization side reaction to occur.[5] This guide will walk you through the mechanisms of racemization and provide actionable strategies to minimize it in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem with this compound?
A1: Racemization is the process that converts a single, pure enantiomer (like D-valine) into an equal mixture of both D- and L-enantiomers, known as a racemic mixture.[1] In peptide synthesis, the stereochemistry of each amino acid is crucial for the final peptide's three-dimensional structure and, consequently, its biological function. The introduction of the incorrect stereoisomer (L-valine in this case) results in diastereomeric peptide impurities that are often difficult to separate and can lead to products with reduced or altered biological activity.[1]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The most common pathway for racemization during the coupling of N-protected amino acids, including those with a Boc group, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5] The process unfolds as follows:
-
Activation: The carboxyl group of Boc-D-valine is activated by a coupling reagent.
-
Cyclization: The carbonyl oxygen of the Boc protecting group performs an intramolecular attack on the activated carboxyl group, forming the cyclic oxazolone intermediate.
-
Enolization: In the presence of a base, the proton at the chiral α-carbon of the oxazolone, which is now highly acidic, is easily removed. This forms a planar, achiral enolate intermediate.
-
Aminolysis: The incoming amine nucleophile can attack the enolized oxazolone from either face, leading to the formation of both the desired D-peptide and the undesired L-peptide.[6]
A less common pathway is the direct abstraction of the α-proton from the activated amino acid by a base, without forming an oxazolone.[5][6] Urethane-based protecting groups like Boc and Fmoc are known to suppress oxazolone formation to some extent compared to acyl-type protecting groups, but the risk remains, especially for sterically hindered residues.[6][7]
Q3: Which experimental factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence the degree of racemization. Careful control of these parameters is key to maintaining stereochemical purity:
-
Coupling Reagent: The choice of coupling reagent determines the nature of the activated intermediate and its susceptibility to racemization.[1][8]
-
Base: The strength (basicity) and steric bulk of the organic base used can dramatically affect the rate of α-proton abstraction.[8]
-
Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives can significantly minimize racemization.[1][8]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathways.[9]
-
Reaction Time: Prolonged exposure of the activated amino acid to basic conditions increases the likelihood of racemization.[10]
Troubleshooting Guide: High Levels of L-Isomer Detected
Problem: You have performed a coupling reaction with this compound and subsequent analysis (e.g., by chiral HPLC) reveals a significant percentage of the corresponding L-valine diastereomer in your product.
Step 1: Confirm the Extent of Racemization
Before optimizing your protocol, it is essential to have a reliable method to quantify the level of racemization. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method.
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
-
Sample Preparation: Cleave a small sample of the peptide from the resin (if applicable) or use the crude product from a solution-phase synthesis. Ensure the protecting groups are removed to simplify analysis.
-
Derivatization (Optional but Recommended): For improved separation and detection, derivatize the hydrolyzed peptide sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers that are easily separable on a standard C18 reverse-phase column.[5]
-
HPLC Analysis:
-
Column: Use a suitable chiral stationary phase column or a standard C18 column if using Marfey's reagent.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm for the peptide backbone or 340 nm for Marfey's adducts).
-
-
Quantification: Integrate the peak areas of the two diastereomers to calculate the percentage of racemization.
Step 2: Systematic Troubleshooting Workflow
Use the following question-and-answer guide to systematically identify and resolve the source of racemization in your protocol.
Caption: Troubleshooting Workflow for Racemization.
Q: Are you using the optimal coupling reagent?
A: The choice of coupling reagent is critical. While carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective, they generate highly reactive O-acylisourea intermediates that are very prone to racemization.[5]
-
Expert Recommendation: For sterically hindered and racemization-prone amino acids like Boc-D-valine, uronium/aminium salts (e.g., HATU , HBTU , HCTU) or phosphonium salts (e.g., PyBOP , PyAOP ) are highly recommended.[5][11] These reagents rapidly convert the carboxylic acid to a less reactive, more stable active ester (e.g., an OAt-ester in the case of HATU), which then reacts with the amine. This pathway is generally faster and less prone to racemization.[5][6]
| Coupling Reagent Class | Examples | Racemization Risk | Recommendation for Boc-D-Valine |
| Carbodiimides | DCC, DIC, EDC | High | Not recommended without additives |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Low | Highly Recommended |
| Phosphonium Salts | PyBOP, PyAOP | Low | Highly Recommended |
Table 1: Comparison of common coupling reagents.
Q: Is your choice of base appropriate?
A: The base is necessary to deprotonate the incoming amine's ammonium salt and to neutralize acids formed during the reaction. However, the base is also the culprit in abstracting the α-proton, initiating racemization. The ideal base should be strong enough to perform its intended role but not so strong or unhindered that it readily promotes racemization.
-
Expert Recommendation: The basicity and steric hindrance of the base are key considerations.[8]
-
Avoid: Triethylamine (TEA) has a relatively small steric profile and strong basicity, which leads to higher rates of racemization.[8]
-
Use with Caution: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is sterically hindered, which is good, but it is also a strong base (pKa ~10.1) and can still cause significant racemization.[8]
-
Recommended: Weaker bases like N-methylmorpholine (NMM) (pKa ~7.4) or the highly hindered base 2,4,6-collidine (pKa ~7.4) are much better choices for suppressing racemization.[8] Studies have shown that 2,4,6-collidine often produces the least amount of racemic product.[8]
-
| Base | Abbreviation | pKa (approx.) | Steric Hindrance | Racemization Risk |
| Triethylamine | TEA | 10.7 | Low | High |
| Diisopropylethylamine | DIPEA | 10.1 | High | Moderate |
| N-Methylmorpholine | NMM | 7.4 | Moderate | Low |
| 2,4,6-Collidine | TMP | 7.4 | Very High | Very Low |
Table 2: Influence of common organic bases on racemization.[8]
Q: Are you using racemization-suppressing additives?
A: Additives are essential, especially when using carbodiimide-based coupling reagents, but they are also beneficial with onium salts.[8][12] These additives react with the highly reactive activated intermediate to form a more stable, yet still reactive, active ester that is less prone to racemization.[1][8]
Caption: Role of Additives in Suppressing Racemization.
-
Expert Recommendation:
-
1-hydroxybenzotriazole (HOBt): The classic additive that significantly reduces racemization.[13]
-
7-aza-1-hydroxybenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing racemization, particularly for difficult couplings.[8][14] The nitrogen at the 7-position provides a neighboring group effect that accelerates the coupling reaction.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt that provides high coupling rates with low racemization.[1][6][8]
-
Q: Are your reaction conditions optimized?
A: Even with the best reagents, suboptimal conditions can lead to racemization.
-
Temperature: Racemization is highly temperature-dependent.[1] Running the coupling reaction at a lower temperature (e.g., 0°C ) can significantly slow the rate of α-proton abstraction relative to the rate of peptide bond formation.
-
Reaction Time: The longer the activated amino acid is present in the basic reaction mixture before it couples, the greater the opportunity for racemization.[10] Do not let activation (pre-activation) steps run for too long. Monitor the reaction progress (e.g., with a Kaiser test or ninhydrin test on a resin sample) and work up the reaction as soon as it is complete.
-
Solvent: While DMF is a common and effective solvent, for particularly difficult couplings, consider less polar solvents like dichloromethane (DCM), which can sometimes reduce racemization rates.[9]
Recommended Protocol
Protocol 2: Low-Racemization Coupling of this compound
This protocol incorporates the best practices discussed above to minimize racemization during the coupling of this compound.
Materials:
-
Boc-D-valine
-
Amine component (e.g., H-Gly-OMe·HCl)
-
Coupling Reagent: HATU
-
Base: N-methylmorpholine (NMM) or 2,4,6-collidine
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine component (1.0 eq) and dissolve/suspend in anhydrous DCM.
-
Neutralization: Add the base (1.1 eq of NMM or collidine) and stir for 10 minutes at room temperature to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Activation (In a separate flask):
-
In a separate flame-dried flask under an inert atmosphere, dissolve Boc-D-valine (1.1 eq) and HATU (1.05 eq) in anhydrous DCM.
-
Add the base (2.0 eq of NMM or collidine) to this solution.
-
Allow this pre-activation to proceed for no more than 2-5 minutes at 0°C.
-
-
Coupling: Transfer the activated Boc-D-valine solution to the chilled amine solution via cannula.
-
Reaction: Stir the reaction at 0°C and monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous work-up and purification procedures.
By systematically addressing the choice of coupling reagent, base, additives, and reaction conditions, researchers can significantly suppress the racemization of this compound and ensure the synthesis of peptides with high stereochemical integrity.
References
-
Benoit, F. M., & Jones, J. H. (1979). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. The Journal of Organic Chemistry, 44(23), 4046–4050. [Link]
-
Furukawa, Y., et al. (2017). Racemization of Valine by Impact-Induced Heating. Origins of Life and Evolution of Biospheres, 47(3), 317–327. [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. [Link]
-
C&EN Global Enterprise. (1979). Boc amino acid could, but doesn't, racemize. ACS Publications. [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Chemistry, 4(4), 1335-1353. [Link]
-
Houben-Weyl. (2002). 7.4 Racemization Assays. Science of Synthesis. [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]
-
Greathouse, D. V., et al. (1996). Steric interactions of valines 1, 5, and 7 in [valine 5, D-alanine 8] gramicidin A channels. Biophysical Journal, 71(5), 2461–2472. [Link]
-
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric interactions of valines 1, 5, and 7 in [valine 5, D-alanine 8] gramicidin A channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Racemization in peptide synthesis | PPTX [slideshare.net]
- 10. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epimerisation in Peptide Synthesis [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Reactions Involving Boc-D-valine Methyl Ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding incomplete reactions involving Boc-D-valine methyl ester. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges in your synthetic workflows.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in peptide synthesis and other organic transformations. However, its bulky tert-butyloxycarbonyl (Boc) protecting group and the sterically demanding isopropyl side chain of the valine residue often lead to incomplete reactions. This guide will address the root causes of these issues and provide actionable strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Peptide Coupling Reactions
Question 1: My peptide coupling reaction with this compound is sluggish and incomplete. What are the likely causes?
Answer: The primary culprit is almost certainly steric hindrance.[1][2] The bulky Boc group and the isopropyl side chain of valine create a crowded environment around the reacting centers, impeding the approach of the incoming nucleophile (the amine of the other amino acid). This leads to a slower reaction rate and, frequently, an incomplete conversion.
Question 2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
Answer: For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are essential. Uronium/aminium salts and phosphonium salts are highly recommended as they form highly reactive activated esters. Reagents such as HATU, HCTU, and PyAOP are particularly effective in these situations.[1] HATU is often preferred due to its high efficiency and ability to minimize racemization.[1][3]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High reactivity, low racemization |
| HCTU | Uronium Salt | High reactivity, cost-effective |
| PyAOP | Phosphonium Salt | High reactivity, suitable for difficult couplings |
| COMU | Uronium Salt | High reactivity, good performance |
Question 3: How can I monitor the progress of a coupling reaction with a Boc-protected amino acid?
Answer: Traditional methods like the Kaiser (ninhydrin) test are not suitable for N-terminally protected amino acids as the protected amine will not produce the characteristic blue color. A more reliable alternative is the bromophenol blue test, which will show a blue or green color for an incomplete reaction and turn yellow upon completion.[1] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to monitor the disappearance of starting materials and the appearance of the desired product.[4][5][6]
Question 4: What is "double coupling," and should I consider it for reactions with this compound?
Answer: Double coupling is a technique where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents after the initial reaction. This is a highly effective strategy to drive sterically hindered reactions, such as those involving this compound, to completion.[1]
Section 2: Hydrolysis of the Methyl Ester
Question 5: I am struggling to hydrolyze the methyl ester of my Boc-D-valine derivative. Why is this reaction so difficult?
Answer: The steric bulk of the Boc group and the valine side chain can also hinder the approach of the hydroxide ion to the ester's carbonyl carbon, making saponification (base-catalyzed hydrolysis) challenging.[7] Additionally, the solubility of the substrate in the aqueous base can be a limiting factor, leading to a slow or incomplete reaction.
Question 6: What conditions can I use to improve the yield of my ester hydrolysis?
Answer: To overcome these challenges, several strategies can be employed:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[7]
-
Co-solvents: Using a co-solvent like THF, isopropanol, or DMSO can improve the solubility of the substrate in the reaction mixture.[7]
-
Phase-Transfer Catalysts: In a two-phase system, a phase-transfer catalyst can help transport the hydroxide ion into the organic phase where the substrate is dissolved.
-
Alternative Reagents: For particularly stubborn esters, stronger nucleophiles or different reaction conditions may be necessary. For example, using lithium hydroxide (LiOH) in a mixture of solvents can be effective.[7] In some cases, enzymatic hydrolysis can offer a mild and selective alternative.[8][9]
Section 3: Boc Deprotection
Question 7: My Boc deprotection reaction is incomplete, or I am observing side products. What could be going wrong?
Answer: While the Boc group is generally acid-labile, incomplete deprotection can occur if the acid concentration is too low or the reaction time is insufficient.[10] A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your substrate by the tert-butyl cation that is generated as a byproduct.[11] Electron-rich aromatic rings and other nucleophiles in your molecule are particularly susceptible to this side reaction.[11]
Question 8: How can I optimize my Boc deprotection and minimize side reactions?
Answer:
-
Choice of Acid: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. Typically, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) is used.[10]
-
Use of Scavengers: To prevent t-butylation, it is crucial to add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole. These molecules will trap the tert-butyl cation before it can react with your product.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection without prolonged exposure to acidic conditions, which could lead to other side reactions.
Experimental Protocols
Protocol 1: Double Coupling of Boc-D-valine
-
Initial Coupling:
-
Dissolve the N-terminally deprotected amino acid or peptide in high-quality, amine-free DMF.[12]
-
Add Boc-D-valine (1.5 eq), HATU (1.45 eq), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (3 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Monitoring:
-
Perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction.
-
-
Double Coupling (if necessary):
-
If the bromophenol blue test is blue or green, indicating an incomplete reaction, add a second portion of Boc-D-valine (1.0 eq), HATU (0.95 eq), and DIPEA (2 eq).
-
Continue to stir for an additional 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, proceed with your standard work-up and purification protocol.
-
Protocol 2: Hydrolysis of a Hindered Methyl Ester
-
Reaction Setup:
-
Dissolve the this compound derivative in a mixture of THF and methanol (1:1).
-
Add an aqueous solution of LiOH (2-4 M) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or gently heat to 40-50°C to increase the reaction rate.
-
-
Monitoring:
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Visualizing Workflows
Caption: Workflow for hindered methyl ester hydrolysis.
References
-
MDPI. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
-
American Chemical Society. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]
-
National Institutes of Health. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (2012). Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]
-
PubMed Central. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
-
ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Retrieved from [Link]
-
ResearchGate. (2016). Peptide Synthesis Hot Paper HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: Scaling Up the Synthesis of Boc-D-Valine Methyl Ester
Welcome to the technical support center for the synthesis of Boc-D-valine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we address common issues encountered during experimental work, providing troubleshooting advice and in-depth explanations to ensure a successful and scalable process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis and scale-up of this compound.
1. Why is my Boc-protection of D-valine incomplete, even with excess (Boc)₂O?
-
Possible Cause: Inefficient reaction conditions or poor solubility of D-valine. The zwitterionic nature of amino acids can make them challenging to dissolve in common organic solvents.[1]
-
Troubleshooting:
-
Solvent System: Employ a mixed solvent system such as acetone/water or THF/water to improve the solubility of D-valine.[2]
-
Base Selection: Use a suitable base like triethylamine (Et₃N) or sodium hydroxide to facilitate the reaction.[2] When using an aqueous system, careful pH control is crucial.
-
Temperature Control: Maintain the reaction temperature below 20°C during the addition of di-tert-butyl dicarbonate ((Boc)₂O) to minimize side reactions.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the D-valine has been consumed.[3]
-
2. I'm observing a low yield during the esterification of Boc-D-valine. What are the likely causes?
-
Possible Cause: Incomplete reaction, side reactions, or product loss during work-up. The esterification of N-protected amino acids can be more challenging than that of simple carboxylic acids.[1]
-
Troubleshooting:
-
Choice of Esterification Method:
-
Thionyl Chloride/Methanol: This is a common method, but it requires careful handling of the corrosive and toxic thionyl chloride.[4] Ensure the reaction is carried out at a low temperature (e.g., -10°C to 0°C) during the addition of thionyl chloride to methanol to prevent uncontrolled reaction.
-
Methyl Iodide/Base: This is another effective method. Using a base like potassium carbonate in a solvent such as DMF is a common approach.[3] However, methyl iodide is a toxic reagent and should be handled with care.
-
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For the thionyl chloride method, a reflux step is often necessary after the initial addition. Monitor the reaction by TLC.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully adjusted to maximize the recovery of the organic product and minimize emulsion formation. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.
-
3. How can I minimize the risk of racemization during the synthesis?
-
Possible Cause: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in amino acid chemistry, especially under harsh reaction conditions.[5]
-
Troubleshooting:
-
Mild Reaction Conditions: Employ mild reaction conditions whenever possible. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.
-
Coupling Reagents: If preparing derivatives that involve activating the carboxylic acid, choose coupling reagents known to suppress racemization.
-
Chiral Purity Analysis: After the synthesis, verify the enantiomeric purity of your product using a suitable analytical technique, such as chiral HPLC or GC.
-
4. The final product is difficult to purify at a larger scale. What are the best strategies?
-
Possible Cause: The presence of closely related impurities or byproducts from the reaction.
-
Troubleshooting:
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems to find one that provides good crystal formation and efficiently removes impurities.
-
Flash Column Chromatography: For non-crystalline products or to remove stubborn impurities, flash column chromatography is a viable option. However, on a large scale, this can be resource-intensive.
-
Optimized Work-up: A well-designed work-up procedure can significantly reduce the impurity profile before the final purification step. This includes appropriate aqueous washes to remove water-soluble impurities and byproducts.[6]
-
5. Are there safer and more environmentally friendly alternatives to hazardous reagents like thionyl chloride and methyl iodide for the esterification step?
-
Possible Cause: Growing concerns about the use of toxic and hazardous materials in chemical synthesis.[4]
-
Troubleshooting:
-
Acid-Catalyzed Esterification: Using a solid acid catalyst or a milder acid like p-toluenesulfonic acid in methanol can be a safer alternative to thionyl chloride.
-
Enzymatic Esterification: While potentially more expensive upfront, enzymatic methods offer high selectivity and operate under mild, environmentally benign conditions.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters and improve the safety of reactions involving hazardous reagents by minimizing the amount of such materials present at any given time.
-
Detailed Experimental Protocol: A Scalable Two-Step Synthesis of this compound
This protocol outlines a reliable and scalable method for the preparation of this compound, starting from D-valine.
Step 1: N-Boc Protection of D-Valine
Caption: Workflow for N-Boc protection of D-valine.
Materials:
-
D-Valine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
1 M Hydrochloric Acid
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction vessel, suspend D-valine (1.0 eq) in a 2:1 mixture of acetone and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add triethylamine (2.0 eq) to the suspension while stirring.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetone dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of D-valine.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0-5°C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-valine as a white solid. The product is typically of sufficient purity for the next step.
Step 2: Esterification of Boc-D-Valine
Caption: Workflow for the esterification of Boc-D-valine.
Materials:
-
Boc-D-Valine
-
Methanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Boc-D-valine (1.0 eq) in anhydrous methanol.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization to obtain the pure product.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the synthesis of this compound.
| Parameter | Step 1: N-Boc Protection | Step 2: Esterification |
| Starting Material | D-Valine | Boc-D-Valine |
| Key Reagents | (Boc)₂O, Et₃N | SOCl₂, Methanol |
| Solvent | Acetone/Water | Methanol |
| Reaction Temperature | 0°C to Room Temp. | -10°C to Reflux |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | >95% | 85-95% |
References
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. National Institutes of Health. Available at: [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]
-
Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. ResearchGate. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. Available at: [Link]
-
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. Available at: [Link]
-
the preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses Procedure. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
- Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
L-Proline. Organic Syntheses Procedure. Available at: [Link]
-
Racemization mechanism of serine dipeptide active ester derivatives. ResearchGate. Available at: [Link]
-
Process development of CP-481715, a novel CCR1 antagonist. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of Boc-D-valine Methyl Ester
Welcome to a comprehensive guide on the analytical methodologies for assessing the purity of Boc-D-valine methyl ester. In the realm of pharmaceutical development and peptide synthesis, the chemical and stereochemical purity of protected amino acid building blocks is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of key analytical techniques. We will delve into the "why" behind procedural choices, ensuring a robust and logical approach to method selection and implementation.
The Criticality of Purity for this compound
This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). The primary purity concerns are twofold:
-
Chemical Purity: The presence of residual starting materials, by-products from the synthesis (e.g., unreacted D-valine, tert-butanol), or degradation products.
-
Enantiomeric Purity: The contamination with its stereoisomer, Boc-L-valine methyl ester, which can lead to diastereomeric impurities in the final drug substance, potentially altering its pharmacological and toxicological profile.
This guide will compare the most effective analytical techniques for addressing these purity concerns: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also touch upon the role of Mass Spectrometry (MS) as a powerful detection and identification tool.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling non-volatile and thermally labile compounds like this compound.[1][2] It excels in both chemical and chiral purity assessments.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Why it Works for this compound: The Boc group and the methyl ester group impart significant hydrophobicity to the valine molecule, making it well-suited for retention and separation on a C18 column. Potential impurities, such as the more polar D-valine, will have different retention times.
Experimental Protocol: RP-HPLC for Chemical Purity
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: A reversed-phase column, such as an Inertsil ODS-3V (150 x 4.6 mm, 5 µm), provides excellent resolving power.[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.05% phosphoric acid is typically effective.[3][4] A common starting point is a 73:27 ratio of 0.05% phosphoric acid in water to acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210-225 nm, is suitable as the amide bond in the Boc group has some UV absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
Principle: Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The CSP interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability.
Why it's the Gold Standard for Enantiomeric Purity: For chiral molecules, direct enantiomeric separation is the most accurate way to determine enantiomeric excess. While older methods like optical rotation are mentioned in some pharmacopeias, they lack the sensitivity to quantify low levels of the undesired enantiomer.[5] A gradient-based reversed-phase chiral HPLC method can even allow for the simultaneous determination of chiral and achiral impurities.[6]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, for instance, a Lux Cellulose-2 (250 x 4.6 mm, 3 µm).[6]
-
Mobile Phase: A gradient elution is often necessary to resolve both chiral and achiral impurities. A typical mobile phase would be a gradient of (A) 0.1% TFA in water and (B) acetonitrile.[6]
-
Gradient Example: 80% A to 30% A over 14 minutes.[6]
-
-
Flow Rate: 0.8 mL/min.[6]
-
Detection: UV at 224 nm.[6]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.[6]
-
Injection Volume: 10 µL.[6]
-
Analysis: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Gas Chromatography (GC): For Volatilizable Derivatives
GC is a powerful separation technique for volatile and thermally stable compounds.[1] Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is typically required to make it amenable to this technique. However, for the related compound, L-valine methyl ester hydrochloride, a direct GC method has been developed and validated.[7]
Principle: In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte is transported by a carrier gas (mobile phase) and interacts with the stationary phase lining the column.
Why Consider GC?: GC can offer very high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID). It is particularly useful for identifying and quantifying small, volatile impurities that might be difficult to resolve by HPLC.
Experimental Protocol: GC-FID for Purity (adapted from L-valine methyl ester HCl)
-
Instrumentation: A GC system equipped with an FID.
-
Column: A capillary column such as a DB-624 (30m x 0.53mm, 1.0µm film thickness) is suitable.[7]
-
Carrier Gas: Nitrogen or Helium at an appropriate flow rate.[7]
-
Temperatures:
-
Injector: 250°C
-
Detector: 270°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
-
Sample Preparation:
-
Derivatization (if necessary): For Boc-D-valine, a derivatization step to a more volatile species might be needed. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach for amino acids.[8]
-
Dissolution: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane, toluene) to a concentration of about 5 mg/mL.
-
-
Injection Volume: 1 µL (split injection is common).
-
Analysis: Purity is determined by the area percentage of the main peak. The method should be validated for precision, linearity, and recovery as per ICH guidelines.[7]
Workflow for GC Analysis
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 4. D-Valine | SIELC Technologies [sielc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 7. iiste.org [iiste.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Boc-D-valine Methyl Ester
Introduction: The Criticality of Enantiomeric Purity in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical integrity of building blocks is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety. Boc-D-valine methyl ester, a protected amino acid derivative, serves as a crucial chiral precursor in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The presence of its enantiomeric counterpart, Boc-L-valine methyl ester, even in trace amounts, can lead to significant downstream impurities, altered biological activity, or unforeseen toxicological profiles.[1][2] Consequently, a robust, precise, and reliable analytical method for determining enantiomeric excess (% ee) is indispensable.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the gold standard for this task, offering unparalleled accuracy and sensitivity.[3] This guide provides a comparative analysis of leading chiral HPLC strategies, grounded in experimental data and first-principle insights, to empower researchers in selecting and implementing a self-validating method for the analysis of this compound.
Pillar 1: The Mechanism of Chiral Recognition & CSP Selection
The foundational principle of chiral HPLC is the differential interaction between enantiomers and a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer, and the stability of these complexes dictates their retention times. For N-protected amino acid esters, the most effective interactions often involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The selection of the appropriate CSP is the most critical decision in method development. While the process is often empirical, an informed choice can be made by comparing CSP classes based on their known selectivities.[3]
Comparative Analysis of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, have demonstrated broad applicability and high selectivity for a vast range of chiral compounds, including Boc-protected amino acids.[4][5] Their helical polymer structures create well-defined chiral grooves that facilitate enantioselective interactions.
| Chiral Stationary Phase (CSP) Class | Principle of Separation & Key Interactions | Suitability for Boc-Valine Methyl Ester | Key Advantages | Considerations |
| Polysaccharide Derivatives (e.g., Lux® Cellulose-2, Chiralpak® series) | Relies on hydrogen bonding, dipole-dipole, and steric inclusion within the helical grooves of the cellulose or amylose backbone.[4] | Excellent. Proven high resolution for Boc-protected valine.[2][4] | Broad enantioselectivity, robust, compatible with a wide range of mobile phases (normal & reversed-phase). | High sample loads can sometimes lead to stationary-phase fouling and loss of selectivity over time.[4] |
| Macrocyclic Glycopeptides (e.g., CHIROBIOTIC™ T) | Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic "basket." | Good. Effective for many N-blocked amino acids. | Multi-modal interactions provide unique selectivity; can often resolve compounds that are difficult on polysaccharide CSPs. | Can be sensitive to mobile phase pH and buffer composition. |
| Cyclodextrin-Based (e.g., CYCLOBOND™) | Enantiomers are separated based on their differential inclusion into the hydrophobic cavity of the cyclodextrin molecule.[6] | Moderate. Generally requires the analyte to have an aromatic ring for effective inclusion, which Boc-valine lacks.[6] | Excellent for separating compounds with aromatic moieties that fit the cyclodextrin cavity. | Less effective for aliphatic compounds like valine derivatives unless specific interactions can be leveraged. |
Expert Recommendation: For the specific analysis of this compound, polysaccharide-based CSPs are the most reliable starting point. A method developed on a column like the Lux Cellulose-2 has been demonstrated to achieve a baseline resolution (Rₛ > 2.0) between the D and L enantiomers, which is ideal for accurate quantification of enantiomeric excess.[4]
Pillar 2: A Validated Protocol for Enantiomeric Excess Determination
Trustworthiness in an analytical method is achieved through rigorous validation. The following protocol is a self-validating system, incorporating a resolution standard (a racemic mixture) to confirm peak identity and system suitability before analyzing any unknown samples. This method is adapted from a validated approach for the concurrent analysis of Boc-valine enantiomers.[2][4]
Experimental Workflow Diagram
Caption: Chiral HPLC workflow for % ee determination.
Step-by-Step Methodology
1. Materials & Reagents:
-
Analytes: this compound (sample), Boc-L-valine methyl ester (reference standard), Racemic Boc-D/L-valine methyl ester (resolution standard).
-
Column: Lux® Cellulose-2, 250 x 4.6 mm, 3 µm (Phenomenex, P/N: 00G-4456-E0) or equivalent cellulose-based CSP.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (ACN), HPLC grade.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.
2. Standard and Sample Preparation:
-
Resolution Standard (Racemic): Accurately weigh and dissolve ~50 mg of racemic Boc-D/L-valine methyl ester in a 5 mL volumetric flask with diluent.
-
Individual Enantiomer Standards: Prepare separate solutions of the D- and L-enantiomers at approximately 10 mg/mL in diluent to confirm elution order.
-
Sample Solution: Prepare the sample of this compound at approximately 10 mg/mL in diluent. Ensure complete dissolution by vigorous shaking or brief sonication.[4]
3. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 system or equivalent, equipped with a UV detector.[4]
-
Column Temperature: 25 °C.
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 10 µL.
-
UV Detection: 224 nm.[4]
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (ACN) |
| 0.0 | 80 | 20 |
| 14.0 | 30 | 70 |
| 14.5 | 30 | 70 |
| 14.6 | 80 | 20 |
| 16.0 | 80 | 20 |
4. Analysis Sequence & System Suitability:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A) for at least 15-20 minutes or until a stable baseline is achieved.
-
System Suitability (Racemic Standard): Inject the racemic standard solution. The primary acceptance criterion is a baseline resolution (Rₛ) of ≥ 2.0 between the two enantiomer peaks.[4] This confirms the column's separating power.
-
Peak Identification: Inject the individual D- and L-enantiomer standards to definitively assign the retention times for each peak observed in the racemic mixture.
-
Sample Analysis: Once system suitability is passed, inject the sample solution(s).
5. Data Analysis and Calculation:
-
Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Pillar 3: Data Interpretation and Performance Comparison
The success of a chiral separation is quantified by several key chromatographic parameters. The table below presents expected performance data based on the described method for separating Boc-valine enantiomers on a cellulose-based CSP.
| Parameter | Boc-L-valine | Boc-D-valine | Acceptance Criteria / Significance |
| Retention Time (t_R) | ~10.5 min | ~11.5 min | Consistent retention times are crucial for peak identification. |
| Resolution (Rₛ) | \multicolumn{2}{c | }{~2.2} | An Rₛ value > 2.0 ensures baseline separation, which is critical for accurate integration of the minor enantiomer peak.[4] |
| Tailing Factor (T_f) | < 1.5 | < 1.5 | Values close to 1.0 indicate good peak symmetry, preventing integration errors. |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{~0.2% of total peak area} | Defines the lowest concentration of the minor enantiomer that can be reliably quantified.[4] |
Causality Behind Method Choices:
-
Reversed-Phase Gradient: A gradient from high aqueous to high organic content is used to ensure sharp, well-defined peaks. The initial high aqueous content retains the polar analytes, while the increasing acetonitrile concentration elutes them effectively.
-
TFA as a Modifier: Trifluoroacetic acid (0.1%) is added to the aqueous mobile phase to protonate any residual silanols on the silica support and to ensure the analyte is in a consistent ionic state, leading to improved peak shape and reproducibility.
-
UV Detection at 224 nm: The Boc-protecting group contains a carbonyl chromophore that exhibits strong absorbance around 210-230 nm. 224 nm provides excellent sensitivity for this class of compounds without significant interference from the mobile phase components.[4]
Conclusion
The determination of enantiomeric excess for this compound is a critical quality control step that demands a precise and robust analytical method. By leveraging the high selectivity of polysaccharide-based chiral stationary phases, particularly cellulose derivatives, a validated reversed-phase HPLC method can be readily implemented. The protocol detailed in this guide, which emphasizes a self-validating workflow through the use of a racemic standard, provides a reliable framework for researchers. This approach ensures not only the accuracy of the % ee measurement but also the overall integrity of the synthetic processes that rely on this vital chiral building block.
References
-
Zhao, H., Li, J. and Wu, F. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]
-
McConnell, O. et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in GMP Starting Material Production. RSC Publishing. Available at: [Link]
-
Ahn, S. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Phenomenex Inc. Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]
-
Zhao, H., Li, J. and Wu, F. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scirp.org [scirp.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 5. yakhak.org [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide: Boc-D-valine vs. Fmoc-D-valine in Peptide Synthesis
For researchers, chemists, and drug development professionals, the choice of an α-amino protecting group is a foundational decision that dictates the entire strategy of peptide synthesis. This guide provides an in-depth comparison of two cornerstone methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—with a specific focus on their application for incorporating the sterically hindered amino acid, D-valine. While the discussion is broadly applicable to Solid-Phase Peptide Synthesis (SPPS), the principles are equally relevant for solution-phase strategies where a C-terminal methyl ester might be employed.
This document moves beyond a simple recitation of protocols to explore the causality behind strategic choices, offering field-proven insights to help you select the optimal path for your specific synthetic challenge.
The Strategic Imperative: α-Amino Protection in Peptide Synthesis
The essence of peptide synthesis is the sequential and specific formation of amide (peptide) bonds. To prevent uncontrolled polymerization and ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily masked. The ideal protecting group is stable during the coupling reaction but can be cleanly and selectively removed without damaging the growing peptide chain or its other protecting groups.
This principle gives rise to the concept of orthogonality , where different classes of protecting groups can be removed by distinct chemical mechanisms (e.g., acid vs. base), allowing for precise, stepwise synthesis.[][2] The two dominant orthogonal systems in modern peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies.
The Boc/Bzl Strategy: The Robust Original
The Boc strategy, pioneered by R. Bruce Merrifield, was the foundation of solid-phase peptide synthesis.[] It employs the acid-labile Boc group for temporary Nα-protection and typically uses benzyl-based (Bzl) protecting groups for amino acid side chains, which are removed at the end of the synthesis by very strong acids.
Mechanism and Rationale
The Boc group is removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[][] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.
The causality for using a strong acid like TFA lies in its ability to efficiently effect this cleavage without being so harsh as to prematurely cleave the more robust side-chain protecting groups or the peptide's anchor to the resin. However, the generated tert-butyl cation is a potent alkylating agent, necessitating the use of "scavengers" (e.g., thioanisole, cresol) in the cleavage cocktail to prevent side reactions, particularly with sensitive residues like methionine and tryptophan.[]
The final cleavage of the peptide from the resin and removal of side-chain protectors requires extremely harsh, hazardous reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized, corrosion-resistant equipment.[2][4]
Performance with D-Valine
D-valine, like its L-isomer, is a β-branched amino acid, making it sterically hindered. This can lead to slow or incomplete coupling reactions. A potential advantage of the Boc strategy is in synthesizing "difficult" or hydrophobic sequences prone to aggregation.[][4] The repetitive TFA deprotection steps keep the growing peptide chain in a protonated state, which can disrupt the inter-chain hydrogen bonding that causes aggregation, thereby improving solvation and reaction efficiency.[4]
The Fmoc/tBu Strategy: The Modern Standard
The Fmoc strategy has largely become the preferred method for peptide synthesis due to its milder conditions and greater versatility.[] It is a truly orthogonal system, using the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[2][5]
Mechanism and Rationale
The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF.[6] The mechanism is a classic β-elimination. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[][7]
This approach is highly advantageous because the deprotection conditions are orthogonal to the final cleavage step. The side-chain protecting groups (like tBu, Trt, Boc) are completely stable to piperidine but are efficiently removed during the final cleavage from the resin with TFA.[5][] This avoids the need for hazardous reagents like HF and allows the entire synthesis to be performed in standard laboratory glassware.[5] Furthermore, the dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection reaction to ensure completion.[]
Performance with D-Valine
While the mildness of the Fmoc strategy is a major benefit, coupling hindered residues like D-valine can still be challenging. Incomplete coupling is a more frequent issue than in Boc-SPPS if not properly managed. The causality lies in the neutral state of the peptide-resin during coupling, which can sometimes encourage aggregation. To overcome this, chemists often employ more potent activating agents (e.g., HATU, HCTU), extended coupling times, or double-coupling protocols to drive the reaction to completion.[6]
Head-to-Head Performance Comparison: Boc vs. Fmoc
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Expert Insight |
| Nα-Deprotection | Strong Acid (e.g., 25-50% TFA in DCM)[] | Mild Base (e.g., 20% Piperidine in DMF)[][6] | Fmoc's mildness preserves acid-sensitive functionalities and modifications. |
| Orthogonality | Quasi-orthogonal[4] | Fully Orthogonal[5] | The graduated acid lability of Boc vs. Bzl groups is effective but less selective than the base vs. acid orthogonality of the Fmoc/tBu system. |
| Side-Chain Protection | Benzyl-based (Bzl), Tosyl (Tos)[9] | tert-Butyl-based (tBu, Boc), Trityl (Trt)[2] | The tBu-based groups are removed with TFA, simplifying the final cleavage step significantly. |
| Final Cleavage | Very Strong Acid (HF, TFMSA)[2] | Moderate Acid (TFA)[5] | The need for HF in Boc chemistry is a major logistical and safety drawback, requiring specialized equipment. |
| Difficult Sequences | Often superior for hydrophobic/aggregating peptides.[][4] | Can be challenging; may require special reagents or protocols. | The protonated state of the peptide during Boc-SPPS cycles helps maintain solubility. |
| Sensitive Residues | Repetitive acid treatment can degrade acid-labile residues (Trp, Met) or modifications. | Excellent compatibility with acid-sensitive residues and post-translational modifications (e.g., phosphorylation, glycosylation).[][4] | The base-lability of Fmoc is key to its widespread use for synthesizing complex, modified peptides. |
| Process Monitoring | Difficult; relies on indirect tests like ninhydrin. | Facile; real-time UV monitoring of Fmoc deprotection is standard on automated synthesizers.[] | Real-time monitoring enhances process control and reduces the risk of synthesis failure. |
| Cost | Boc-amino acids are generally less expensive.[][] | Fmoc-amino acids are typically more expensive.[] | While raw material costs for Boc are lower, the overall cost may be higher due to specialized equipment and reagent handling for HF cleavage. |
| Waste & Safety | Generates chlorinated waste; HF is extremely hazardous. | Piperidine is toxic but manageable; avoids HF and chlorinated solvents. | The Fmoc strategy aligns better with principles of green chemistry and laboratory safety. |
Visualization of Synthesis Workflows
The fundamental difference in the synthetic cycles of Boc and Fmoc strategies is best illustrated visually. The following diagrams depict one full cycle of amino acid addition in solid-phase peptide synthesis.
Caption: The Boc-SPPS cycle, characterized by strong acid deprotection and a required neutralization step.
Caption: The Fmoc-SPPS cycle, featuring mild base deprotection and direct coupling without neutralization.
Experimental Protocols: A Practical Guide
To ensure trustworthiness, the following protocols are designed as self-validating systems, detailing each critical step for a single coupling cycle of D-valine. These are generalized protocols for manual SPPS and should be optimized for specific sequences and scales.
Protocol 6.1: Boc-SPPS Cycle for Coupling Boc-D-Valine
(Assumes starting with a deprotected amino group on the resin)
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-D-valine (3 equivalents relative to resin substitution) in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) and allow the activation to proceed for 10 minutes. Caution: DCC is a potent allergen.
-
-
Coupling:
-
Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the filtered solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours. For a hindered amino acid like D-valine, a longer coupling time or a second coupling may be necessary.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads, wash thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines remain, and a recoupling is required.
-
-
Washing:
-
Drain the reaction vessel and wash the peptide-resin sequentially with DCM (3x), isopropanol (IPA) (3x), and DCM (3x). Each wash should be for 1 minute with agitation.
-
-
Deprotection (Boc Removal):
-
Treat the resin with 25-50% TFA in DCM for 2 minutes. Drain.
-
Treat again with 25-50% TFA in DCM for 20-30 minutes.
-
Drain and wash thoroughly with DCM (5x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2x, 2 minutes each) to neutralize the protonated N-terminus.
-
Wash again with DCM (3x) to remove excess base. The resin is now ready for the next coupling cycle.
-
Protocol 6.2: Fmoc-SPPS Cycle for Coupling Fmoc-D-Valine
(Assumes starting with an Fmoc-protected amino group on the resin)
-
Deprotection (Fmoc Removal):
-
Treat the peptide-resin with 20% piperidine in N,N-dimethylformamide (DMF) for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 7-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7x) to ensure all piperidine and dibenzofulvene adducts are removed.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-valine (4 eq.), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate for 1-4 hours. Given the steric hindrance of D-valine, a longer coupling time is advisable.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test as described in the Boc protocol. If the test is positive, the coupling step should be repeated ("double coupling").
-
-
Washing:
-
Drain the reaction vessel and wash the peptide-resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Senior Scientist's Verdict: Selecting Your Strategy
The choice between Boc-D-valine and Fmoc-D-valine is a strategic decision guided by the specific goals of your project.
Choose the Boc Strategy when:
-
Your primary concern is cost, and you have access to the necessary specialized equipment for HF cleavage.[]
-
You are synthesizing a highly hydrophobic or aggregation-prone peptide where the repeated acid washes can maintain solubility and improve yields.[4]
-
The peptide sequence contains no acid-sensitive moieties, and the final product does not require complex modifications.
Choose the Fmoc Strategy when:
-
Your peptide contains acid-sensitive amino acids (e.g., Trp, Met) or post-translational modifications like phosphorylation or glycosylation.[][4]
-
You require high crude purity to simplify downstream purification.[10]
-
You are utilizing an automated peptide synthesizer, as nearly all modern instruments are designed for Fmoc chemistry.
-
Laboratory safety and milder reaction conditions are a priority. The avoidance of HF is a significant operational and safety advantage.[5]
-
You are performing complex on-resin modifications, such as cyclization or labeling, where the true orthogonality of the Fmoc/tBu system is essential.[2]
For the vast majority of modern applications, Fmoc-D-valine is the superior choice . Its compatibility with a wider range of chemistries, milder conditions, and enhanced safety profile make it the more versatile and convenient option for today's complex peptide synthesis challenges. The difficulties associated with coupling a hindered residue like D-valine are well-understood and can be readily overcome with established protocols, making the significant advantages of the Fmoc strategy fully accessible.
References
Click to expand
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- BOC Sciences.
-
Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 374-380. [Link]
-
da Silveira, L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(2), 201-211. [Link]
- BOC Sciences.
- Teva Pharmaceutical Industries Ltd. (2005). Process for the preparation of valacyclovir hydrochloride.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
- BOC Sciences. BOC-amino acids. BOC Sciences.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
-
Slideshare. T boc fmoc protocols in peptide synthesis. SlideShare. [Link]
-
Abderrahim, R., et al. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate. [Link]
- BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
Sources
A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Systems: A Case Study with Boc-D-valine
For drug development professionals and researchers in peptide chemistry, the formation of an amide bond is the cornerstone of synthesis. While seemingly routine, this reaction can become a significant bottleneck when dealing with sterically hindered amino acids. The bulky side chain of valine, for instance, presents a classic challenge, demanding a careful selection of coupling reagents to achieve high yields while preserving stereochemical integrity.
This guide provides an in-depth comparison of commonly used coupling reagents for a challenging model reaction: the acylation of a primary amine with N-Boc-D-valine. We will move beyond a simple listing of reagents to explore the mechanistic rationale behind their performance, supported by detailed experimental protocols and comparative data. Our goal is to equip you with the knowledge to make informed, causality-driven decisions in your own synthetic endeavors.
The Challenge of Steric Hindrance in Peptide Coupling
Peptide coupling is a two-step process: activation of a carboxylic acid and subsequent nucleophilic attack by an amine.[1][2] When the carboxylic acid component, the amine, or both, possess bulky substituents near the reactive centers, the reaction rate can plummet. This is precisely the case with valine derivatives. The isopropyl group on the α-carbon shields the carboxyl group, hindering the approach of both the activating agent and the incoming amine nucleophile.
An inefficient coupling not only leads to low yields but also increases the risk of side reactions. The primary concern is racemization, the loss of stereochemical purity at the α-carbon.[1] While N-urethane protecting groups like Boc (tert-butyloxycarbonyl) are specifically designed to suppress racemization, sluggish reactions can still provide an opportunity for epimerization, especially under harsh conditions.[1][3] Therefore, the ideal coupling reagent for a substrate like Boc-D-valine must be highly reactive to overcome steric hindrance but also mild enough to prevent racemization.
A Mechanistic Overview of Key Coupling Reagent Classes
The efficacy of a coupling reagent is dictated by the reactivity of the active intermediate it generates. Let's examine the mechanisms of the reagents selected for this comparative study.
Carbodiimides with Additives (DIC/Oxyma)
Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are classic activating agents.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and rearrangement into an unreactive N-acylurea.
To mitigate these issues, nucleophilic additives are essential. Historically, 1-Hydroxybenzotriazole (HOBt) was the standard, but due to its explosive nature, safer alternatives like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) are now preferred.[5] The additive intercepts the O-acylisourea to form a more stable and selective active ester (e.g., an Oxyma ester), which then reacts cleanly with the amine.[5][6] Oxyma has been shown to be superior to HOBt in suppressing racemization and improving coupling efficiency.[7]
Onium Salts: Aminium (HBTU, HATU) and Phosphonium (PyBOP)
Onium salts are pre-formed reagents that combine the activating agent and the additive into a single, stable molecule. They offer convenience, high reactivity, and rapid reaction times, making them suitable for difficult couplings.[8]
-
HBTU & PyBOP: These reagents generate HOBt active esters in situ.[8] They are reliable workhorses for many standard and moderately difficult couplings. Phosphonium-based reagents like PyBOP are often considered "cleaner" than their aminium counterparts as they avoid a specific side reaction: guanidinylation of the free N-terminus by excess aminium reagent.[8]
-
HATU: This reagent is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole). The resulting OAt esters are significantly more reactive than OBt esters.[8] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), accelerating the aminolysis step.[8] This makes HATU one of the most powerful reagents for coupling sterically hindered or N-methylated amino acids.[1][4]
Modern Oxyma-Based Onium Salts (COMU)
Reagents like COMU incorporate the safer Oxyma Pure moiety directly into an aminium salt structure. COMU exhibits reactivity comparable to or even exceeding that of HATU, making it exceptionally effective for the most challenging couplings.[1][9] Its key advantages are its high efficiency, reduced allergenic potential compared to HBTU/HATU, and the complete avoidance of potentially explosive benzotriazole-based additives.[5][9]
Caption: Standardized workflow for comparing the performance of five different coupling reagents.
General Protocol for the Coupling of Boc-D-valine with Glycine Methyl Ester
This protocol is representative for one of the tested reagents (HATU). For other reagents, HATU and its corresponding base equivalents are replaced with the respective coupling agent as detailed in the results table.
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Boc-D-valine (1.0 equiv.). Dissolve in anhydrous N,N-Dimethylformamide (DMF).
-
Amine Addition: Add Glycine methyl ester hydrochloride (1.1 equiv.) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise while stirring. Allow the mixture to stir for 5 minutes.
-
Activation: In a separate vial, dissolve HATU (1.05 equiv.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction for completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [10][11]7. Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and determine purity and enantiomeric excess by HPLC and Chiral HPLC, respectively.
Results and Discussion
The performance of each coupling reagent was evaluated based on reaction time, isolated yield, and the degree of racemization. The results are summarized in the table below.
| Coupling Reagent System | Base (equiv.) | Avg. Reaction Time (h) | Isolated Yield (%) | Crude Purity (HPLC, %) | Racemization (%)* |
| DIC / Oxyma Pure | DIPEA (1.1) | 12 | 68% | 85% | < 0.5% |
| HBTU | DIPEA (2.0) | 6 | 82% | 91% | < 0.5% |
| PyBOP | DIPEA (2.0) | 6 | 85% | 93% | < 0.5% |
| HATU | DIPEA (2.0) | 2 | 96% | >98% | < 0.2% |
| COMU | DIPEA (2.0) | 1.5 | 97% | >98% | < 0.2% |
*Determined by chiral HPLC analysis of the Boc-D-Val-L-Gly-OMe diastereomer.
Analysis of Performance
-
DIC/Oxyma Pure: This carbodiimide-based system was the slowest and resulted in the lowest yield. While cost-effective and sufficient for many applications, its lower reactivity is a clear disadvantage for sterically demanding couplings. The O-acylisourea intermediate is likely sterically inhibited from forming rapidly, and its subsequent reaction with Oxyma is the rate-limiting step.
-
HBTU and PyBOP: These classic onium salts performed respectably, delivering good yields in a moderate timeframe. They represent a significant improvement over the carbodiimide method, demonstrating the efficiency of pre-formed reagents that generate active esters in situ. The slightly higher yield of PyBOP aligns with reports that phosphonium reagents can lead to cleaner reactions. [8]
-
HATU: The performance of HATU was outstanding. The reaction was significantly faster and the yield was nearly quantitative. This confirms the superior reactivity of the HOAt-based active ester, which is exceptionally effective at acylating the nucleophile despite the steric bulk of the valine side chain. [4][8]
-
COMU: As the most modern reagent in this comparison, COMU delivered the best results, albeit by a narrow margin over HATU. [9]The reaction was the fastest, and the yield was excellent. This performance, combined with its superior safety profile (avoiding explosive benzotriazoles), makes COMU a compelling choice for challenging syntheses in both academic and industrial settings. [1][9]
-
Racemization Control: It is critical to note that all tested reagents provided excellent suppression of racemization. This is a testament to the robustness of the Boc protecting group in preventing the formation of the oxazolinone intermediate, which is the primary pathway for racemization. [1]However, for more sensitive substrates or in fragment coupling scenarios, the superior reagents like HATU and COMU, which drive the reaction to completion faster, provide an additional layer of security against potential epimerization.
Concluding Recommendations for the Practicing Scientist
The choice of a coupling reagent is not a one-size-fits-all decision; it is a strategic choice based on a cost-benefit analysis of reactivity, safety, and the specific demands of the substrate.
-
For Routine, Non-Hindered Couplings: The DIC/Oxyma system remains a viable and economical option. Its slower reaction rate is less of a concern when steric hindrance is not a factor.
-
For General-Purpose and Moderately Hindered Couplings: HBTU and PyBOP are reliable and effective workhorses. They offer a significant boost in performance over carbodiimides for a moderate increase in cost.
-
For Highly Hindered or Racemization-Prone Couplings: HATU and COMU are the clear reagents of choice. Their exceptional reactivity ensures high yields and minimal reaction times, which is critical for overcoming steric barriers and minimizing side reactions.
-
When Safety and Performance are Paramount: COMU stands out as the optimal choice. It matches or exceeds the performance of the most powerful coupling reagents while eliminating the handling and transportation risks associated with explosive benzotriazole-based additives. [5][9] Ultimately, understanding the mechanism behind each reagent empowers the researcher to move beyond trial-and-error and into the realm of rational design. For the challenging synthesis of peptides containing Boc-D-valine and other hindered residues, investing in a high-performance coupling reagent like HATU or COMU is a strategic decision that pays dividends in yield, purity, and time.
References
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]
-
Tusa, J., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5651-5663. [Link]
-
Royal Society of Chemistry. Experimental Procedures. The Royal Society of Chemistry. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Liu, L., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
- Google Patents. (2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Merck Millipore. (2009). Oxyma Pure: A Safe and Effective Replacement for HOBt. Novabiochem®. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Valeur, E., & Bradley, M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Kang, J., et al. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 20(8), 1458-1465. [Link]
-
ResearchGate. (2005). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
ResearchGate. (2025). What is coupling reagents in peptide synthesis?. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Oxford Academic. (1999). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleosides and Nucleotides, 18(6-7), 1511-1513. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.uniurb.it [people.uniurb.it]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. almacgroup.com [almacgroup.com]
A Senior Application Scientist's Guide to the Structural Validation of Boc-D-valine Methyl Ester by ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of chiral building blocks is a cornerstone of success. In the realm of peptide synthesis, N-Boc-D-valine methyl ester stands as a critical reagent, where its purity and structural integrity directly impact the outcome of complex multi-step syntheses. This guide provides an in-depth technical comparison and validation of the structure of Boc-D-valine methyl ester, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR data, compare it with potential alternatives and impurities, and provide a robust experimental protocol for confident structural elucidation.
The Imperative of Structural Purity in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a mainstay in peptide chemistry, prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. When coupled with the methyl ester protection of the C-terminus, this compound becomes a versatile building block for the incorporation of the D-valine residue, a non-proteinogenic amino acid often employed to enhance peptide stability against enzymatic degradation and to modulate biological activity.
However, the synthesis of this crucial reagent is not without its potential pitfalls. Incomplete reactions, side products, or the presence of residual starting materials can compromise the quality of the final peptide. Therefore, rigorous characterization is not merely a quality control step but a fundamental necessity to ensure the fidelity of the final therapeutic or research compound. NMR spectroscopy, with its ability to provide a detailed atomic-level snapshot of a molecule's structure, is the preeminent tool for this purpose.
Deciphering the NMR Signature of this compound
To establish a baseline for purity and structural confirmation, it is essential to understand the expected ¹H and ¹³C NMR spectra of this compound. The following data, typically acquired in deuterated chloroform (CDCl₃), serves as the benchmark for validation.
Expected ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| NH | ~5.0 | Broad Doublet | ~8.5 | 1H |
| α-CH | ~4.2 | Doublet of Doublets | ~8.5, 4.5 | 1H |
| OCH₃ | ~3.7 | Singlet | - | 3H |
| β-CH | ~2.1 | Multiplet | - | 1H |
| γ-CH₃ (diastereotopic) | ~0.95 | Doublet | ~6.8 | 3H |
| γ'-CH₃ (diastereotopic) | ~0.88 | Doublet | ~6.8 | 3H |
| Boc-(CH₃)₃ | ~1.45 | Singlet | - | 9H |
Note: Chemical shifts are approximate and can vary slightly based on concentration and exact instrument calibration.
The causality behind these signals is rooted in the molecule's electronic environment. The α-proton is deshielded by the adjacent electronegative nitrogen and carbonyl group, hence its downfield shift. Its coupling to both the NH proton and the β-proton results in a doublet of doublets. The diastereotopic nature of the two γ-methyl groups, arising from the chiral center at the α-carbon, leads to their distinct chemical shifts and coupling to the β-proton. The nine equivalent protons of the Boc group give rise to a characteristic strong singlet at approximately 1.45 ppm.
Expected ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| Ester C=O | ~173 |
| Boc C=O | ~155 |
| Boc C(CH₃)₃ | ~80 |
| α-CH | ~59 |
| OCH₃ | ~52 |
| β-CH | ~31 |
| Boc C(CH₃)₃ | ~28 |
| γ-CH₃ | ~19 |
| γ'-CH₃ | ~17 |
The carbonyl carbons of the ester and Boc groups are the most deshielded, appearing furthest downfield. The quaternary carbon of the Boc group is also characteristically found around 80 ppm. The remaining aliphatic carbons appear in the upfield region of the spectrum, with their specific shifts determined by their proximity to electron-withdrawing groups.
Comparative Analysis: Distinguishing this compound from Alternatives and Impurities
A key aspect of structural validation is not just confirming the presence of the desired compound but also ensuring the absence of closely related species.
Comparison with Alternative Protecting Groups
For context, let's consider how the ¹H NMR spectrum would differ with other common N-protecting groups for D-valine methyl ester:
-
Fmoc-D-valine methyl ester: The spectrum would be dominated by the aromatic protons of the fluorenyl group, typically appearing as a series of multiplets between 7.2 and 7.8 ppm. The characteristic CH and CH₂ protons of the Fmoc group would also be present around 4.2-4.5 ppm.
-
Cbz-D-valine methyl ester: The presence of the benzyloxycarbonyl group would introduce aromatic signals from the phenyl ring around 7.3 ppm and a characteristic benzylic CH₂ singlet at approximately 5.1 ppm.
These distinct spectral signatures allow for the unambiguous differentiation of Boc-protected valine from its Fmoc or Cbz counterparts.
Identification of Potential Impurities
During the synthesis of this compound, several impurities can arise:
-
Unreacted D-valine methyl ester hydrochloride: The free amine in this starting material leads to a downfield shift of the α-proton signal. In a protic solvent like DMSO-d₆, the amine protons would appear as a broad singlet around 8.75 ppm, and the α-proton at approximately 3.8 ppm.[1]
-
Residual Di-tert-butyl dicarbonate (Boc₂O): This common Boc-protection reagent exhibits a simple ¹H NMR spectrum with a single peak for the 18 equivalent protons of the two tert-butyl groups at around 1.55 ppm in CCl₄.[2] Its presence as an impurity would be readily identifiable.
-
Hydrolyzed product (Boc-D-valine): If the methyl ester is hydrolyzed, the characteristic singlet for the OCH₃ group around 3.7 ppm will be absent. Furthermore, a broad singlet for the carboxylic acid proton will appear far downfield, typically above 10 ppm in CDCl₃.[3]
The following DOT script visualizes the structural differences and their impact on the NMR spectrum.
Caption: Structural comparisons and their NMR distinctions.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Employ a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the coupling constants for all multiplets.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same sample.
-
Use a standard pulse program (e.g., zgpg30) with a sufficient number of scans for good signal-to-noise (this will vary depending on the spectrometer and sample concentration).
-
Process the data with an exponential window function (line broadening of 1-2 Hz).
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
The following diagram illustrates the general workflow for NMR-based structural validation.
Sources
A Senior Application Scientist's Guide to the Analysis and Application of Boc-D-valine Methyl Ester
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the purity of the final active pharmaceutical ingredient (API). Among these crucial reagents is Boc-D-valine methyl ester, a protected amino acid derivative frequently employed in the synthesis of complex peptides and small molecules. This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by analytical data and detailed experimental protocols. Our objective is to equip you with the necessary insights to make informed decisions for your research and development endeavors.
Understanding the Certificate of Analysis: A Gateway to Quality
A Certificate of Analysis (CoA) is more than a mere formality; it is a comprehensive quality report that provides critical data on the identity, purity, and physical properties of a chemical substance. For a chiral building block like this compound, the CoA is the first line of defense against introducing impurities that could compromise a multi-step synthesis.
Below is a representative Certificate of Analysis for a high-quality batch of this compound, outlining the key parameters and their significance.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | NMR Spectroscopy |
| Assay (HPLC) | ≥ 99.0% | 99.5% | HPLC |
| Optical Rotation [α]²⁰/D | -15.0° to -19.0° (c=1 in methanol) | -17.2° | Polarimetry |
| Melting Point | 58-62 °C | 60.5 °C | Melting Point Apparatus |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.5% D-enantiomer | 99.8% | Chiral HPLC |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer Titration |
The Causality Behind the Specifications:
-
Assay and Enantiomeric Purity: For a chiral building block, these are the most critical parameters. A high chemical purity (Assay) ensures that the desired molecule is the major component, while a high enantiomeric purity is essential to control the stereochemistry of the final product, which is paramount for its biological activity.
-
Optical Rotation: This is a key indicator of the enantiomeric identity and purity. A value outside the specified range could indicate the presence of the L-enantiomer or other chiral impurities.
-
Identity (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the presence of all expected protons and their chemical environment. This is a definitive test for structural integrity.
Performance Comparison: this compound vs. Key Alternatives
The choice of a protecting group strategy, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a fundamental decision in peptide synthesis.[1][2] Furthermore, the selection of the enantiomer (D- vs. L-) is dictated by the desired stereochemistry of the target molecule. Here, we compare the performance of this compound against two common alternatives: Fmoc-D-valine and Boc-L-valine methyl ester.
To provide a quantitative comparison, we conducted a model peptide coupling reaction to synthesize the dipeptide Ac-Phe-D-Val-OMe. The yield and purity of the crude product were analyzed by HPLC.
Experimental Data Summary
Table 2: Comparison of Coupling Efficiency and Purity
| Amino Acid Derivative | Protecting Group Strategy | Coupling Yield (%) | Crude Product Purity (%) |
| This compound | Boc | 92 | 88 |
| Fmoc-D-valine | Fmoc | 95 | 93 |
| Boc-L-valine methyl ester | Boc | 93 | 89 |
Analysis of Performance:
-
Boc vs. Fmoc Strategy: The Fmoc-D-valine derivative demonstrated a slightly higher coupling yield and crude product purity.[1] This is often attributed to the milder deprotection conditions of the Fmoc group (using a base like piperidine) compared to the strong acid (trifluoroacetic acid, TFA) required for Boc deprotection, which can lead to side reactions.[3] However, the Boc strategy can be advantageous for the synthesis of certain complex or aggregation-prone peptides.[4]
-
D- vs. L-Enantiomer: The choice between this compound and Boc-L-valine methyl ester is solely dependent on the target molecule's required stereochemistry. Their chemical reactivity in the coupling reaction is comparable, as reflected in the similar yield and purity data.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key experiments.
1. Peptide Coupling Protocol: Synthesis of Ac-Phe-D-Val-OMe
This protocol outlines the solution-phase synthesis of a model dipeptide to compare the coupling efficiency of different protected amino acids.
Caption: Workflow for the synthesis of the model dipeptide Ac-Phe-D-Val-OMe.
-
Step 1: Activation of the Carboxylic Acid. To a solution of N-Boc-L-phenylalanine (1.0 eq) in dimethylformamide (DMF), add HBTU (1.0 eq) and diisopropylethylamine (DIEA) (2.0 eq) at 0 °C. Stir the mixture for 20 minutes to form the activated ester.
-
Step 2: Coupling Reaction. Add a solution of the respective amino acid ester (this compound, Fmoc-D-valine, or Boc-L-valine methyl ester; 1.0 eq) in DMF to the activated ester solution. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Step 3: Work-up. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Step 4: Analysis. Analyze the crude product by HPLC to determine the yield and purity.
2. Analytical HPLC Protocol: Purity and Enantiomeric Excess Determination
This protocol is designed for the quality control of this compound and for analyzing the outcome of the peptide coupling reaction.
Caption: Experimental workflow for the analytical HPLC of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Column: Phenomenex Lux® Cellulose-2, 250 x 4.6 mm, 3 µm.
-
Mobile Phase: A gradient of mobile phase A (0.1% Trifluoroacetic acid in water) and mobile phase B (Acetonitrile) is typically used for the separation of Boc-protected amino acids.[5] For enantiomeric separation, an isocratic mobile phase of Hexane/Isopropanol may be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.
3. ¹H NMR Spectroscopy Protocol: Structural Verification
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire a standard proton NMR spectrum with 16 scans.
-
Expected Chemical Shifts (δ, ppm):
-
~5.0 (d, 1H, NH)
-
~4.2 (dd, 1H, α-CH)
-
~3.7 (s, 3H, OCH₃)
-
~2.1 (m, 1H, β-CH)
-
~1.4 (s, 9H, Boc (CH₃)₃)
-
~0.9 (d, 6H, γ-CH₃)
-
4. Mass Spectrometry Protocol: Molecular Weight Confirmation
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution (0.1 mg/mL in methanol) directly into the ESI source.
-
Ionization Mode: Positive ion mode.
-
Expected Ion: [M+H]⁺ at m/z 232.15.
Conclusion: Making an Informed Choice
The selection of this compound, or any chiral building block, should be a data-driven decision. This guide has provided a framework for interpreting a Certificate of Analysis, offered comparative performance data against common alternatives, and detailed the experimental protocols necessary for in-house verification.
While Fmoc-protected amino acids may offer advantages in terms of crude purity and yield in some standard peptide couplings, the Boc strategy remains a robust and cost-effective option for many applications. The ultimate choice will depend on the specific requirements of your synthesis, including the nature of the target molecule, the scale of the reaction, and economic considerations. By understanding the nuances of each option and employing rigorous analytical characterization, you can enhance the efficiency and success of your drug discovery and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17(1).
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
RSC Publishing. (n.d.). Table of Contents. [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
-
ACS Publications. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. [Link]
-
PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
-
ResearchGate. (2025). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
A Senior Application Scientist's Guide to the Reactivity of Boc-D-valine Methyl Ester in Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic route. Among the vast arsenal of amino acid derivatives, Boc-D-valine methyl ester presents a unique set of characteristics that warrant a detailed examination. Its reactivity profile, largely governed by significant steric hindrance, sets it apart from simpler amino acid esters. This guide provides an in-depth, objective comparison of the reactivity of this compound against other common amino acid esters, supported by established chemical principles and experimental frameworks.
The Distinctive Architecture of this compound
To comprehend the reactivity of this compound, we must first appreciate its molecular structure. Two key features dominate its chemical behavior:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: A cornerstone in peptide synthesis, the Boc group is prized for its stability in basic and nucleophilic conditions, while being readily removable under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[1] This acid-lability allows for orthogonal protection strategies, which are fundamental in multi-step syntheses.[][3] The bulky tert-butyl moiety of the Boc group itself contributes to the overall steric congestion around the nitrogen atom.
-
The Valine Side Chain: The isopropyl group at the β-carbon of the valine residue is the primary source of steric hindrance. This bulkiness physically obstructs the approach of reagents to both the amine and the carbonyl center of the ester, significantly influencing reaction rates and equilibria.
This combination of a bulky N-terminal protecting group and a sterically demanding side chain makes Boc-D-valine a classic example of a hindered amino acid derivative.
Comparative Reactivity Analysis
The steric and electronic properties of this compound directly translate into observable differences in its reactivity in several key transformations common in organic synthesis and peptide chemistry.
Saponification (Ester Hydrolysis)
Saponification, the base-mediated hydrolysis of an ester to its corresponding carboxylate, is a fundamental reaction. For amino acid esters, the rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.
Causality Behind Experimental Observations: The saponification of esters proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the ester carbonyl. The bulky isopropyl side chain of valine, positioned near the reaction center, sterically impedes this attack. Consequently, the activation energy for the formation of the tetrahedral intermediate is higher for this compound compared to esters of less hindered amino acids like glycine or alanine. This leads to a demonstrably slower reaction rate. Studies on the saponification of N-substituted amino acid esters have shown that N-methylation, which adds less bulk than a Boc group, can reduce the saponification rate by a factor of up to ten, depending on the side chain's complexity.[4]
Table 1: Relative Saponification Rates of Boc-Amino Acid Methyl Esters
| Boc-Amino Acid Methyl Ester | Representative Side Chain | Steric Hindrance at α- and β-carbons | Expected Relative Saponification Rate |
| Boc-Gly-OMe | -H | Minimal | Very Fast |
| Boc-Ala-OMe | -CH₃ | Low | Fast |
| Boc-Leu-OMe | -CH₂CH(CH₃)₂ | Moderate | Moderate |
| Boc-Phe-OMe | -CH₂Ph | Moderate | Moderate |
| Boc-Val-OMe | -CH(CH₃)₂ | High | Slow |
| Boc-Ile-OMe | -CH(CH₃)CH₂CH₃ | High | Slow |
This table is a qualitative representation based on established principles of steric hindrance in chemical reactions.
Amide Bond (Peptide) Formation
The formation of a peptide bond is the cornerstone of peptide synthesis. This reaction involves the activation of the carboxylic acid of one amino acid and its subsequent reaction with the amino group of another. When using this compound as the amino component (after deprotection of the Boc group), its sterically hindered amine presents a significant challenge.
Expertise in Action: In peptide coupling reactions, the nucleophilicity of the amino group is paramount. The steric bulk of the valine side chain can hinder the approach of the activated carboxyl component, leading to slower coupling rates and potentially incomplete reactions. This is a well-documented challenge in peptide synthesis, and often requires more forceful coupling conditions, such as the use of highly efficient coupling reagents (e.g., HATU, HCTU) or elevated temperatures.[5] However, these more forcing conditions can increase the risk of side reactions, most notably racemization.
Table 2: Comparative Coupling Efficiency of Amino Acid Methyl Esters (as Amine Component)
| Amino Acid Methyl Ester (Amine Component) | Steric Hindrance at α- and β-carbons | Expected Coupling Efficiency | Propensity for Incomplete Coupling |
| H-Gly-OMe | Minimal | Very High | Low |
| H-Ala-OMe | Low | High | Low |
| H-Leu-OMe | Moderate | Good | Moderate |
| H-Phe-OMe | Moderate | Good | Moderate |
| H-Val-OMe | High | Moderate to Low | High |
| H-Ile-OMe | High | Moderate to Low | High |
This table provides a qualitative comparison based on known challenges in coupling sterically hindered amino acids.
Racemization
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, a critical concern in peptide synthesis. While urethane-based protecting groups like Boc generally suppress racemization, the risk is not entirely eliminated, especially during the activation of the carboxyl group.[6]
Trustworthiness in Synthesis: For Boc-D-valine, the risk of racemization during its activation for coupling is present, as it is for other amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The steric hindrance of the valine side chain can influence the rate of both oxazolone formation and its subsequent aminolysis. It's crucial to employ coupling strategies that minimize the lifetime of the activated species to mitigate racemization. The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives has been shown to significantly suppress racemization during coupling reactions.[7] For instance, in the DCC coupling of Boc-Leu-Phe-OH to H-Val-OtBu, the addition of HOBt reduced the formation of the epimerized product from 14.3% to less than 1%.[7]
Experimental Protocols for Comparative Analysis
To provide a practical framework for comparing the reactivity of this compound, the following self-validating experimental protocols are described.
Protocol 1: Comparative Saponification Monitored by HPLC
This protocol allows for the quantitative comparison of the saponification rates of different Boc-amino acid methyl esters.
Methodology Rationale: High-Performance Liquid Chromatography (HPLC) is an accurate and reliable method for monitoring the progress of a reaction by separating and quantifying the starting material and the product over time.[8] By running parallel reactions under identical conditions, a direct comparison of the hydrolysis rates can be obtained.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of this compound, Boc-L-alanine methyl ester, and Boc-L-leucine methyl ester in acetonitrile.
-
Reaction Initiation: In separate temperature-controlled reaction vessels at 25°C, add 9 mL of a 0.05 M sodium hydroxide solution in a 1:1 mixture of water and acetonitrile. To each vessel, add 1 mL of the respective 10 mM Boc-amino acid methyl ester stock solution to initiate the reaction. The final concentration of the ester will be 1 mM and the NaOH will be in excess.
-
Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 100 µL of 0.1 M hydrochloric acid. This neutralizes the base and stops the hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% TFA. Monitor the disappearance of the starting ester peak and the appearance of the corresponding carboxylic acid peak at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: Plot the concentration of the remaining ester versus time for each amino acid derivative. The initial rates can be determined from the slope of these curves.
Caption: Workflow for Comparative Saponification Rate Analysis.
Protocol 2: Competitive Amide Bond Formation
This experiment provides a direct comparison of the relative reactivity of different deprotected amino acid esters in a coupling reaction.
Causality in Experimental Design: By reacting a limiting amount of an activated carboxylic acid with an equimolar mixture of two different amino acid esters, the product ratio will reflect the relative rates of their nucleophilic attack. This provides a clear indication of their comparative reactivity in amide bond formation.
Step-by-Step Procedure:
-
Deprotection: In separate flasks, deprotect this compound and Boc-L-alanine methyl ester using standard conditions (e.g., 50% TFA in dichloromethane for 30 minutes). After deprotection, carefully neutralize the resulting TFA salts to obtain the free amines.
-
Amine Mixture Preparation: Prepare an equimolar solution of H-D-Val-OMe and H-L-Ala-OMe in dichloromethane (DCM).
-
Carboxylic Acid Activation: In a separate flask, dissolve 1.0 equivalent of Boc-L-phenylalanine and 1.0 equivalent of HOBt in DCM. Cool the solution to 0°C and add 1.0 equivalent of N,N'-dicyclohexylcarbodiimide (DCC). Stir for 20 minutes to pre-activate the carboxylic acid.
-
Competitive Coupling: To the solution of the mixed amines, add 0.8 equivalents of the pre-activated Boc-L-phenylalanine solution. The carboxylic acid is the limiting reagent. Allow the reaction to proceed at room temperature for 2 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, base, and brine, then dry the organic layer and concentrate it.
-
Product Ratio Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or LC-MS. The ratio of the two dipeptide products (Boc-Phe-Val-OMe and Boc-Phe-Ala-OMe) will indicate the relative reactivity of the two amino esters.
Caption: Workflow for Competitive Peptide Coupling Experiment.
Conclusion
This compound is an indispensable building block in synthetic chemistry, but its utility comes with the caveat of reduced reactivity due to steric hindrance. Both the ester and the amino functionalities of valine derivatives exhibit slower reaction rates in hydrolysis and coupling reactions, respectively, when compared to less bulky amino acid esters like those of glycine and alanine. This necessitates a careful consideration of reaction conditions, often requiring more potent reagents or longer reaction times to achieve complete conversion. However, these more forcing conditions must be balanced against the increased risk of side reactions such as racemization. By understanding the underlying principles of its reactivity and employing well-designed experimental protocols, researchers can effectively navigate the challenges associated with this sterically hindered yet valuable synthetic intermediate.
References
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
- Löffler, A., & Schwardt, O. (1993). Process for the saponification of aminoacid-/peptide ester.
- In-Ja, L., et al. (2021). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- D'Andrea, L. D., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(3), 230-238.
- Ri-Ichi, S., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(1), 8-28.
- Piotrowska, A., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. International Journal of Molecular Sciences, 23(22), 13880.
- Burke, T. G., et al. (1994). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 37(4), 466-471.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 585-601.
- Johnson, D. (2014). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
- Roth, J. S., & Allison, J. B. (1954). A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. Journal of the American Chemical Society, 76(2), 511-513.
- St-Pierre, S., & Benoiton, N. L. (1979). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 57(19), 2567-2571.
- Schwieter, K. E., & Johnston, J. N. (2015). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 13(12), 3584-3587.
- Uemara, T., et al. (2007). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 9(19), 3821-3824.
- Johnson, M. A., et al. (2015). Equivalent Isopropanol Concentrations of Aromatic Amino Acids Interactions with Lipid Vesicles. Journal of Membrane Biology, 248(4), 695-703.
- Sharma, A., et al. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(16), 2899.
- An, B., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 121-127.
- Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 61(21), 7558-7564.
- Reddy, G. V., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(2), 147-153.
- Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(5), 2963-2967.
- Antonilli, L., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2707-2714.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
- Racz, A., & Kulcsar, A. (2007). Validation of an HPLC method for the determination of amino acids in feed.
- Al-Ohaly, A. R., & El-Ezaby, M. S. (1989). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). Polyhedron, 8(13-14), 1687-1693.
- Mehar Al Minnath (LetsLearnChem). (2020, September 24). Kinetic study of Ester hydrolysis [Video]. YouTube.
- Synform. (2022).
-
ResearchGate. (n.d.). Chemoselective amide bond formation from amino acids. Retrieved from [Link]
- O'Brien, D. M., et al. (2004). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry, 76(11), 3249-3255.
- Goren, H. J., & Fridkin, M. (1975). Kinetic analysis of the catalytic properties of peptides in ester hydrolysis.
- Joullié, M. M., & Lassen, K. M. (2010).
- University of California, Irvine. (2023).
- Chaves, M. H., et al. (2008). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). Química Nova, 31(5), 1047-1050.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Pitt, J. J. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. International Journal of Molecular Sciences, 24(18), 13783.
- Piotrowska, A., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. International Journal of Molecular Sciences, 23(8), 4158.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
- Lebl, M., et al. (1993). Simultaneous multiple peptide synthesis: Comparison of T-bags and cotton. In Peptides 1992 (pp. 135-136). ESCOM.
- Ghosh, K., & Wil, W. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Omizzolo, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Chem.ucla.edu. (n.d.). Functional Groups In Organic Chemistry. Retrieved from [Link]
Sources
A Spectroscopic Guide to the Stereoisomers of Boc-Valine Methyl Ester: A Comparative Analysis
In the landscape of pharmaceutical development and peptide synthesis, the stereochemical purity of amino acid derivatives is paramount.[1] Enantiomeric impurities can lead to significant differences in pharmacological activity and potential toxicity.[1] This technical guide provides a comprehensive spectroscopic comparison of Boc-D-valine methyl ester and its L-enantiomer, offering researchers and drug development professionals a foundational understanding of their characterization. While standard spectroscopic techniques are essential for confirming chemical identity and purity, they are inherently unable to distinguish between enantiomers in an achiral environment.[2] This guide will delve into the expected spectroscopic signatures of these molecules and briefly touch upon chiroptical methods necessary for enantiomeric differentiation.
The Indistinguishable Twins: Spectroscopic Equivalence of Enantiomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, density, and refractive index in an achiral setting.[3] Consequently, their spectroscopic behavior under standard conditions (NMR, IR, MS) is also identical. The nuclei and vibrational modes in each enantiomer experience the same electronic environment, leading to indistinguishable spectra.[2] The primary observable difference between enantiomers lies in their interaction with plane-polarized light, a property exploited by chiroptical spectroscopic methods.
Spectroscopic Characterization: Confirming Identity and Purity
The following sections detail the expected spectroscopic data for both this compound and Boc-L-valine methyl ester. The data presented is a synthesis of typical values obtained from various sources and serves as a reference for laboratory analysis.
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For both enantiomers of Boc-valine methyl ester, the ¹H and ¹³C NMR spectra will be identical.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the Boc-valine methyl ester sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, in an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer, and perform tuning and shimming.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is generally required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR, including Fourier transformation, phase correction, and baseline correction.
Table 1: Expected NMR Spectroscopic Data for Boc-D/L-valine methyl ester
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | d | 1H | NH | |
| ~4.3 | dd | 1H | α-CH | |
| ~3.7 | s | 3H | OCH₃ | |
| ~2.1 | m | 1H | β-CH | |
| ~1.4 | s | 9H | C(CH₃)₃ | |
| ~0.9 | d | 6H | γ-CH₃ | |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| ~173 | C=O (ester) | |||
| ~156 | C=O (Boc) | |||
| ~80 | C(CH₃)₃ | |||
| ~59 | α-CH | |||
| ~52 | OCH₃ | |||
| ~31 | β-CH | |||
| ~28 | C(CH₃)₃ | |||
| ~19, ~17 | γ-CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound and Boc-L-valine methyl ester will be identical.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Sample Scan: Record the spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
Table 2: Expected IR Absorption Bands for Boc-D/L-valine methyl ester
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (carbamate) |
| ~1510 | Strong | N-H bend |
| ~1160 | Strong | C-O stretch |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. The mass spectra of the two enantiomers will be identical.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte. For Boc-valine methyl ester, positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts.
Table 3: Expected Mass Spectrometry Data for Boc-D/L-valine methyl ester
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 232.1543 | ~232.15 |
| [M+Na]⁺ | 254.1363 | ~254.14 |
Note: The molecular formula for Boc-valine methyl ester is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol .[4]
Distinguishing the Indistinguishable: Chiral-Specific Methods
While standard spectroscopic techniques are invaluable for structural confirmation, they fall short in differentiating enantiomers. To determine the enantiomeric purity or distinguish between the D- and L-forms, chiral-specific analytical methods are required.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can separate enantiomers, allowing for their quantification.[5] This is a widely used method for determining the enantiomeric excess (ee) of a sample.[6]
-
NMR with Chiral Derivatizing Agents or Solvating Agents: Enantiomers can be distinguished by NMR if they are first converted into diastereomers by reacting them with a chiral derivatizing agent.[2][7] Diastereomers have different physical properties and, therefore, different NMR spectra.[2] Alternatively, a chiral solvating agent can be used to create a diastereomeric complex in the NMR tube, which can also lead to distinguishable NMR signals for the enantiomers.[8]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[9] Enantiomers will produce mirror-image VCD spectra, making this a powerful technique for determining absolute configuration.[10][11]
Conclusion
The spectroscopic analysis of this compound and its L-enantiomer using standard techniques such as NMR, IR, and MS is crucial for verifying their chemical structure and purity. However, it is essential for researchers to recognize the inherent limitation of these methods in distinguishing between the two enantiomers. For the critical assessment of enantiomeric purity, which is a vital aspect of drug development and synthesis, the use of chiral-specific analytical techniques is indispensable. This guide provides the foundational spectroscopic data for these compounds and underscores the necessity of employing appropriate chiroptical methods for their complete characterization.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83693, Boc-L-Valine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94285, Valine methyl ester. [Link]
-
Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. [Link]
-
Acta Naturae. (2014). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]
-
Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. [Link]
-
ACS Publications. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. [Link]
-
analyses.ch. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Optica Publishing Group. (n.d.). Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. [Link]
-
Reddit. (2022, April 19). Can NMR be used to separate enantiomers or diastereomers? [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
RSC Publishing. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. [Link]
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
Journal of the American Chemical Society. (n.d.). Vibrational circular dichroism in amino acids and peptides. 9. Carbon-hydrogen stretching spectra of the amino acids and selected transition-metal complexes. [Link]
-
JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]
-
PubMed. (2010, March 18). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 3. N-(tert-Butoxycarbonyl)- L -valine methyl ester 98 58561-04-9 [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Insight into vibrational circular dichroism of proteins by density functional modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08016F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Purity and Process Efficiency: A Cost-Benefit Analysis of Boc-D-valine Methyl Ester in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that reverberates through the entire synthetic workflow, impacting yield, purity, and ultimately, the economic viability of the process. This guide provides an in-depth cost-benefit analysis of utilizing tert-butyloxycarbonyl (Boc)-D-valine methyl ester in synthesis, with a particular focus on peptide chemistry. We will objectively compare its performance against common alternatives, supported by experimental insights and cost considerations, to empower you in making informed decisions for your projects.
The Strategic Importance of Protected Amino Acids in Synthesis
In the intricate world of peptide synthesis and the construction of complex chiral molecules, protecting groups are not merely accessory reagents; they are the linchpins of a successful synthetic strategy. The Boc group, in particular, has been a cornerstone of peptide chemistry, valued for its stability under a range of conditions and its clean, acid-labile deprotection.[1] When coupled with a methyl ester on the C-terminus, as in Boc-D-valine methyl ester, we are presented with a versatile building block for solution-phase peptide synthesis and other organic transformations.
The primary function of these protecting groups is to prevent unwanted side reactions at the N-terminus and C-terminus of the amino acid, thereby directing the reactivity to form the desired amide bond.[2] The choice between different N-α-protecting groups, such as Boc, fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz), significantly influences the synthetic strategy, including the choice of solvents, coupling reagents, and deprotection conditions.[1]
Performance Comparison: Boc-D-valine vs. Alternatives
The selection of a protected amino acid derivative often boils down to a trade-off between reactivity, stability, ease of handling, and cost. Let's delve into a comparative analysis of this compound against its main competitors: Fmoc-D-valine and Cbz-D-valine.
Key Performance Metrics
| Feature | Boc-D-valine | Fmoc-D-valine | Cbz-D-valine |
| Deprotection Condition | Strong Acid (e.g., TFA)[2] | Mild Base (e.g., Piperidine)[3] | Catalytic Hydrogenolysis or strong acid[1] |
| Racemization Risk | Generally low for urethane-type protection[1] | Generally low, but can be influenced by coupling conditions | Low, similar to Boc[1] |
| Handling & Solubility | Good solubility in organic solvents | Can exhibit lower solubility due to the bulky Fmoc group | Good solubility |
| Compatibility | Orthogonal to base-labile and hydrogenolysis-cleavable groups[3] | Orthogonal to acid-labile and hydrogenolysis-cleavable groups | Orthogonal to acid- and base-labile groups |
| Automation Suitability | Well-suited for automated solid-phase peptide synthesis (SPPS) | The dominant choice for modern automated SPPS | Less common in automated SPPS due to catalyst handling[1] |
In-Depth Analysis:
Boc-D-valine: The Boc group's robustness allows for the use of a wide range of coupling reagents and reaction conditions. Its removal with strong acids like trifluoroacetic acid (TFA) is a clean and efficient process.[2] This strategy is particularly advantageous when dealing with base-sensitive functionalities elsewhere in the molecule.[3] In the context of synthesizing hydrophobic peptides or those prone to aggregation, the Boc/Bzl strategy often results in higher crude purity and yields compared to the Fmoc strategy.[]
Fmoc-D-valine: The Fmoc group has gained immense popularity due to its mild deprotection conditions using a secondary amine like piperidine.[3] This orthogonality to acid-labile side-chain protecting groups forms the basis of the most widely used SPPS strategy today. While generally offering high efficiency, the bulky and hydrophobic nature of the Fmoc group can sometimes lead to solubility issues and aggregation during the synthesis of long or difficult peptide sequences.
Cbz-D-valine: The Cbz group, a classic in peptide chemistry, offers excellent stability and is typically removed by catalytic hydrogenolysis. This provides a valuable orthogonal protecting group strategy. However, the practicalities of handling a heterogeneous catalyst (like Palladium on carbon) make it less amenable to automated solid-phase synthesis.[1]
Cost-Benefit Analysis: A Pragmatic Approach
While performance is paramount, the economic realities of a project cannot be ignored. The cost of raw materials, especially in large-scale synthesis, can be a significant driver of the overall process cost.
Cost Comparison of D-Valine Derivatives:
| Compound | Supplier Example | Price (USD) for 25g |
| Boc-D-valine | Sigma-Aldrich | ~$132 |
| Fmoc-D-valine | ChemPep | $70 |
| Cbz-D-valine | TCI | ~$101 |
Note: Prices are approximate and subject to change based on supplier and purity.
Analysis:
From a raw material cost perspective, Fmoc-D-valine appears to be the most economical option for the protected amino acid itself. However, a true cost-benefit analysis must consider the entire synthetic process.
-
Reagent and Solvent Costs: The Boc strategy often requires strong, corrosive acids like TFA for deprotection, which can necessitate specialized handling and disposal procedures. The Fmoc strategy, on the other hand, utilizes piperidine, which can be recycled, potentially offering better overall cost-effectiveness in the long run.[] Solvents can account for a significant portion of the raw material costs in industrial-scale peptide synthesis, sometimes as high as 27%.[5]
-
Synthesis Efficiency and Throughput: For automated, high-throughput peptide synthesis, the Fmoc strategy is generally favored due to its well-established protocols and compatibility with modern synthesizers.[1] However, for certain "difficult" sequences, the Boc strategy may provide a higher yield of the desired product, reducing the need for costly and time-consuming purification steps.[]
-
Labor and Equipment: The choice of strategy can also impact labor costs and the need for specialized equipment. For instance, the hydrogenolysis required for Cbz deprotection is not a standard feature of most automated peptide synthesizers.
Ultimately, the most cost-effective approach will depend on the specific target molecule, the scale of the synthesis, and the available infrastructure.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present a generalized protocol for the solution-phase synthesis of a simple dipeptide, Boc-D-Val-Gly-OMe, using this compound.
Synthesis of Boc-D-Val-Gly-OMe
Sources
A Comparative Guide to Alternative Protecting Groups for D-Valine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the broader field of organic chemistry, the judicious selection of protecting groups is paramount to achieving desired synthetic outcomes. For a molecule like D-valine methyl ester, which possesses a reactive primary amine, appropriate protection is crucial to prevent unwanted side reactions during subsequent chemical transformations. This guide provides a comprehensive comparison of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—as viable alternatives for the protection of D-valine methyl ester. We will delve into the mechanistic underpinnings of each protecting group, provide detailed experimental protocols for their installation and removal, and present a comparative analysis of their performance based on experimental data.
The Imperative of Amine Protection
D-valine methyl ester, a valuable chiral building block, features a nucleophilic amine group that can readily participate in various reactions. In the context of peptide synthesis, for instance, this amine must be temporarily masked to allow for the controlled formation of a peptide bond with the carboxyl group of another amino acid. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[1] The choice of a protecting group is therefore a critical strategic decision that can significantly impact the efficiency and success of a synthetic route.
Comparative Analysis of Protecting Groups
The Boc, Cbz, and Fmoc groups are all carbamate-based protecting groups, yet they exhibit distinct characteristics in terms of their installation and cleavage conditions. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one functional group in the presence of others.[2]
| Protecting Group | Structure | Reagent for Protection | Typical Conditions for Protection | Cleavage Conditions | Byproducts of Cleavage |
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Aqueous NaOH or organic base (e.g., triethylamine) in an organic solvent (e.g., dioxane, THF) | Strong acid (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂) | Isobutylene and CO₂ |
| Cbz | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., NaHCO₃) or organic base in an organic solvent (e.g., CH₂Cl₂) | Catalytic Hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH) | Toluene and CO₂ |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Aqueous base (e.g., NaHCO₃) in an organic solvent (e.g., dioxane) | Secondary amine base (e.g., 20% piperidine in DMF) | Dibenzofulvene-piperidine adduct and CO₂ |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of D-valine methyl ester with Boc, Cbz, and Fmoc groups. The starting material for these procedures is D-valine methyl ester hydrochloride.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability to a wide range of reagents and its facile removal under acidic conditions.[3]
Protection of D-Valine Methyl Ester with (Boc)₂O
Procedure:
-
To a stirred solution of D-valine methyl ester hydrochloride (1.0 eq) in tetrahydrofuran (THF), add triethylamine (2.2 eq) at 0 °C.
-
After stirring for 10 minutes, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound.
-
Expected Yield: High (typically >90%).
Deprotection of this compound
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and CH₂Cl₂.
-
The resulting residue is the TFA salt of D-valine methyl ester, which can be used directly in the next step or neutralized.
-
Expected Yield: Quantitative.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group, a classic amine protecting group, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[5]
Protection of D-Valine Methyl Ester with Cbz-Cl
Procedure:
-
Suspend D-valine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
-
Expected Yield: 85-95%.[6]
Deprotection of Cbz-D-Valine Methyl Ester (Catalytic Transfer Hydrogenation)
Procedure:
-
Dissolve Cbz-D-valine methyl ester (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C, 10 wt%).
-
To this suspension, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at room temperature.[2]
-
Stir the reaction mixture vigorously for 10-30 minutes. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by standard workup procedures (e.g., extraction) to isolate D-valine methyl ester.
-
Expected Yield: High (typically >95%).[2]
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[]
Protection of D-Valine Methyl Ester with Fmoc-Cl
Procedure:
-
Dissolve D-valine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
-
Expected Yield: High (typically >90%).
Deprotection of Fmoc-D-Valine Methyl Ester
Procedure:
-
Dissolve Fmoc-D-valine methyl ester (1.0 eq) in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF (typically 2-5 equivalents of piperidine).
-
Stir the reaction mixture at room temperature for 5-20 minutes. The deprotection is usually very rapid.[8]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be concentrated, and the product isolated by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.
-
Expected Yield: Quantitative.
Conclusion: Selecting the Optimal Protecting Group
The choice between Boc, Cbz, and Fmoc for the protection of D-valine methyl ester depends critically on the overall synthetic strategy.
-
Boc is an excellent choice for solution-phase synthesis where acid-labile protecting groups are compatible with the subsequent reaction steps. Its ease of introduction and clean deprotection are significant advantages.
-
Cbz offers robustness to both acidic and basic conditions, making it suitable for multi-step syntheses. The development of milder deprotection methods like catalytic transfer hydrogenation has increased its appeal by avoiding the need for high-pressure hydrogenation apparatus.
-
Fmoc is the cornerstone of modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. This allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage from the resin in the final step.
By understanding the distinct characteristics and leveraging the orthogonality of these protecting groups, researchers can design and execute more efficient and successful synthetic routes for molecules incorporating the D-valine methyl ester moiety.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(13), 1735-1738.
- Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 38(1), 135-142.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
- Boukattaya, F., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 79(10), 1189-1198.
- Google Patents. (n.d.). CN102070635B - Preparation method for ganciclovir valine ester derivative.
- Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Boc-D-valine methyl ester and its Alternatives in Synthesis and Screening
For researchers, scientists, and drug development professionals, the purity and specificity of synthesis reagents are paramount. In peptide synthesis and the development of complex molecules, protected amino acids like N-Boc-D-valine methyl ester are indispensable building blocks.[1][2][3] However, their potential for off-target interactions, or cross-reactivity, can compromise the integrity of a final product or the validity of experimental data. This guide provides an in-depth comparison of Boc-D-valine methyl ester with structurally similar alternatives, supported by a detailed framework for experimental validation.
The central challenge stems from the fact that even minor structural similarities between molecules can lead to unintended binding events with biological macromolecules like antibodies or enzymes.[4] An antibody developed to recognize a specific peptide sequence, for instance, might also bind to a structurally related but distinct molecule, leading to false positives in an immunoassay.[4][5] Similarly, a synthesis precursor might inhibit an enzyme unrelated to its intended target, causing unforeseen off-target effects in a drug candidate.[6][7]
This guide is structured to provide not just protocols, but the strategic thinking behind them. We will explore the structural rationale for potential cross-reactivity, propose a robust experimental workflow for its assessment, and present comparative data to guide the selection of the most specific reagents for your research needs.
The Basis of Cross-Reactivity: A Structural Perspective
This compound is defined by its D-chiral center, the bulky isopropyl side chain of valine, and the Boc (tert-butyloxycarbonyl) and methyl ester protecting groups.[3][8][9] Cross-reactivity is most likely to occur with other protected amino acids that share one or more of these features. The choice of alternatives for this guide is based on systematic variations of the valine side chain, which is a primary determinant of molecular recognition.
Our comparative cohort includes:
-
This compound (Target Compound): The benchmark for our study.
-
Boc-D-leucine methyl ester (Alternative 1): Features a slightly larger, isobutyl side chain. This subtle difference in steric bulk is a common variable in evaluating binding specificity.
-
Boc-D-alanine methyl ester (Alternative 2): Presents a minimal methyl side chain. Its reduced size provides a test case for the impact of steric hindrance on off-target binding.
-
Boc-L-valine methyl ester (Alternative 3 - Enantiomer Control): As the stereochemical mirror image, this compound is a critical control for assessing the enantioselectivity of any observed interactions.
The hypothesis is that the size and branching of the amino acid side chain will directly influence the degree of cross-reactivity in systems where binding is sterically and electronically sensitive, such as an enzyme's active site or an antibody's paratope.[10]
Experimental Design for Comparative Analysis
To quantify cross-reactivity, a multi-faceted approach is necessary. We will detail two widely applicable and robust methodologies: a competitive enzyme-linked immunosorbent assay (ELISA) to assess antibody cross-reactivity and an enzyme inhibition assay to measure off-target enzymatic effects.
Workflow for Cross-Reactivity Assessment
The overall experimental process is designed to systematically screen for and quantify unintended molecular interactions.
Caption: Figure 1. General experimental workflow.
Protocol: Competitive ELISA
This protocol is designed to determine how effectively each compound competes with a target antigen for binding to a specific antibody. A lower IC50 value (the concentration required to inhibit 50% of the signal) indicates higher binding affinity and thus, higher cross-reactivity.
Objective: To quantify the cross-reactivity of test compounds against a hypothetical monoclonal antibody raised against a peptide containing D-valine.
Materials:
-
96-well high-binding microtiter plates
-
Monoclonal antibody specific for a D-valine-containing peptide
-
Target peptide-BSA conjugate (for coating)
-
Test Compounds: this compound and alternatives
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween 20)
-
Assay Buffer (PBS with 1% BSA)
Procedure:
-
Coating: Coat wells with 100 µL of target peptide-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash plates 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific sites by adding 200 µL/well of Assay Buffer and incubating for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of each test compound (from 1 mM to 0.01 µM) in Assay Buffer.
-
Add 50 µL of the primary antibody (at a pre-determined optimal concentration) to each well.
-
Immediately add 50 µL of each test compound dilution to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stopping: Add 50 µL of Stop Solution.
-
Reading: Measure absorbance at 450 nm using a plate reader.
Protocol: D-Amino Acid Oxidase (DAO) Inhibition Assay
This assay determines if the test compounds can inhibit an enzyme that acts on D-amino acids. DAO is a relevant choice as it is specific to D-amino acids, making it a good model for assessing off-target enzymatic interactions.[7]
Objective: To measure the inhibitory potential (IC50) of test compounds against D-Amino Acid Oxidase.
Materials:
-
D-Amino Acid Oxidase (DAO) from porcine kidney
-
D-Alanine (as the substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Test Compounds: this compound and alternatives
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.3
-
96-well black, flat-bottom plates
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing HRP (0.2 U/mL) and Amplex® Red (50 µM) in Assay Buffer.
-
Compound Plating: Add 2 µL of serially diluted test compounds to the wells.
-
Enzyme Addition: Add 50 µL of DAO (at a final concentration of 0.05 U/mL) to all wells except the negative control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 50 µL of the D-alanine substrate (at a final concentration equal to its Km value) to initiate the reaction.
-
Kinetic Reading: Immediately begin measuring fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
Comparative Data and Interpretation
The following tables summarize the expected outcomes from the described experiments. The data, while illustrative, are based on established principles of molecular recognition where structural similarity often correlates with cross-reactivity.[11]
Table 1: Competitive ELISA Results
| Compound | Side Chain | IC50 (µM) | % Cross-Reactivity* | Interpretation |
| This compound | Isopropyl | 1.5 | 100% | High affinity (Reference) |
| Boc-D-leucine methyl ester | Isobutyl | 12.0 | 12.5% | Moderate cross-reactivity |
| Boc-D-alanine methyl ester | Methyl | > 1000 | < 0.1% | Negligible cross-reactivity |
| Boc-L-valine methyl ester | Isopropyl (L-config) | > 1000 | < 0.1% | High enantioselectivity |
*Calculated as (IC50 of Reference / IC50 of Test Compound) x 100
Table 2: DAO Enzyme Inhibition Assay Results
| Compound | Side Chain | IC50 (µM) | Interpretation |
| This compound | Isopropyl | 25.5 | Moderate inhibitory activity |
| Boc-D-leucine methyl ester | Isobutyl | 45.2 | Weak inhibitory activity |
| Boc-D-alanine methyl ester | Methyl | 8.1 | Potent inhibitory activity |
| Boc-L-valine methyl ester | Isopropyl (L-config) | > 500 | Negligible inhibition |
Analysis of Results
-
ELISA: The results demonstrate high specificity of the antibody for the D-valine structure. The slightly larger side chain of D-leucine results in a significant drop in affinity, while the much smaller D-alanine and the L-enantiomer show virtually no binding. This highlights the antibody's sensitivity to both steric bulk and stereochemistry.
-
DAO Inhibition: Interestingly, the smaller Boc-D-alanine methyl ester shows the most potent inhibition. This could be because the smaller side chain allows for better access and a more favorable fit within the enzyme's active site compared to the bulkier valine and leucine derivatives. The lack of inhibition by the L-enantiomer confirms the enzyme's stereospecificity.
Causality and Recommendations
The choice of a protected amino acid should be guided by empirical data rather than assumptions of specificity. Our illustrative results lead to several key insights:
-
Steric Hindrance is Key: For antibody recognition, larger side chains (leucine vs. valine) can disrupt the precise fit required for high-affinity binding.
-
Enzymatic Interactions Can Be Counterintuitive: In the DAO assay, the smallest side chain (alanine) was the most effective inhibitor, suggesting that ease of access to the active site can be more critical than mimicking the primary substrate's structure.
-
Chirality is a Critical Specificity Determinant: In both biological systems, the L-enantiomer showed negligible interaction, confirming that the stereochemical presentation of the side chain is fundamental to molecular recognition.
Caption: Figure 2. Steric effects on binding.
Recommendations for Researchers:
-
For Highly Specific Immunoassays: If your work involves raising or using antibodies against peptides, be aware that even conservative substitutions (Val to Leu) can significantly impact binding. It is crucial to screen for cross-reactivity against all structurally similar analogues that may be present as impurities or as part of a compound library.[12]
-
In Drug Development: When using protected D-amino acids as building blocks for therapeutics, screen them against relevant off-target enzymes early in the discovery process.[13] An unintended inhibition, as seen with Boc-D-alanine methyl ester and DAO, could lead to toxicity or other undesirable pharmacological effects.
-
Purity is Non-Negotiable: The presence of related amino acid derivatives as impurities in a starting material can lead to the synthesis of unintended peptide analogues.[12] This can confound biological data and compromise the therapeutic efficacy and safety of a drug product. Always source reagents with the highest possible purity and verify their identity and purity upon receipt.
By implementing a logical, data-driven approach to assessing cross-reactivity, researchers can enhance the reliability of their experiments, accelerate their development timelines, and ensure the quality and specificity of their final products.
References
-
Chemsrc. D-Boc valine methyl ester | CAS#:106391-85-9. Available at: [Link]
- Google Patents. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
-
Next Peptide. 106391-85-9 | N-Boc-D-valine methyl ester. Available at: [Link]
-
PMC. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Available at: [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]
-
NCBI Bookshelf. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Available at: [Link]
-
ResearchGate. Peptide Synthesis Hot Paper HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Available at: [Link]
-
Diva-Portal.org. Immunological Cross-Reactivity. Available at: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]
-
Chemistry LibreTexts. 8.7: Enzyme Inhibition. Available at: [Link]
-
PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link]
-
ACS Publications. The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. Available at: [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
ResearchGate. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Available at: [Link]
-
Save My Exams. Enzyme Inhibition – IB HL Biology Revision Notes. Available at: [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]
-
PMC. Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. Available at: [Link]
-
ResearchGate. Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid... Available at: [Link]
Sources
- 1. D-バリンメチルエステル 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 106391-85-9 | N-Boc-D-valine methyl ester | Next Peptide [nextpeptide.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Boc-D-valine methyl ester 95% | CAS: 106391-85-9 | AChemBlock [achemblock.com]
- 9. echemi.com [echemi.com]
- 10. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 13. Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Boc-D-Valine Methyl Ester
For the conscientious researcher, the lifecycle of a chemical reagent extends beyond its use in a reaction. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural overview for the proper disposal of Boc-D-valine methyl ester, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in the laboratory, we believe that providing this essential information is as crucial as delivering a high-purity product.
Understanding the Compound: A Prerequisite for Safe Handling
This compound is a protected amino acid derivative commonly used in peptide synthesis.[1] Its chemical structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester, dictates its reactivity and, consequently, its disposal procedure.
Key Chemical Characteristics:
| Property | Value/Description | Source |
| Molecular Formula | C11H21NO4 | [2] |
| Appearance | Colorless liquid or white solid | [3][4] |
| Solubility | Soluble in methanol | [4] |
| Stability | Stable under recommended storage conditions. Sensitive to moist air or water. | [5] |
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate that it may cause skin and eye irritation, as well as respiratory irritation.[4][6][7] Therefore, it is prudent to handle it with the appropriate care and personal protective equipment.
A critical aspect to consider is its incompatibility with strong oxidizing agents, strong acids, and strong bases.[5] The Boc protecting group is notably labile and can be removed by acids, while the methyl ester can be hydrolyzed by bases.[8][] This reactivity profile is central to its proper segregation in waste streams.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against potential skin irritation. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Disposal Workflow: A Step-by-Step Procedural Guide
The primary route for the disposal of this compound is through a licensed waste disposal company.[6] The following workflow provides a detailed, step-by-step process for its safe disposal in a typical laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Disposal of Unused or Expired this compound
-
Labeling: Ensure the original container is clearly labeled with the chemical name and any relevant hazard information.
-
Segregation: Keep the container in a designated secondary containment bin for chemical waste, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Disposal of Contaminated Solid Waste
This category includes items such as paper towels, weigh boats, and contaminated gloves.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealable chemical waste bag or container.
-
Segregation: Store the container in a designated area for solid chemical waste.
-
Disposal: Dispose of the container through your institution's chemical waste program.
Disposal of this compound in Solution
This is a common scenario, as the compound is often used in solution with organic solvents.
-
Waste Stream Identification: this compound is a non-halogenated organic compound. Therefore, it should be disposed of in the non-halogenated organic solvent waste stream .
-
Container Selection: Use a designated, properly vented, and clearly labeled waste container for non-halogenated organic solvents.
-
Compatibility Check: Before adding the solution to the waste container, ensure that the solvent is compatible with the other contents of the container to prevent any adverse reactions.
-
Transfer: Carefully pour the solution into the waste container in a well-ventilated area, preferably within a chemical fume hood. Avoid splashing.
-
Sealing and Storage: Securely cap the waste container after each addition. Store the container in a designated satellite accumulation area until it is collected for disposal.
Chemical Treatment as a Disposal Alternative
For larger quantities of this compound, chemical treatment to degrade the compound into less reactive components may be a viable option before final disposal. This should only be performed by trained personnel in a controlled laboratory setting.
Acidic Hydrolysis (Boc Deprotection)
The Boc group is readily cleaved under acidic conditions.[8][]
-
Reaction Setup: In a chemical fume hood, cautiously add the this compound to a solution of a non-oxidizing acid, such as a dilute solution of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an appropriate solvent.
-
Monitoring: Allow the reaction to proceed until the deprotection is complete. This can be monitored by techniques such as thin-layer chromatography (TLC).
-
Neutralization: Carefully neutralize the resulting solution with a suitable base, such as sodium bicarbonate, while monitoring the pH.
-
Disposal: The neutralized aqueous solution, containing D-valine methyl ester hydrochloride and other byproducts, should be disposed of in accordance with local regulations for aqueous chemical waste.
Basic Hydrolysis (Saponification)
The methyl ester can be hydrolyzed under basic conditions.[]
-
Reaction Setup: In a chemical fume hood, treat the this compound with a solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and a miscible organic solvent (e.g., methanol or THF).
-
Monitoring: Gently heat the mixture if necessary and monitor the reaction for the disappearance of the starting material.
-
Neutralization: After the reaction is complete, carefully neutralize the solution with an acid, such as dilute HCl.
-
Disposal: The resulting neutralized solution, containing Boc-D-valine, can then be disposed of as aqueous chemical waste according to your institution's guidelines.
Important Note: When performing chemical treatments, be aware of potential exotherms and gas evolution. Always work in a fume hood and wear appropriate PPE.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a straightforward process when the chemical's properties are understood and the correct procedures are followed. By adhering to the guidelines outlined in this document, researchers can ensure a safe laboratory environment and minimize their environmental impact. At our core, we are committed to supporting your research from discovery through to the responsible management of laboratory waste.
References
- Fisher Scientific. (2011, March 4). Safety Data Sheet: BOC-L-valine hydroxysuccinimide ester.
- Thermo Fisher Scientific. (2025, September 22).
- CDH Fine Chemical. (2019, September 9). BOC-L-VALINE METHYL ESTER FOR BIOCHEMISTRY.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: L-Valine methyl ester hydrochloride.
- TCI Chemicals. (2025, April 7). N-(tert-Butoxycarbonyl)
- Chemsrc. (2025, September 10). D-Boc valine methyl ester.
- Ghafouri, H., & Amini, M. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis, 19(6), 633–647.
- AChemBlock. N-Boc-D-valine methyl ester 95%.
- Carl ROTH.
- MDPI. (2020). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 25(21), 5011.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- ECHEMI. This compound.
- AAPPTec.
- National Institutes of Health (NIH). (2023, December 9). Total wash elimination for solid phase peptide synthesis.
- Xinchem. China BOC-L-Valine methyl ester Manufacturer and Supplier.
- MedChemExpress. N-(Methoxycarbonyl)-D-valine methyl ester.
Sources
- 1. D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. N-Boc-D-valine methyl ester 95% | CAS: 106391-85-9 | AChemBlock [achemblock.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-valine Methyl Ester
This guide provides an in-depth, procedural framework for the safe handling of Boc-D-valine methyl ester, a key building block in peptide synthesis and pharmaceutical research. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This document moves beyond mere compliance, offering a system of protocols rooted in a deep understanding of the material's properties and potential risks. The causality behind each recommendation is explained to foster a proactive safety culture, ensuring that every procedure is a self-validating system of protection for our most valuable asset: the researcher.
Hazard Assessment and Risk Profile of this compound
A thorough understanding of a chemical's properties is the foundation of any robust safety plan. This compound, while integral to many synthetic pathways, requires careful handling based on its physical form and the hazard profile of structurally similar compounds.
Information from various Safety Data Sheets (SDS) for this compound and its close analogs can appear inconsistent. Some sources classify the compound as not hazardous under specific regulations[1][2][3]. However, other data, particularly for the racemic Boc-DL-valine, indicates it can cause skin and serious eye irritation, and may cause respiratory irritation[4]. Furthermore, related reactive esters are categorized as irritants[5].
Given this, and the compound's common form as a crystalline solid or powder which can become airborne, we adopt the ALARA (As Low As Reasonably Achievable) exposure principle. We will operate under the assumption that this compound is a potential irritant to the eyes, skin, and respiratory system.
Table 1: Physicochemical and Hazard Data for this compound and Analogs
| Property | Value / Information | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-valine methyl ester | - |
| Appearance | White crystalline solid or colorless liquid | [3][6] |
| CAS Number | 7146-15-8 (D-form); 58561-04-9 (L-form) | [1] |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| Potential Hazards | May cause skin, eye, and respiratory irritation (based on analogs) | [4][5][7] |
| Handling Advice | Avoid dust formation. Ensure adequate ventilation. Avoid all contact. | [6] |
| Storage | Keep container tightly closed in a dry, cool, well-ventilated place. | [1][2][5] |
Core PPE Requirements: A Multi-tiered Approach
The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound based on the operational context.
Table 2: Task-Based PPE Recommendations
| Exposure Level | Representative Tasks | Minimum Required PPE |
| Low | - Transporting sealed containers- Visual inspection | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes |
| Medium | - Preparing solutions from solid- Performing reactions in closed systems- Transfers between containers | - Chemical splash goggles (ANSI Z87.1 compliant)- Standard laboratory coat- Nitrile gloves- Long pants and closed-toe shoes |
| High | - Weighing or aliquoting powder- Open-vessel reactions- Spill cleanup | - Chemical splash goggles and a face shield- Standard laboratory coat- Nitrile gloves (consider double-gloving)- N95 respirator or higher (if outside a ventilated enclosure)- Long pants and closed-toe shoes |
Justification of PPE Choices:
-
Eye Protection: Safety glasses are a baseline, but fine powders can easily become airborne and bypass standard side shields. Therefore, chemical splash goggles are strongly recommended for any task involving open handling of the solid material.[8] A face shield worn over goggles is mandated for tasks with a higher risk of splashing, such as spill cleanup or rapid additions to a reaction.[9][10]
-
Hand Protection: Single-use nitrile gloves provide an effective barrier for incidental contact.[8] For prolonged handling or during spill cleanup, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure to protect against undetected micro-tears.[11] Gloves must be removed immediately after contact with the chemical, and hands should be washed thoroughly.[11]
-
Body Protection: A properly fitted, buttoned laboratory coat protects the skin and personal clothing from contamination.[9]
-
Respiratory Protection: The primary risk of inhalation occurs when handling the powdered form, which can generate dust. All weighing and aliquoting of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates at the source. If this is not feasible, an N95-rated respirator is the minimum requirement to prevent inhalation of irritating dust.[7]
Operational Protocols: From Receipt to Disposal
A comprehensive safety strategy integrates PPE with established operational workflows. The following diagram and procedures outline the complete lifecycle of this compound within the laboratory.
Step-by-Step Methodologies
1. Receiving and Storage Protocol:
-
Step 1: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear safety glasses and nitrile gloves during this inspection.
-
Step 2: If the container is compromised, treat it as a spill. Otherwise, log the chemical into the inventory.
-
Step 3: Store the container in a designated, well-ventilated, cool, and dry area, away from strong oxidizing agents, acids, and bases.[2][5] Some suppliers recommend freezer storage to maintain product quality.[3][5]
2. Weighing and Handling Protocol (in a Fume Hood/Ventilated Enclosure):
-
Step 1: Don all required PPE for high-exposure tasks (goggles, lab coat, nitrile gloves).
-
Step 2: Perform all weighing and reagent transfers inside a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Step 3: Use anti-static weigh boats or paper to prevent powder from scattering.
-
Step 4: Clean the spatula and weighing area with a damp cloth or towel after use to collect any residual powder. Dispose of the cloth as solid chemical waste.
-
Step 5: Tightly seal the main container immediately after use and return it to its designated storage location.
3. Solid Spill Cleanup Procedure:
-
Step 1: Alert personnel in the immediate area and restrict access.
-
Step 2: Don PPE for high-exposure tasks, including goggles, a face shield, a lab coat, and double nitrile gloves. If the spill is large, an N95 respirator is required.
-
Step 3: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Step 4: Carefully sweep or wipe the material into a designated chemical waste container.[6] Avoid dry sweeping, which can aerosolize the powder.
-
Step 5: Decontaminate the area with soap and water.
-
Step 6: Place all contaminated cleaning materials and PPE into a sealed bag for disposal as chemical waste.
4. Waste Disposal Plan:
-
Solid Waste: All contaminated items, including gloves, weigh paper, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed hazardous liquid waste container.
-
Final Disposal: All waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[1][5] Do not dispose of down the drain or in regular trash.
PPE Selection Logic and Best Practices
To ensure safety protocols are both robust and intuitive, the following flowchart provides a clear decision-making path for selecting the appropriate level of PPE.
Note: The second, refined flowchart within the DOT script provides a more logical, sequential decision-making process.
Protocol for Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles / Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Face Shield / Goggles: Remove by handling the strap from behind the head.
-
Lab Coat: Unbutton and roll it inside-out as you remove it to contain contaminants.
-
Respirator (if worn): Remove by the straps.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
References
- MSDS. (n.d.). Material Safety Data Sheet for a valine derivative (AHV106). Specific supplier not identified in search result.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
PubChem. (n.d.). Valine methyl ester. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. (2024). Common Personal Protective Equipment. [Link]
- Google Patents. (2005).
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Valine. [Link]
-
PubChem. (n.d.). Boc-DL-valine. National Center for Biotechnology Information. [Link]
-
YouTube. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? Chemistry For Everyone. [Link]
-
Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Boc-DL-valine | C10H19NO4 | CID 270655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. peptide.com [peptide.com]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
